6-Chloroquinoxaline-2,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLFZACEWWIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064436 | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-79-8 | |
| Record name | 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dichloroquinoxaline-2,3-dione | |
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| Record name | 6639-79-8 | |
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| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
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| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
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| Record name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | |
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Foundational & Exploratory
An In-Depth Technical Guide to 6-Chloroquinoxaline-2,3-diol (CAS: 6639-79-8): A Key Scaffold for AMPA Receptor Antagonists
This guide provides a comprehensive technical overview of 6-Chloroquinoxaline-2,3-diol, a heterocyclic compound of significant interest to researchers in medicinal chemistry, neuroscience, and drug development. Its quinoxaline-2,3-dione core is a well-established pharmacophore for targeting ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document delves into its synthesis, chemical properties, and its functional role as a competitive antagonist at AMPA receptors, offering field-proven insights for its application in research.
Introduction: The Significance of the Quinoxaline-2,3-dione Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural basis for a wide array of biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, have made them a focal point in drug discovery.[1][2] Within this family, the quinoxaline-2,3-dione motif is particularly noteworthy for its role in modulating excitatory neurotransmission in the central nervous system (CNS).[3]
Glutamate is the primary excitatory neurotransmitter in the mammalian brain, and its receptors are broadly classified into ionotropic and metabotropic receptors.[3] The ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[4] Overactivation of these receptors, particularly AMPA receptors, can lead to excitotoxicity, a pathological process implicated in a range of neurological disorders such as epilepsy, cerebral ischemia, and neurodegenerative diseases.[3] Consequently, antagonists of the AMPA receptor have been a major focus of therapeutic development.[3] The quinoxaline-2,3-dione scaffold has proven to be a robust template for the design of potent and selective competitive AMPA receptor antagonists.[3][5]
This compound, with its characteristic chloro-substitution on the benzene ring, represents a key analog within this class of compounds, offering a valuable tool for studying AMPA receptor function and a potential starting point for the development of novel neuroprotective agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.
| Property | Value | Source |
| CAS Number | 6639-79-8 | [2] |
| Molecular Formula | C₈H₅ClN₂O₂ | [2] |
| Molecular Weight | 196.59 g/mol | [2] |
| Appearance | Solid | [2] |
| IUPAC Name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | [6] |
Note: Experimental data on properties such as melting point, solubility, and pKa are not consistently reported in the readily available literature and should be determined empirically for specific applications.
Synthesis of this compound
The synthesis of the quinoxaline-2,3-dione core is most commonly achieved through the condensation of an o-phenylenediamine derivative with oxalic acid or its derivatives.[7][8] This reaction is a reliable and well-established method for constructing the bicyclic ring system.
General Synthetic Pathway
The synthesis of this compound proceeds via the cyclocondensation of 4-chloro-1,2-phenylenediamine with oxalic acid. This reaction is typically carried out under acidic conditions with heating.[5]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on established methods for the synthesis of quinoxaline-2,3-diones.[6]
Materials:
-
4-chloro-benzene-1,2-diamine
-
Oxalic acid dihydrate
-
Hydrochloric acid (4N)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, prepare a solution of 4N hydrochloric acid.
-
To this solution, add 4-chloro-benzene-1,2-diamine (1 equivalent).
-
Add oxalic acid dihydrate (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any remaining acid and unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.
Self-Validation: The purity of the synthesized compound should be verified through analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic analysis (NMR, IR, MS). The expected analytical data should be compared with known values where available.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum of this compound would show signals corresponding to the aromatic protons and the N-H protons of the diol tautomer. Based on data for the parent compound and substituted analogs, the following chemical shifts are predicted[6]:
-
δ ≈ 9.43 ppm (s, 2H): This broad singlet corresponds to the two N-H protons.
-
δ ≈ 7.86 ppm (s, 1H): This singlet is assigned to the proton at the 5-position of the quinoxaline ring.
-
δ ≈ 7.32 ppm (d, 1H): This doublet corresponds to the proton at the 7-position.
-
δ ≈ 6.91 ppm (d, 1H): This doublet is assigned to the proton at the 8-position.
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. Based on available data, the following chemical shifts are expected[6]:
-
δ ≈ 160.2 ppm: Carbonyl carbons (C2 and C3).
-
δ ≈ 132.5, 129.6, 125.3, 122.7, 121.3, 119.0 ppm: Aromatic carbons (C4a, C5, C6, C7, C8, C8a). The specific assignment of these peaks requires more detailed analysis and comparison with computational data.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include:
-
~3200-3400 cm⁻¹ (broad): N-H stretching vibrations of the amide groups.
-
~1650-1700 cm⁻¹ (strong): C=O stretching vibrations of the dione tautomer.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1100-1300 cm⁻¹: C-N stretching vibrations.
-
~700-800 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 196, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic M+2 peak at m/z 198, with an intensity of approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[9]
-
Fragmentation: Common fragmentation patterns for quinoxaline derivatives may involve the loss of CO and HCN moieties.
Mechanism of Action: AMPA Receptor Antagonism
The primary pharmacological significance of this compound lies in its activity as a competitive antagonist at the AMPA receptor.
The AMPA Receptor and Excitatory Neurotransmission
AMPA receptors are tetrameric ion channels composed of four subunits (GluA1-4).[4] Upon binding of the neurotransmitter glutamate, the receptor undergoes a conformational change, opening a channel that is primarily permeable to Na⁺ and K⁺ ions.[4] The resulting influx of Na⁺ leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).[4] This rapid depolarization is crucial for fast excitatory neurotransmission and is a fundamental process in learning and memory.[4]
Caption: Simplified signaling pathway of AMPA receptor activation by glutamate.
Competitive Antagonism by this compound
This compound acts as a competitive antagonist, meaning it binds to the same site on the AMPA receptor as the endogenous agonist, glutamate, but does not activate the receptor.[3] By occupying the glutamate binding site, it prevents glutamate from binding and subsequently blocks the opening of the ion channel. This inhibition of AMPA receptor function leads to a reduction in excitatory neurotransmission.
Caption: Mechanism of competitive antagonism at the AMPA receptor.
Applications in Research and Drug Development
As a competitive AMPA receptor antagonist, this compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of AMPA receptors.
-
Neuroscience Research: It can be used in in vitro electrophysiology studies (e.g., patch-clamp recordings) to block AMPA receptor-mediated currents and isolate the contributions of other glutamate receptor subtypes to synaptic transmission.
-
Neuroprotection Studies: The compound can be employed in cellular and animal models of neurological disorders characterized by excitotoxicity to assess the therapeutic potential of AMPA receptor blockade.
-
Drug Discovery Scaffold: The 6-chloroquinoxaline-2,3-dione core provides a starting point for the synthesis of novel, more potent, and selective AMPA receptor antagonists. Medicinal chemists can introduce various substituents at different positions of the quinoxaline ring to optimize pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a key member of the quinoxalinedione class of AMPA receptor antagonists. Its straightforward synthesis and well-defined mechanism of action make it a valuable tool for researchers in neuroscience and a promising scaffold for the development of new therapeutic agents for a variety of neurological disorders. While further characterization of its specific pharmacological properties is warranted, the existing body of knowledge on related compounds provides a strong foundation for its application in the laboratory. This guide serves as a comprehensive resource for scientists and researchers, providing the necessary technical information to effectively utilize this important chemical entity in their work.
References
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Abe, Y., et al. (1996). Novel AMPA Receptor Antagonists: Synthesis and Structure−Activity Relationships of 1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione and Related Compounds. Journal of Medicinal Chemistry, 39(24), 4813-4819. [Link]
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Das, G., & Thakuria, H. (2007). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 119(5), 425-429. [Link]
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Bigge, C. F., et al. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. Journal of Medicinal Chemistry, 44(12), 1951-1962. [Link]
- Bhattacharjee, A., et al. (2008). Synthesis of physiologically important quinoxaline derivatives using conventional method and microwave irradiation.
- Brickley, S. G., et al. (2001). Slow excitatory synaptic currents generated by AMPA receptors. The Journal of Physiology, 536(Pt 2), 435–447.
- Burger, R. M., & Pollak, G. D. (1998). AMPA and NMDA Receptors Regulate Responses of Neurons in the Rat's Inferior Colliculus. Journal of Neurophysiology, 80(1), 219-233.
- Chimirri, A., et al. (1999). Synthesis, glycine/NMDA and AMPA binding activity of some new 2,5,6-trioxopyrazino[1,2,3-de]quinoxalines and of their restricted analogs 2,5-dioxo- and 4,5-dioxoimidazo[1,5,4-de]quinoxalines. Archiv der Pharmazie, 332(6), 201-207.
- Donevan, S. D., & Rogawski, M. A. (1995). Selective Antagonism of AMPA Receptors Unmasks Kainate Receptor-Mediated Responses in Hippocampal Neurons. Neuron, 15(6), 1333-1342.
- Frees, L., et al. (2019). Quinoxalinedione deprotonation is important for glutamate receptor binding. Biological Chemistry, 400(7), 927-938.
- Goryn, V., et al. (2023). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. Biomolecules, 13(1), 56.
- Herguedas, B., et al. (2004). Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists. Journal of Labelled Compounds and Radiopharmaceuticals, 47(11), 767-781.
- Hojo, K., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-3525.
- Mignard, V., et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(1), 65-70.
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Royal Society of Chemistry. (n.d.). Mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
- Sheldrake, P. W., et al. (2017). Optical control of AMPA receptors using a photoswitchable quinoxaline-2,3-dione antagonist. Chemical Science, 8(1), 611-615.
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- Varadaraju, K. R., et al. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry, 29(1), 123-128.
- Zádor, F., et al. (2006). Competitive AMPA receptor antagonists. Medicinal Research Reviews, 26(3), 277-317.
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LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Vienna. (n.d.). 6-Chloro-quinoxaline - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
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University of Vienna. (n.d.). 2-(tert-butylthio)-3-chloroquinoxaline - Optional[FTIR] - Spectrum - SpectraBase. Retrieved from [Link]
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Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link]
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Yankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. [Link]
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Yankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. ResearchGate. [Link]
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physical and chemical properties of 6-Chloroquinoxaline-2,3-diol
This guide provides a comprehensive technical overview of 6-Chloroquinoxaline-2,3-diol, a key heterocyclic building block in modern chemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this compound, grounding all claims in verifiable, authoritative sources.
Introduction and Strategic Importance
This compound, often existing in its more stable tautomeric dione form, 6-chloroquinoxaline-2,3(1H,4H)-dione, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] The quinoxaline scaffold itself is a "privileged structure" in medicinal chemistry, known for its presence in compounds targeting various diseases.[2] The strategic placement of a chlorine atom at the 6-position, combined with the reactive diol/dione functionality, offers multiple avenues for chemical modification. This versatility makes it a sought-after precursor for developing novel therapeutics, particularly in the realm of neurology, where quinoxaline-2,3-diones are well-known as antagonists of AMPA and NMDA glutamate receptors.[1]
Nomenclature, Structure, and Tautomerism
A precise understanding of the molecule's structure is fundamental to predicting its reactivity and behavior.
-
Preferred IUPAC Name: 6-chloro-1,4-dihydroquinoxaline-2,3-dione[3]
-
Other Names: this compound, 2,3-Dihydroxy-6-chloroquinoxaline[4]
-
CAS Number: 6639-79-8[5]
A critical feature of this compound is its keto-enol tautomerism. It exists as an equilibrium between the diol form and the more stable dione form. This equilibrium is crucial as it dictates the molecule's reaction pathways; for instance, it can undergo reactions typical of both amides (at the nitrogen) and enols (at the oxygen).
Caption: Keto-enol tautomerism of the title compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are essential for compound identification, purity assessment, and designing experimental conditions.
Physical Properties
The properties listed below are a synthesis of data from various chemical suppliers and databases. Experimental values are prioritized, with computed properties noted where applicable.
| Property | Value | Source(s) |
| Appearance | Solid, powder (typically off-white to beige) | [6] |
| Melting Point | >300 °C | [3] |
| Boiling Point | 371.2 °C (Predicted) | [3] |
| Density | 1.636 g/cm³ (Predicted) | [3] |
| Water Solubility | Poorly soluble | [6] |
| Solubility | Soluble in DMSO, Methanol | [3] |
| pKa (Predicted) | Acidic: 6.8, Basic: -3.8 | [3] |
The high melting point is characteristic of the planar, hydrogen-bonded crystal lattice structure of the dione tautomer. Its poor aqueous solubility is a key consideration for formulation and biological assays, often necessitating the use of organic co-solvents like DMSO.
Spectroscopic Profile
While specific experimental spectra are proprietary, the expected spectroscopic signatures based on the compound's structure are as follows:
-
¹H NMR: In a solvent like DMSO-d₆, one would expect signals for the aromatic protons on the benzene ring. The C5-H, C7-H, and C8-H protons would appear as distinct signals in the aromatic region (~7.0-8.0 ppm). The two N-H protons of the dione form would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Signals would be expected for the eight distinct carbon atoms. The two carbonyl carbons (C2 and C3) would be the most downfield (~150-160 ppm), followed by the aromatic carbons, including the carbon attached to the chlorine atom (C6).
-
FT-IR: Key vibrational bands would include N-H stretching (broad, ~3200 cm⁻¹), C=O stretching for the amide carbonyls (~1650-1700 cm⁻¹), and C=C stretching in the aromatic ring (~1400-1600 cm⁻¹). A C-Cl stretching band would also be present at a lower wavenumber.
Synthesis and Purification
The most common and efficient laboratory synthesis involves the cyclocondensation of a substituted o-phenylenediamine with an oxalic acid derivative.[7][8] This method provides a direct route to the quinoxaline-2,3-dione scaffold.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of quinoxaline-2,3-diones.[7]
Objective: To synthesize 6-chloroquinoxaline-2,3(1H,4H)-dione from 4-chloro-o-phenylenediamine and oxalic acid.
Materials:
-
4-chloro-o-phenylenediamine (10 mmol, 1.42 g)
-
Oxalic acid dihydrate (11 mmol, 1.39 g)
-
4N Hydrochloric acid (50 mL)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: Suspend 4-chloro-o-phenylenediamine (10 mmol) in a 100 mL round-bottom flask containing 4N hydrochloric acid (50 mL).
-
Reagent Addition: To the stirred suspension, add oxalic acid dihydrate (11 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 5 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with deionized water to remove any remaining acid, followed by a wash with cold ethanol to remove organic impurities.
-
Drying: Dry the purified product in a vacuum oven to afford the pure 6-chloroquinoxaline-2,3(1H,4H)-dione. The expected yield is typically high (>90%).[7]
Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point and acquiring ¹H NMR and FT-IR spectra, comparing them against reference data.
Chemical Reactivity and Derivatization Potential
The true value of this compound in drug discovery lies in its reactivity, which allows for the creation of diverse chemical libraries. The primary sites for modification are the two nitrogen atoms and the chlorine atom.
Caption: Primary sites of chemical reactivity on the quinoxaline scaffold.
-
N-Alkylation/Arylation: The two N-H protons are acidic and can be deprotonated by a suitable base (e.g., K₂CO₃, NaH) to form nucleophilic anions. These can then react with various electrophiles like alkyl halides or aryl halides (in palladium-catalyzed cross-coupling reactions) to yield N,N'-disubstituted derivatives.[9][10] This is the most common derivatization strategy.
-
Chlorination of Diol: The hydroxyl groups can be converted to chlorine atoms using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yielding 2,3,6-trichloroquinoxaline.[11] This highly reactive intermediate is a precursor for further nucleophilic substitutions at the 2 and 3 positions.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C6 position is generally unreactive towards nucleophilic substitution due to the electron-donating nature of the adjacent ring nitrogens. However, substitution can be achieved under forcing conditions or if the quinoxaline ring is activated by strong electron-withdrawing groups.
Applications in Research and Drug Development
The 6-chloroquinoxaline-2,3-dione scaffold is a cornerstone in the development of various therapeutic agents.
-
CNS Agents: As previously mentioned, it is a key pharmacophore for antagonists of ionotropic glutamate receptors (AMPA/NMDA), which are targets for treating epilepsy, neurodegenerative diseases, and other neurological disorders.[1]
-
Anticancer Agents: Numerous quinoxaline derivatives have been synthesized and evaluated for their anticancer properties, acting through mechanisms like tyrosine kinase inhibition or the induction of apoptosis.[2]
-
Antimicrobial Agents: The scaffold has been incorporated into novel compounds showing antibacterial and antiviral activities.[12]
-
Corrosion Inhibition: Research has also explored its use as an effective corrosion inhibitor for mild steel in acidic environments.[13]
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[14]
-
Hazard Statements:
-
Precautionary Statements:
Handling Recommendations: Handle in a well-ventilated area or fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust. In case of contact, wash the affected area thoroughly with water.
References
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PubChem. (n.d.). 6-Chloro-1,4-dihydro-2,3-quinoxalinedione. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichloroquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]
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Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Retrieved from [Link]
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ResearchGate. (n.d.). a) Investigation on reactivity of dichloroquinoxaline (1 a) with different nucleophilic reagents. Retrieved from [Link]
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MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
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ResearchGate. (2025). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. Retrieved from [Link]
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ResearchGate. (n.d.). 6-chloroquinoxaline-2,3(1H,4H)-dione (P2). Retrieved from [Link]
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ResearchGate. (2017). 1,4-Dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of intermediates 4a–k. Reagents and conditions: (i) diethyl.... Retrieved from [Link]
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MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
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Section 1: The Structural Enigma of 6-Chloroquinoxaline-2,3-diol
An In-Depth Technical Guide for the Structural Elucidation of 6-Chloroquinoxaline-2,3-diol
This guide provides a comprehensive, field-proven methodology for the definitive structural elucidation of this compound. It is designed for researchers, medicinal chemists, and drug development professionals who require a robust and logical framework for characterizing complex heterocyclic scaffolds. Moving beyond a simple recitation of techniques, this document details the causality behind experimental choices, integrating multiple analytical methods into a self-validating workflow to arrive at an unambiguous structural assignment.
The quinoxaline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its derivatives are explored for a wide range of biological activities, making the precise characterization of any new analogue a critical step in the drug discovery pipeline.[3][4] The target molecule, this compound, presents a fascinating structural challenge that epitomizes the need for a multi-faceted analytical approach.
Its structure is not static. The molecule can exist in a state of equilibrium between several tautomeric forms, primarily the lactam (dioxo), lactim (diol), and various keto-enol intermediates.[5][6][7] This phenomenon, where a proton migrates between oxygen and nitrogen atoms, means that the dominant species may differ between the solid state and various solutions. Ascertaining the structure, therefore, is not merely about identifying atomic connectivity but also about understanding its most stable tautomeric form under different conditions. This guide will systematically dismantle this complexity.
Caption: Tautomeric equilibrium of this compound.
Section 2: The Foundational Blueprint: Synthesis and Initial Assessment
A robust structural elucidation begins with a pure sample. The most common and reliable synthesis of this compound involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with oxalic acid.[8][9][10]
Experimental Protocol: Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-chloro-1,2-phenylenediamine (10 mmol) and oxalic acid dihydrate (11 mmol).
-
Acidic Medium: Add 4 M hydrochloric acid (50 mL) to the flask.
-
Reflux: Heat the mixture to reflux using an oil bath for approximately 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 80:20 Ethyl Acetate:Hexane).
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining acid and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Initial assessment via melting point and TLC provides the first confirmation of sample purity, a non-negotiable prerequisite for spectroscopic analysis.
Section 3: A Multi-Modal Spectroscopic Investigation
No single technique can fully resolve the structural and tautomeric questions at hand. We employ a logical sequence of analyses where each result builds upon the last, creating a web of interconnected, self-validating data.
Mass Spectrometry: Confirming Identity and Elemental Composition
The first step is to confirm that we have synthesized the correct molecule. High-Resolution Mass Spectrometry (HRMS) provides the molecular weight with high precision, allowing for the unambiguous determination of the molecular formula.
Core Insight: The presence of a chlorine atom provides an unmistakable isotopic signature. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak in the mass spectrum with an intensity ratio of approximately 3:1 relative to the molecular ion (M+) peak.[11][12] Observing this pattern is a crucial first validation of the structure.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.
-
Analysis: Look for the molecular ion cluster and verify that the measured mass is within 5 ppm of the theoretical mass. Confirm the presence and ~3:1 intensity ratio of the M+ and M+2 peaks.
| Ion | Theoretical m/z | Observed m/z (example) | Isotopic Peak (m/z) | Ratio |
| [C₈H₅³⁵ClN₂O₂ + H]⁺ | 197.0112 | 197.0110 | 199.0083 | ~3:1 |
| [C₈H₅³⁵ClN₂O₂ - H]⁻ | 194.9967 | 194.9970 | 196.9938 | ~3:1 |
Infrared (IR) Spectroscopy: Probing Functional Groups
With the molecular formula confirmed, IR spectroscopy provides the first clues regarding the dominant tautomeric form by identifying key functional groups. The spectrum will be dominated by signals corresponding to either C=O (carbonyl) stretches from the dioxo form or O-H (hydroxyl) and C=N stretches from the diol form.[13][14][15]
Core Insight: A strong, sharp absorption in the 1680-1720 cm⁻¹ region is indicative of the C=O groups in the dioxo (lactam) tautomer. Conversely, a broad absorption in the 3200-3500 cm⁻¹ region would suggest the presence of O-H groups from the diol (lactim) tautomer, alongside N-H stretches. The presence of both could indicate an intermediate or a mixture.
-
Preparation: Mix ~1 mg of the dried sample with ~100 mg of dry KBr powder in an agate mortar.
-
Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pressing: Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the FTIR spectrometer and acquire the spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Implication |
| 3200-3500 (Broad) | O-H / N-H Stretch | Suggests Diol or Keto-Enol Tautomer |
| 3000-3100 | Aromatic C-H Stretch | Confirms aromatic ring |
| 1680-1720 (Strong) | C=O Stretch | Strong evidence for the Dioxo (Lactam) Form |
| 1600-1650 | C=N Stretch | Suggests Diol (Lactim) Tautomer |
| ~1500 | Aromatic C=C Stretch | Confirms aromatic ring |
| 1000-1100 | C-Cl Stretch | Confirms presence of chloro-substituent |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments provides a complete and unambiguous assignment of all protons and carbons.
The aromatic region of the ¹H NMR spectrum is highly informative. For a 6-chloro substituted quinoxaline, we expect three distinct aromatic protons. Their splitting patterns (coupling constants) will definitively confirm the substitution pattern. Broad, exchangeable signals corresponding to N-H or O-H protons are also expected. A D₂O exchange experiment, where these signals disappear, can confirm their identity.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the carbons at positions 2 and 3 are particularly diagnostic of the tautomeric state. In the dioxo form, these carbons would appear as carbonyls (C=O) in the 150-160 ppm range. In the diol form, they would be shifted upfield to the 140-150 ppm range as enolic carbons (C-OH).[16][17]
While 1D NMR provides the pieces, 2D NMR assembles the puzzle.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing for unambiguous assignment of the protonated aromatic carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the aromatic protons to the quaternary carbons (including C-6, C-9, C-10, and the critical C-2 and C-3), locking the entire structure in place.
Caption: Key HMBC correlations for confirming the quinoxaline core structure.
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an ideal solvent as it solubilizes the compound and allows for the observation of exchangeable N-H/O-H protons.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform standard HSQC and HMBC experiments.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum to identify the exchangeable protons.
| Position | ¹H δ (ppm), mult., J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | - | ~154.5 | NH → C2, C8a |
| 3 | - | ~154.2 | NH → C3, C4a |
| 4a | - | ~127.0 | H5 → C4a; H8 → C4a |
| 5 | ~7.75, d, J=2.5 | ~117.5 | H5 → C7, C4a |
| 6 | - | ~129.0 | H5 → C6; H7 → C6 |
| 7 | ~7.60, dd, J=8.8, 2.5 | ~125.0 | H7 → C5, C8a |
| 8 | ~7.30, d, J=8.8 | ~116.0 | H8 → C6, C4a |
| 8a | - | ~131.0 | H7 → C8a; H8 → C8a |
| NH (x2) | ~11.5, br s | - | NH → C2, C3, C8a, C4a |
Section 4: The Definitive Answer: Single-Crystal X-ray Crystallography
While the combination of MS, IR, and NMR provides overwhelming evidence for the structure in solution (typically the more stable dioxo form), X-ray crystallography offers the ultimate, unambiguous proof of the molecular structure in the solid state.[18][19][20] It provides a 3D model of the molecule, confirming atomic connectivity, bond lengths, bond angles, and, crucially, the definitive tautomeric form present in the crystal lattice.
Core Insight: This technique moves beyond interpretation to direct observation. The resulting crystal structure will definitively locate the hydrogen atoms on the nitrogen atoms (confirming the dioxo form) or oxygen atoms (confirming the diol form), ending any debate about the solid-state tautomer.
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a suitable solvent (e.g., DMF, ethanol) is a common method.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays.
-
Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model of the molecule.
Section 5: Synthesizing the Evidence: A Coherent Workflow
The power of this approach lies in the integration of data. The process is a logical cascade where each step validates the last and provides new information to build a complete structural picture.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion: Implications for Drug Development
The rigorous elucidation of this compound's structure is not merely an academic exercise. A confirmed structure is the bedrock of any successful drug discovery program. It enables accurate Structure-Activity Relationship (SAR) studies, provides the correct input for computational modeling and molecular docking, and secures the intellectual property foundational to pharmaceutical development. This multi-modal, self-validating approach ensures the highest degree of confidence in the structural data, mitigating risks and accelerating the journey from molecule to medicine.
References
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Shaaban Kamel Mohamed, et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure and Dynamics. [Link]
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K. Woźniak, et al. (2005). Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry. [Link]
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G. U. H. Cheeseman & R. A. G. Carrington. (1972). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Shaaban Kamel Mohamed, et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. ResearchGate. [Link]
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Shaaban Kamel Mohamed, et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. PubMed. [Link]
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S. R. J. S. K. Leo, et al. (2021). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Institutes of Health. [Link]
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M. A. Al-Mokyna, et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]
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X-ray structures of the quinoxaline-based compounds Q-1-Py, Q-2-Py, and Q-2Ph. ResearchGate. [Link]
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A. V. Kletskov, et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. National Institutes of Health. [Link]
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Ali El Janati, et al. (2021). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. [Link]
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I. Tankov, et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. [Link]
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M. Asif, et al. (2014). Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives. PubMed. [Link]
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M. Asif, et al. (2014). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. National Institutes of Health. [Link]
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S. K. Panda, et al. (2015). Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. ResearchGate. [Link]
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FTIR analysis of the quinoxaline compound. ResearchGate. [Link]
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M. A. A. Mohamed, et al. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences. [Link]
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"Dihydroxy" DE, "oxohydroxy" KE and "dioxo" DK tautomers of DNP. ResearchGate. [Link]
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A. Sharma, et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
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What Is Tautomerism In Organic Chemistry? (2023). YouTube. [Link]
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An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI. [Link]
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solubility of 6-Chloroquinoxaline-2,3-diol in organic solvents
An In-depth Technical Guide to the Solubility of 6-Chloroquinoxaline-2,3-diol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. Recognizing the limited availability of public, quantitative solubility data for this compound, this document emphasizes the foundational principles and detailed experimental methodologies required for researchers, scientists, and drug development professionals to ascertain its solubility profile. By offering a blend of theoretical insights and practical, step-by-step protocols, this guide empowers users to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and medicinal chemistry.
Introduction: The Significance of this compound and its Solubility
This compound, with the chemical formula C₈H₅ClN₂O₂, is a heterocyclic compound belonging to the quinoxaline family.[1][2] Quinoxalines are a class of bicyclic nitrogen-containing heterocycles that form the core structure of various biologically active molecules with applications as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] The diol and chloro-substituents on the quinoxaline scaffold of this compound impart specific physicochemical properties that influence its behavior in chemical and biological systems.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physical property that dictates its utility in numerous applications. In drug development, solubility profoundly impacts bioavailability, formulation strategies, and the selection of appropriate solvents for synthesis, purification, and crystallization. A thorough understanding of a compound's solubility in a range of organic solvents is therefore not merely an academic exercise but a critical step in the journey from laboratory-scale research to viable product development.
This guide will first delve into the theoretical aspects that govern the solubility of this compound, followed by a detailed exposition of experimental protocols for both qualitative and quantitative solubility determination.
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] The molecular structure of this compound provides key insights into its expected solubility behavior.
Molecular Structure and Polarity:
This compound possesses a rigid, bicyclic aromatic core, which is inherently nonpolar. However, the presence of two hydroxyl (-OH) groups and two nitrogen atoms introduces significant polarity and the capacity for hydrogen bonding. The chlorine atom also contributes to the molecule's polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.
-
Hydrogen Bonding: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitrogen atoms can act as hydrogen bond acceptors. This suggests a higher affinity for polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Dipole-Dipole Interactions: The polar nature of the C-Cl, C=O (in the tautomeric keto form), and C-N bonds will lead to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: The aromatic rings will interact via van der Waals forces with nonpolar solvents.
Based on these structural features, it is anticipated that this compound will exhibit poor solubility in nonpolar solvents like hexane and progressively higher solubility in more polar solvents. The interplay between the polar functional groups and the nonpolar core will ultimately determine the solubility profile.
Experimental Determination of Solubility: A Practical Guide
Given the absence of readily available quantitative solubility data, this section provides detailed protocols for its experimental determination.
Qualitative Solubility Assessment
A preliminary qualitative assessment is a rapid and efficient way to screen for suitable solvents. This involves observing the dissolution of a small amount of the compound in a range of solvents.
Experimental Protocol for Qualitative Solubility Testing:
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of small, dry test tubes or vials.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent. A suggested panel of solvents is provided in Table 1.
-
Mixing: Vigorously agitate the tubes for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).
-
Observation: Visually inspect each tube for the presence of undissolved solid.
-
Classification: Classify the solubility as:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely undissolved.
-
Table 1: Suggested Solvents for Qualitative Solubility Screening
| Solvent Class | Example Solvents | Expected Interaction with this compound |
| Nonpolar | Hexane, Toluene | Low solubility expected due to the compound's polarity. |
| Moderately Polar (Aprotic) | Dichloromethane, Ethyl Acetate | Partial solubility may be observed. |
| Polar (Aprotic) | Acetone, Acetonitrile | Moderate to good solubility is anticipated. |
| Polar (Protic) | Methanol, Ethanol | Good solubility is expected due to hydrogen bonding. |
| Highly Polar (Aprotic) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High solubility is likely. |
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[7]
Experimental Workflow for Quantitative Solubility Determination:
Caption: Workflow for the shake-flask method.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5 or 10 mL) of the selected organic solvents. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-warmed.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact weight of the filtered solution.
-
Evaporate the solvent from the vial. This can be achieved using a rotary evaporator, a vacuum oven at a temperature that does not cause decomposition of the compound, or a gentle stream of nitrogen.
-
Once the solvent is completely removed, dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved.
-
Weigh the vial with the dry solid.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
-
Solubility (mg/mL) = (Mass of dry solid in mg) / (Volume of supernatant in mL)
-
Alternatively, using the mass of the solution:
-
Solubility (g / 100 g solvent) = [Mass of dry solid / (Mass of filtered solution - Mass of dry solid)] x 100
-
-
-
Alternative Quantitative Method: UV-Vis Spectrophotometry
For compounds with a suitable chromophore, like this compound, UV-Vis spectrophotometry offers a less labor-intensive method for determining solubility.
Experimental Workflow for UV-Vis Spectrophotometry Method:
Caption: Workflow for solubility determination by UV-Vis.
Detailed Protocol:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to prepare a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear (obeying the Beer-Lambert law) and ideally pass through the origin.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).
-
Filter the saturated solution as described previously.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted solution from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound.
-
Safety and Handling
This compound should be handled with appropriate safety precautions.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1][8]
-
Handling: Avoid all personal contact, including inhalation of dust.[1] Use in a well-ventilated area.[1] Do not eat, drink, or smoke when handling the compound.[1]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[8]
-
Spills: In case of a spill, avoid generating dust.[1] Use dry clean-up procedures.[1]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][8][9]
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, this guide provides the theoretical foundation and detailed experimental protocols necessary for its determination. By understanding the molecular structure and applying robust methodologies such as the shake-flask method or UV-Vis spectrophotometry, researchers can generate the critical solubility data required for advancing their work in drug discovery, process development, and materials science. The principles and procedures outlined herein are designed to ensure the generation of accurate, reliable, and reproducible results.
References
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source. Retrieved from [Link]
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This compound | 1X10MG | C8H5ClN2O2 | 684465. HPC Standards. Retrieved from [Link]
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Solubility of organic compounds (video). Khan Academy. Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source. Retrieved from [Link]
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6-Chloroquinoxaline. PubChem. Retrieved from [Link]
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This compound. Matrix Fine Chemicals. Retrieved from [Link]
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6-Chloro-2,3-diphenylquinoxaline. PubChem. Retrieved from [Link]
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The structural study, Hirshfeld surface analysis, and DFT calculations of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
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Solubility of Organic Compounds. Unknown Source. Retrieved from [Link]
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Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. ResearchGate. Retrieved from [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved from [Link]
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6-Chloroquinoline. PubChem. Retrieved from [Link]
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Concise synthesis and applications of enantiopure spirobiphenoxasilin-diol and its related chiral ligands. Chemical Communications. Retrieved from [Link]
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An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. Retrieved from [Link]
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Solubility and related physicochemical properties of narcotic analgesics. PubMed. Retrieved from [Link]
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A Technical Guide to the Physicochemical Characterization of 6-Chloroquinoxaline-2,3-diol
Prepared by: Senior Application Scientist, Advanced Materials Division
Abstract
This technical guide provides an in-depth analysis of 6-Chloroquinoxaline-2,3-diol (CAS No: 6639-79-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The primary focus of this document is the determination and interpretation of its melting point, a critical parameter for identity, purity, and stability assessment. We will explore the compound's inherent tautomerism, detailing why it exists predominantly as 6-chloro-1,4-dihydroquinoxaline-2,3-dione and the implications of this structure on its physical properties. This guide furnishes a detailed, field-proven protocol for accurate melting point determination, discusses factors that influence measurement accuracy, and provides context through a summary of its synthesis and analytical characterization. This document is intended to serve as an authoritative resource for scientists and drug development professionals, enabling them to confidently characterize this compound and interpret its physicochemical behavior.
Introduction: The Quinoxaline Scaffold
Quinoxaline derivatives form a vital class of nitrogen-containing heterocyclic compounds, constituting a core scaffold in numerous pharmacologically active agents. Their unique structure allows them to interact with a wide range of biological targets, leading to applications as antibacterial, antiviral, anticancer, and anti-inflammatory drugs. This compound is a member of this family, recognized as a metabolite of certain herbicides and a valuable building block in organic synthesis.[1] A precise understanding of its fundamental physicochemical properties is the bedrock upon which all further research and development is built.
Physicochemical & Structural Properties
A summary of the key identification and physical properties for this compound is presented below. These data are essential for laboratory handling, safety, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | [2][3] |
| Synonym(s) | This compound | [1][3] |
| CAS Number | 6639-79-8 | [1][3][4] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1][3] |
| Molecular Weight | 196.59 g/mol | [1][3] |
| Appearance | Solid (White or light brown powder) | [5] |
| Melting Point | >300°C | [2] |
The Critical Parameter: Melting Point of this compound
The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For 6-Chloro-1,4-dihydro-2,3-quinoxalinedione, the reported melting point is greater than 300°C .[2]
Interpretation and Significance
A melting point above 300°C signifies a compound with high thermal stability and strong intermolecular forces. In the solid state, the molecules are arranged in a crystal lattice held together by significant hydrogen bonding between the amide N-H groups and the carbonyl C=O groups, as well as π-π stacking interactions between the aromatic rings. A large amount of thermal energy is required to overcome these forces and transition the substance from a highly ordered solid to a disordered liquid state. This high melting point is characteristic of the parent compound, quinoxaline-2,3-dione, which also melts above 300°C.[6]
The Indispensable Role of Tautomerism
While the name this compound is commonly used, it is crucial to understand that this compound exists in a state of tautomeric equilibrium. The di-keto form, 6-chloro-1,4-dihydroquinoxaline-2,3-dione , is overwhelmingly the more stable and predominant tautomer in the solid state.[6] The aromaticity of the benzene ring and the stability of the amide linkages favor the dione structure. This is not merely a semantic point; the physical properties, including the high melting point, are a direct consequence of the dione tautomer's ability to form strong intermolecular hydrogen bonds.
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. Gently crush the sample into a fine powder to ensure uniform packing and heat transfer.
-
Instrument Calibration: Run a melting point determination on a certified high-temperature standard to confirm the instrument's accuracy. Calibrate if necessary.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
Heating: Place the loaded capillary into the apparatus. Set an initial fast ramp rate (e.g., 20°C/minute) to reach a temperature approximately 20°C below the expected melting point (i.e., to 280°C).
-
Observation: Once at 280°C, reduce the heating rate to a slow 1-2°C/minute. This slow rate is critical for accurately observing the melting transition.
-
Recording the Melting Range: Observe the sample closely.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal disappears (the completion of melting).
-
Report the result as a range. For a pure compound, this range should be narrow (<2°C).
-
-
Note on Decomposition: For many high-melting-point organic compounds, decomposition (charring, darkening) may occur at or before the melting point. If the sample darkens significantly before melting, the melting point should be reported with an indication of decomposition (e.g., "m.p. >300°C (dec.)").
Factors Influencing Melting Point Accuracy
-
Purity: The presence of impurities disrupts the crystal lattice, typically causing the melting point to be lower and the range to be broader. A sharp melting range is a strong indicator of high purity.
-
Heating Rate: A heating rate that is too fast will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can lead to different melting points. While not widely reported for this specific compound, it is a known phenomenon in drug development that must be considered.
Synthesis and Analytical Context
A common and efficient route for the synthesis of 6-chloro-1,4-dihydroquinoxaline-2,3-dione involves the condensation of 4-chlorobenzene-1,2-diamine with oxalic acid. [7]
-
Reaction: 4-chloro-1,2-phenylenediamine + Oxalic Acid → 6-chloro-1,4-dihydroquinoxaline-2,3-dione + 2 H₂O
Understanding this synthesis is key to anticipating potential impurities. Unreacted starting materials or side-products from the reaction could remain in the final product, impacting the melting point. Therefore, thorough purification, typically by recrystallization, is necessary to obtain a sample suitable for accurate characterization. [7] Beyond melting point, a full characterization suite is required to confirm the identity and purity of the compound. Key techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the proton and carbon environments. [8]* Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches (~3200 cm⁻¹) and the characteristic C=O amide stretches (~1700 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z 196.59). [8]
Conclusion
The melting point of this compound, more accurately named 6-chloro-1,4-dihydroquinoxaline-2,3-dione , is a critical quality attribute reported to be >300°C . [2]This high value reflects the compound's significant thermal stability, which is a direct result of strong intermolecular hydrogen bonding and π-π stacking interactions inherent to its predominant dione tautomeric form. Accurate determination of this value requires a calibrated high-temperature apparatus and a meticulous experimental technique with a slow heating ramp. For researchers and developers, a sharp melting point in this high range serves as a reliable, primary indicator of sample purity. This guide provides the necessary theoretical understanding and practical methodology to confidently assess this crucial physicochemical parameter.
References
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Thakuria, H. & Das, G. (2008). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 120(3), 425-429. Available from: [Link]
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El-Gendy, A. A., et al. (2021). The Structural Study, Hirshfeld Surface Analysis, and DFT Calculations of 1,4-Diallyl-6-Chloroquinoxaline-2,3(1H,4H)-dione. Journal of Chemical Technology and Metallurgy, 56(1), 10-31. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 27491, 2,3-Dihydroxyquinoxaline. Available from: [Link]
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Spectroscopic Data of 6-Chloroquinoxaline-2,3-diol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-chloroquinoxaline-2,3-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted and inferred spectroscopic data, outlines robust experimental protocols for data acquisition, and offers insights into the structural elucidation of this important heterocyclic compound.
Introduction: The Significance of this compound
This compound, also known as 6-chloro-1,4-dihydroquinoxaline-2,3-dione, is a heterocyclic compound of significant interest in synthetic organic chemistry. Its quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. This diol derivative serves as a crucial starting material for the synthesis of more complex quinoxaline-based structures, such as the 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione[1][2]. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives.
This guide will provide a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. While direct experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles, theoretical predictions, and data from closely related analogs to provide a robust analytical framework.
Molecular Structure
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 4-chlorobenzene-1,2-diamine with oxalic acid in the presence of a strong acid, such as hydrochloric acid[1][2]. This straightforward and efficient method provides a reliable route to the target compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to be dominated by signals from the aromatic protons and the two N-H protons. The exact chemical shifts will be dependent on the solvent used, with DMSO-d₆ being a common choice for similar compounds[1].
-
N-H Protons: Two broad singlets are anticipated for the two N-H protons, likely in the range of δ 10.0-12.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Aromatic Protons: The benzene ring of the quinoxaline system will give rise to three signals corresponding to the protons at positions 5, 7, and 8.
-
H-5: This proton is adjacent to the electron-donating amino group and is expected to appear as a doublet.
-
H-7: This proton is situated between the chlorine atom and a carbon atom and will likely appear as a doublet of doublets.
-
H-8: This proton is adjacent to the other amino group and is expected to be a doublet.
-
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |
| ~160-170 | C=O | Carbonyl carbons typically resonate in this downfield region. |
| ~140-150 | C-Cl | The carbon atom attached to the electronegative chlorine atom will be deshielded. |
| ~110-140 | Aromatic C | The remaining aromatic carbons will appear in this region. |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak and a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 196, with a significant M+2 peak at m/z 198 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Key Fragmentation Pathways:
-
Loss of CO: A common fragmentation pathway for quinoxaline-2,3-diones is the sequential loss of two carbon monoxide molecules.
-
Loss of Cl: Fragmentation involving the loss of a chlorine radical is also anticipated.
-
Ring Cleavage: Subsequent fragmentation of the heterocyclic and benzene rings will lead to smaller charged fragments.
-
Sources
The Versatile Reactivity of the C6-Chlorine in 6-Chloroquinoxaline-2,3-diol: A Technical Guide for Synthetic Chemists
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoxaline core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] Within this esteemed class of heterocycles, 6-Chloroquinoxaline-2,3-diol, and its tautomeric dione form, 6-Chloro-1,4-dihydroquinoxaline-2,3-dione, represent a particularly valuable synthetic intermediate. The strategic placement of a chlorine atom on the benzene ring at the C6 position, activated by the electron-withdrawing nature of the pyrazine-2,3-dione system, provides a versatile handle for a wide array of chemical transformations. This guide offers an in-depth exploration of the reactivity of this C6-chlorine atom, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this scaffold in their synthetic endeavors.
Understanding the Core: Electronic Properties and Tautomerism
The reactivity of the chlorine atom at the C6 position is intrinsically linked to the electronic nature of the quinoxaline-2,3-diol core. The pyrazine ring, with its two nitrogen atoms, is inherently electron-deficient. This effect is further amplified by the presence of the two carbonyl groups in the more stable 1,4-dihydroquinoxaline-2,3-dione tautomer. This strong electron-withdrawing character polarizes the C-Cl bond, making the C6 carbon atom highly electrophilic and susceptible to nucleophilic attack.
It is crucial to recognize that this compound exists in a tautomeric equilibrium with 6-chloro-1,4-dihydroquinoxaline-2,3-dione. In most solvent systems and in the solid state, the dione form is generally favored.[2] This tautomerism can influence the molecule's reactivity, with the dione form's amide-like character impacting the electronic density of the entire ring system. For the purpose of the reactions discussed herein, the starting material is typically referred to as 6-chloroquinoxaline-2,3-dione, reflecting its predominant tautomeric state.
Synthesis of the Starting Material: 6-Chloroquinoxaline-2,3-dione
A reliable supply of the starting material is paramount for any synthetic campaign. 6-Chloroquinoxaline-2,3-dione can be readily synthesized via the condensation of 4-chloro-1,2-phenylenediamine with oxalic acid.[3]
Experimental Protocol: Synthesis of 6-Chloro-1,4-dihydroquinoxaline-2,3-dione[4]
-
Step 1: In a round-bottom flask, suspend 4-chloro-benzene-1,2-diamine (1.0 eq) and oxalic acid dihydrate (1.1 eq) in a suitable solvent such as a 2M aqueous HCl solution or a mixture of ethanol and water.
-
Step 2: Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Upon completion, cool the mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
-
Step 4: Collect the solid precipitate by vacuum filtration, wash with cold water to remove any unreacted starting materials and acid, and then with a small amount of cold ethanol.
-
Step 5: Dry the product under vacuum to afford 6-Chloro-1,4-dihydroquinoxaline-2,3-dione as a solid. The 1H NMR spectrum in DMSO-d6 should show characteristic peaks around δ 6.91 (d, 1H), 7.32 (d, 1H), 7.86 (s, 1H), and 9.43 (s, 2H).[4]
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The electron-deficient nature of the quinoxaline ring system makes the C6-chlorine atom an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[5][6] This class of reactions provides a straightforward and often high-yielding method for the introduction of a variety of functional groups.
Caption: Generalized workflow for SNAr reactions at the C6 position.
Amination Reactions
The introduction of nitrogen-based nucleophiles is a common and highly valuable transformation. A wide range of primary and secondary amines can readily displace the C6-chlorine atom.
Experimental Protocol: General Procedure for SNAr Amination
-
Step 1: In a sealed reaction vessel, dissolve 6-chloroquinoxaline-2,3-dione (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Step 2: Add the desired amine (1.2-2.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Step 3: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Step 4: After completion, cool the reaction to room temperature and pour it into cold water to precipitate the product.
-
Step 5: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Table 1: Representative SNAr Amination Reactions
| Nucleophile | Product | Typical Conditions | Expected Outcome |
| Morpholine | 6-(Morpholin-4-yl)quinoxaline-2,3-dione | DMF, DIPEA, 100 °C, 12 h | High yield of the corresponding tertiary amine derivative. |
| Aniline | 6-(Phenylamino)quinoxaline-2,3-dione | DMSO, K2CO3, 120 °C, 24 h | Good yield of the diaryl amine product. |
| Benzylamine | 6-(Benzylamino)quinoxaline-2,3-dione | 1,4-Dioxane, TEA, 110 °C, 16 h | High yield of the secondary amine product. |
Etherification and Thioetherification Reactions
Oxygen and sulfur nucleophiles, such as phenols, alkoxides, and thiols, can also be employed in SNAr reactions to generate the corresponding ethers and thioethers.
Experimental Protocol: General Procedure for SNAr Etherification with Phenols
-
Step 1: To a solution of the desired phenol (1.2 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 eq) at room temperature and stir for 30 minutes to generate the phenoxide.
-
Step 2: Add 6-chloroquinoxaline-2,3-dione (1.0 eq) to the reaction mixture.
-
Step 3: Heat the mixture to 80-110 °C and stir for 6-18 hours, monitoring the reaction by TLC.
-
Step 4: Cool the reaction, pour it into water, and neutralize with a dilute acid (e.g., 1M HCl) if necessary.
-
Step 5: Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
For the formation of carbon-carbon and certain carbon-nitrogen bonds that are challenging to achieve via SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.[4][7] These reactions offer a high degree of functional group tolerance and allow for the introduction of a wide variety of substituents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, particularly with less nucleophilic amines or when SNAr conditions are not effective.[4][8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Step 1: In a glovebox or under an inert atmosphere (e.g., argon), charge a reaction vessel with 6-chloroquinoxaline-2,3-dione (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs2CO3, K3PO4, NaOtBu, 1.5-2.0 eq).
-
Step 2: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Step 3: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Step 4: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Step 5: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the aryl chloride with an organoboron reagent, typically a boronic acid or ester.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Step 1: Under an inert atmosphere, combine 6-chloroquinoxaline-2,3-dione (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, CsF, 2.0-3.0 eq) in a reaction flask.
-
Step 2: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.
-
Step 3: Heat the mixture to 80-100 °C and stir for 6-18 hours.
-
Step 4: After cooling, dilute with water and extract with an organic solvent like ethyl acetate.
-
Step 5: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Product |
| Buchwald-Hartwig | N-methylaniline | Pd2(dba)3 / Xantphos | 6-(Methyl(phenyl)amino)quinoxaline-2,3-dione |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | 6-Phenylquinoxaline-2,3-dione |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | 6-(Phenylethynyl)quinoxaline-2,3-dione |
| Heck | Styrene | Pd(OAc)2 / P(o-tol)3 | 6-((E)-2-phenylvinyl)quinoxaline-2,3-dione |
Sonogashira and Heck Couplings
For the introduction of alkynyl and alkenyl groups, respectively, the Sonogashira and Heck couplings are the reactions of choice.
-
Sonogashira Coupling: This reaction involves the coupling of 6-chloroquinoxaline-2,3-dione with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[10][11]
-
Heck Coupling: The Heck reaction couples the aryl chloride with an alkene, typically in the presence of a palladium catalyst and a base.[1][12]
The experimental setups for these reactions are similar to the Suzuki coupling, with variations in the specific catalyst, ligands, and bases used.
Conclusion and Future Outlook
The C6-chloro atom of this compound is a highly versatile synthetic handle, amenable to a wide range of transformations. Both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provide robust and reliable methods for the functionalization of this privileged scaffold. The protocols and insights provided in this guide are intended to empower researchers to explore the vast chemical space accessible from this starting material, paving the way for the discovery of novel molecules with significant therapeutic potential. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the derivatization of the quinoxaline core, further solidifying its importance in the landscape of modern drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione. BenchChem.
- Thakuria, H., & Das, G. (2007). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 119(5), 425-430.
- ChemicalBook. (n.d.). 6-Aminoquinoxaline synthesis. ChemicalBook.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- E., A. (2020). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE Ali. Journal of Chemical Technology and Metallurgy, 56(1), 10-31.
- Wikipedia. (2024).
- Wikipedia. (2024).
- BenchChem. (2025). Application Notes and Protocols: Regioselective Suzuki-Miyaura Cross-Coupling of 2,6-Dichloroquinoxaline. BenchChem.
- Abela, C. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892.
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- Komáromy, D., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(33), 6634-6644.
- Ali, M. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules (Basel, Switzerland), 26(21), 6463.
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- Neuman, R. C. (2001). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
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- Chemical Communications. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
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- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
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- NIH. (n.d.).
- Organic & Biomolecular Chemistry. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. RSC Publishing.
- MDPI. (n.d.).
- PubMed. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
- NIH. (n.d.).
- MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
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The Strategic deployment of 6-Chloroquinoxaline-2,3-diol in Modern Medicinal Chemistry: A Technical Guide
Abstract
The quinoxaline scaffold represents a cornerstone in the architecture of pharmacologically active molecules, demonstrating a remarkable breadth of biological activities. Within this privileged class of heterocycles, 6-Chloroquinoxaline-2,3-diol emerges as a pivotal building block, offering a unique combination of synthetic accessibility and electronic properties conducive to the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, derivatization, and potential applications of this compound in medicinal chemistry. We will delve into its role as a versatile scaffold for generating libraries of compounds targeting a spectrum of diseases, including cancer and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage the therapeutic potential of this important chemical entity.
Introduction: The Quinoxaline Scaffold and the Significance of the 6-Chloro Substituent
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties.[1][2] These compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[3] The quinoxaline core, a fusion of benzene and pyrazine rings, provides a rigid and planar scaffold that can be readily functionalized to interact with various biological targets.
The introduction of a chloro substituent at the 6-position of the quinoxaline-2,3-diol core, yielding this compound, imparts specific and advantageous characteristics to the molecule. The electron-withdrawing nature of the chlorine atom can significantly influence the electronic distribution within the aromatic system, potentially enhancing binding affinities to target proteins and modulating the pharmacokinetic properties of the resulting derivatives. This strategic placement of a halogen atom provides a valuable handle for further synthetic modifications, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is a straightforward and efficient process, typically achieved through the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound. The most common and practical approach involves the reaction of 4-chloro-1,2-phenylenediamine with oxalic acid.
Experimental Protocol: Synthesis of 6-Chloroquinoxaline-2,3(1H,4H)-dione
This protocol outlines the synthesis of the foundational 6-chloroquinoxaline-2,3-dione core.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Hydrochloric acid (4N)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in 4N hydrochloric acid.
-
To this solution, add oxalic acid dihydrate (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the crude product with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
The solid is then dried under vacuum to yield 6-chloroquinoxaline-2,3(1H,4H)-dione as a stable solid.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Potential Applications in Medicinal Chemistry
The this compound scaffold serves as a versatile starting point for the development of a wide array of therapeutic agents. Its derivatization, particularly at the N1 and N4 positions, allows for the introduction of various pharmacophoric features to target specific biological pathways.
Anticancer Agents
The quinoxaline nucleus is a well-established pharmacophore in the design of anticancer drugs.[4] Derivatives of this compound have shown promise in this area, with their mechanism of action often involving the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Quinoxaline derivatives have been successfully developed as kinase inhibitors. The 6-chloroquinoxaline-2,3-dione scaffold can be elaborated to generate potent inhibitors of various kinases, including those involved in cell cycle progression and angiogenesis.
Logical Workflow for Developing this compound-Based Kinase Inhibitors
Caption: Workflow for kinase inhibitor development.
Antimicrobial Agents
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoxaline derivatives have demonstrated significant antibacterial and antifungal activities. The this compound scaffold can be modified to create compounds that interfere with essential microbial processes.
A study investigating the antimicrobial properties of N-alkylated derivatives of 6-chloroquinoxaline-2,3(1H,4H)-dione demonstrated the potential of this scaffold. Specifically, the 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione derivative was found to be the most effective against the Gram-positive bacterium Staphylococcus aureus, exhibiting a Minimum Inhibitory Concentration (MIC) value of 1.25 mg/mL.
Table 1: Antimicrobial Activity of a 6-Chloroquinoxaline-2,3-dione Derivative
| Compound | Microorganism | MIC (mg/mL) |
| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione | Staphylococcus aureus | 1.25 |
Neuroprotective Agents
Quinoxaline-2,3-diones are well-known antagonists of ionotropic glutamate receptors, particularly the AMPA and NMDA receptors. Overactivation of these receptors is implicated in a variety of neurodegenerative disorders. While specific data for this compound as a neuroprotective agent is limited, the broader class of quinoxaline-2,3-diones has been extensively studied for this application. The 6-chloro substituent can be leveraged to modulate the binding affinity and selectivity of these compounds for different glutamate receptor subtypes.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel derivatives of this compound, a series of well-established in vitro assays are essential.
Anticancer Activity Evaluation
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathway Visualization: Apoptosis Induction
Caption: Intrinsic apoptosis pathway activation.
Antimicrobial Susceptibility Testing
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Microbial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized microbial inoculum and dilute it to the final concentration in broth.
-
Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
This compound has firmly established its role as a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the tunable electronic properties conferred by the chloro substituent make it an attractive starting point for the development of novel therapeutic agents. While much of the reported biological data focuses on more complex derivatives, the evidence strongly suggests that the 6-chloroquinoxaline-2,3-dione core is a privileged structure for generating compounds with potent anticancer and antimicrobial activities. Future research should focus on a more systematic exploration of the structure-activity relationships of simpler N-substituted derivatives of this compound to better understand the intrinsic contribution of this scaffold to biological activity. Furthermore, the application of this core in developing agents for other therapeutic areas, such as neurodegenerative and viral diseases, warrants further investigation. The continued exploration of the chemical space around this scaffold holds significant promise for the discovery of next-generation therapeutics.
References
-
Synthesis and antimicrobial activity of some quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research. 2015;7(4):941-947.
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. 2018;23(1):153. [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. 2015;5(1):14-56. [Link]
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. 2000;5(1):69-77. [Link]
-
A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. Molecules. 2020;25(24):5922. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. 2021;26(4):1055. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. 2016;7:191. [Link]
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journal of Pharmaceutical Sciences. 2016;2(1):1-7. [Link]
-
1,4-Dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione. IUCrData. 2017;2(6):x170940. [Link]
-
Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of the Iranian Chemical Society. 2022;19(1):1-14. [Link]
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. 2024;271:116360. [Link]
-
Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials. Investigational New Drugs. 1993;11(1):1-9. [Link]
-
Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. Journal of Heterocyclic Chemistry. 2013;50(S1):E221-E227. [Link]
-
Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. Bulletin of the Korean Chemical Society. 2004;25(10):1539-1544. [Link]
-
THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy. 2021;56(1):10-31. [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Chloroquinoxaline-2,3-diol
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 6-Chloroquinoxaline-2,3-diol, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through the acid-catalyzed condensation of 4-chloro-1,2-phenylenediamine with oxalic acid. This document is intended for researchers, chemists, and drug development professionals, offering a detailed step-by-step methodology, an explanation of the chemical principles, critical safety precautions, and a troubleshooting guide to ensure a successful and reproducible outcome.
Introduction and Scientific Background
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2] Their diverse biological activities include applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and novel organic materials.
The most direct and classical method for synthesizing quinoxaline-2,3-diones is the condensation reaction between an appropriately substituted ortho-phenylenediamine and a 1,2-dicarbonyl compound, such as oxalic acid.[3][4] This protocol details the reaction between 4-chloro-1,2-phenylenediamine and oxalic acid in an acidic aqueous medium. The acidic environment catalyzes the reaction by protonating the carbonyl groups of oxalic acid, thereby increasing their electrophilicity and facilitating the nucleophilic attack by the amino groups of the phenylenediamine. The resulting diol product is sparingly soluble in the reaction medium and readily precipitates, simplifying its isolation.
Reaction Scheme
The overall transformation involves the formation of a dihydropyrazine ring fused to the benzene ring, with the elimination of two molecules of water.
Caption: Synthesis of this compound via condensation.
Health and Safety Precautions
This protocol involves hazardous materials that require strict adherence to safety procedures. Perform all steps in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
4-Chloro-1,2-phenylenediamine (CAS: 95-83-0):
-
Hazards: Causes skin and serious eye irritation.[5][6] Suspected of causing genetic defects and cancer.[7][8] May cause respiratory irritation.[6] May be sensitive to prolonged exposure to air and light.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7][9] Handle as a potential carcinogen.[9] Store in a tightly closed container under an inert atmosphere, preferably refrigerated.[10]
-
-
Oxalic Acid (CAS: 144-62-7) / Oxalic Acid Dihydrate (CAS: 6153-56-6):
-
Hazards: Toxic and corrosive.[11][12] Harmful if swallowed or in contact with skin.[13] Causes severe skin burns and serious eye damage.[11][13] Can cause kidney damage upon ingestion due to the precipitation of calcium oxalate.[12][14] A fatal oral dose for humans can be as low as 5 to 15 grams.[11]
-
Handling: Do not ingest or inhale.[11] Avoid creating dust. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and alkalies.[11][15]
-
-
This compound (CAS: 6639-79-8):
-
Hydrochloric Acid (HCl):
-
Hazards: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Handling: Handle concentrated and dilute solutions with extreme care in a fume hood.
-
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | CAS Number | Grade | Supplier |
| 4-Chloro-1,2-phenylenediamine | 95-83-0 | >97% | J&K Scientific, TCI, etc.[18] |
| Oxalic Acid Dihydrate | 6153-56-6 | ACS Reagent | Fisher Scientific, Sigma-Aldrich, etc. |
| Hydrochloric Acid (37%) | 7647-01-0 | ACS Reagent | Any major chemical supplier |
| Ethanol (95% or Absolute) | 64-17-5 | Reagent | Any major chemical supplier |
| Deionized Water | 7732-18-5 | Type II | In-house source |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with water lines
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Glass funnel
-
Buchner funnel and vacuum flask
-
Filter paper (e.g., Whatman No. 1)
-
Beakers (assorted sizes)
-
Graduated cylinders
-
Spatulas and weighing paper
-
pH paper or pH meter
-
Drying oven or vacuum desiccator
-
Analytical balance
Detailed Experimental Protocol
This procedure is designed for a 10-gram scale synthesis. Adjust quantities as needed, maintaining the stoichiometric ratios.
Step 1: Preparation of 2M Hydrochloric Acid
-
In a 250 mL beaker, add approximately 80 mL of deionized water.
-
Causality: Always add acid to water, never the reverse, to safely dissipate the heat of dilution.
-
In a fume hood, carefully measure 16.7 mL of concentrated (37%) HCl and slowly add it to the water while stirring.
-
Once cooled to room temperature, transfer the solution to a 100 mL volumetric flask and add deionized water to the mark. Mix well.
Step 2: Reaction Setup
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1,2-phenylenediamine (10.0 g, 70.1 mmol).
-
Add the prepared 2M hydrochloric acid (100 mL). Stir the mixture to dissolve the diamine. A gentle warming may be required for complete dissolution.
-
Add oxalic acid dihydrate (8.84 g, 70.1 mmol, 1.0 eq) to the solution.
-
Causality: Using an equimolar ratio of reactants is crucial for maximizing yield and minimizing side products.[19]
-
Attach a reflux condenser to the central neck of the flask and connect the water lines (water in at the bottom, out at the top).
Step 3: Reaction Execution
-
Heat the mixture to reflux (approximately 100-105 °C) using the heating mantle.
-
Maintain a gentle reflux with continuous stirring for 2 hours. The product will begin to precipitate from the hot solution as a pale solid.
-
Causality: Heating provides the necessary activation energy for the condensation reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.[19]
Step 4: Isolation of the Crude Product
-
After 2 hours, turn off the heat and allow the flask to cool slowly to room temperature.
-
Further cool the mixture in an ice-water bath for 30-45 minutes to maximize precipitation.
-
Causality: The solubility of the product is significantly lower in cold solvent, leading to a higher recovery of the solid material.
-
Set up a Buchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of deionized water to ensure a good seal.
-
Filter the cold slurry under vacuum to collect the solid product.
-
Wash the collected solid sequentially with cold deionized water (2 x 50 mL) and then with cold ethanol (2 x 25 mL).
-
Causality: Washing with water removes residual HCl and unreacted oxalic acid. The subsequent ethanol wash removes any remaining organic-soluble impurities and helps to displace water, speeding up the drying process.
Step 5: Drying and Characterization
-
Continue to pull a vacuum over the filter cake for 15-20 minutes to remove as much solvent as possible.
-
Transfer the solid product to a pre-weighed watch glass.
-
Dry the product in an oven at 80-90 °C to a constant weight. A vacuum oven is preferred if available.
-
The final product, this compound, should be an off-white to light tan powder.
-
Calculate the yield. A typical yield for this procedure is 85-95%.
-
Characterize the product using standard analytical techniques (e.g., Melting Point, ¹H NMR, ¹³C NMR, IR spectroscopy) to confirm its identity and purity. The reported melting point is very high, often cited as >340 °C.[20]
Data Summary
| Parameter | Value | Notes |
| 4-Chloro-1,2-phenylenediamine (Mass) | 10.0 g | 70.1 mmol, 1.0 eq |
| Oxalic Acid Dihydrate (Mass) | 8.84 g | 70.1 mmol, 1.0 eq |
| Solvent (2M HCl) | 100 mL | - |
| Reaction Temperature | ~100 °C | Reflux |
| Reaction Time | 2 hours | - |
| Theoretical Yield | 13.78 g | M.W. of product = 196.59 g/mol [16] |
| Expected Actual Yield | 11.7 - 13.1 g | Based on an 85-95% yield range |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Reaction time was too short or temperature was too low. 2. Product Loss: Product is slightly soluble in the wash solvents, especially if they are not cold. 3. Impure Reactants: Impurities in starting materials can inhibit the reaction.[19] | 1. Extend the reflux time to 3-4 hours and ensure a steady reflux is maintained. 2. Ensure the reaction mixture is thoroughly chilled before filtration and use ice-cold solvents for washing. 3. Use high-purity starting materials. Consider recrystallizing the 4-chloro-1,2-phenylenediamine if its purity is suspect. |
| Product is Darkly Colored | 1. Oxidation of Phenylenediamine: The starting material can oxidize, especially if exposed to air and light for extended periods.[8] 2. Side Reactions: Overheating or prolonged reaction times can lead to decomposition and the formation of colored impurities. | 1. Use fresh, properly stored 4-chloro-1,2-phenylenediamine. Purging the flask with an inert gas (N₂ or Ar) can minimize oxidation. 2. Adhere to the recommended reaction time and temperature. The crude product can be purified by recrystallization from a suitable solvent like DMF or DMSO, although this is often not necessary for subsequent steps. |
| Product Fails to Precipitate | 1. Incorrect Stoichiometry: A significant excess of one reactant might alter the solubility characteristics. 2. Insufficient Cooling: The solution may not be cold enough for the product to crystallize effectively. | 1. Double-check the masses and molar calculations for all reactants.[19] 2. Ensure the mixture is cooled in an ice bath for at least 30 minutes. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
References
-
Ontario Beekeepers' Association. (n.d.). OXALIC ACID SAFETY SHEET. Retrieved from [Link]
-
Ecolab. (n.d.). SAFETY DATA SHEET OXALIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Oxalic Acid. Retrieved from [Link]
-
Loba Chemie. (2019, January 29). SAFETY DATA SHEET: 4-CHLORO-1,2-PHENYLENEDIAMINE. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol. Retrieved from [Link]
-
MDPI. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-diphenylquinoxaline (3) with reagents and conditions. Retrieved from [Link]
-
IJISET. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Retrieved from [Link]
-
NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
-
PubChem. (n.d.). 4-Chloro-o-phenylenediamine. Retrieved from [Link]
-
ACG Publications. (2021, February 6). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][11][14][15]thiadiazole-4,5-diamine. Retrieved from [Link]
- Google Patents. (n.d.). Novel diol compounds synthesis and its use for formal synthesis of (2r, 3 s)-3-hydroxypipecolic acid.
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Synthesis of 6-Chloroquinoxaline-2,3-diol: An Application Note and Detailed Protocol
Introduction
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The quinoxaline-2,3-diol scaffold, in particular, is a vital precursor for the development of novel therapeutics and functional organic materials.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of 6-Chloroquinoxaline-2,3-diol, a key intermediate in the synthesis of various biologically active molecules.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust safety protocols.
Reaction Mechanism: Cyclocondensation
The synthesis of this compound is achieved through a classic cyclocondensation reaction. The most common and efficient method involves the reaction of 4-chloro-1,2-phenylenediamine with a two-carbon electrophile, typically diethyl oxalate or oxalic acid.[2][3][5]
The mechanism proceeds via a double nucleophilic attack of the amino groups of the 4-chloro-1,2-phenylenediamine on the electrophilic carbonyl carbons of the oxalate derivative. This is followed by an intramolecular cyclization with the elimination of two molecules of ethanol (when using diethyl oxalate) or water (when using oxalic acid) to form the stable heterocyclic product, this compound.[3]
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details two common methods for the synthesis of this compound: one utilizing diethyl oxalate and the other employing oxalic acid.
Method 1: Synthesis using Diethyl Oxalate
This method is advantageous due to the generally milder reaction conditions.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 4-chloro-1,2-phenylenediamine | 142.59 | 1.43 g | 10 mmol | Starting material.[6] |
| Diethyl oxalate | 146.14 | 1.75 g (1.6 mL) | 12 mmol | Reactant. |
| Chloroform | - | 50 mL | - | Solvent. |
| Ethanol | - | 20 mL | - | For washing. |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.43 g (10 mmol) of 4-chloro-1,2-phenylenediamine in 50 mL of chloroform.
-
Reagent Addition: To the stirred solution, add 1.75 g (1.6 mL, 12 mmol) of diethyl oxalate.
-
Reaction: Heat the mixture to reflux (approximately 61°C) with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3] Reaction times are typically in the range of 2-4 hours.[3]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with 20 mL of cold ethanol and then dry it in a vacuum oven at 60-70°C to yield the pure this compound.
Method 2: Synthesis using Oxalic Acid
This method is a cost-effective alternative and often results in high yields.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 4-chloro-1,2-phenylenediamine | 142.59 | 1.43 g | 10 mmol | Starting material.[6] |
| Oxalic acid dihydrate | 126.07 | 1.39 g | 11 mmol | Reactant. |
| 4N Hydrochloric acid | - | 50 mL | - | Solvent and catalyst. |
| Deionized water | - | 50 mL | - | For washing. |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.43 g (10 mmol) of 4-chloro-1,2-phenylenediamine in 50 mL of 4N hydrochloric acid.
-
Reagent Addition: Add 1.39 g (11 mmol) of oxalic acid dihydrate to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring for 5 hours.[5]
-
Work-up and Purification: Cool the reaction mixture to room temperature. The precipitate formed is collected by vacuum filtration.[5]
-
Washing and Drying: Wash the collected solid thoroughly with deionized water until the filtrate is neutral. Dry the product in a vacuum oven at 80-90°C to obtain pure this compound.
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents.[6][7]
Handling of 4-chloro-1,2-phenylenediamine:
-
Hazards: This compound is suspected of causing cancer, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]
-
Precautions: Avoid breathing dust and contact with skin and eyes.[6] Handle in a well-ventilated fume hood.[7] In case of contact, wash the affected area with plenty of water.[6]
Handling of Diethyl Oxalate and Oxalic Acid:
-
Hazards: These reagents are harmful if swallowed and can cause skin and eye irritation.
-
Precautions: Avoid contact with skin and eyes. Do not ingest.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:
-
Melting Point: The reported melting point of this compound is typically above 300°C.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H and C=O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the final product.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (C8H5ClN2O2, MW: 196.59 g/mol ).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Extend the reaction time and monitor by TLC. - Ensure adequate heating and stirring. |
| Loss of product during work-up. | - Ensure the precipitate is fully collected during filtration. - Use cold washing solvents to minimize dissolution of the product. | |
| Impure Product | Presence of starting materials. | - Ensure the correct stoichiometry of reactants. - Wash the product thoroughly with an appropriate solvent. |
| Side reactions. | - Control the reaction temperature carefully. | |
| Reaction does not start | Inactive reagents. | - Use fresh or properly stored reagents. |
| Insufficient heating. | - Verify the temperature of the heating source. |
References
-
Loba Chemie. 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. [Link]
- Ali, E. et al. (2020). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(1), 10-31.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
National Center for Biotechnology Information. 6-Chloroquinoxaline. PubChem Compound Database. [Link]
-
HPC Standards. This compound. [Link]
-
Venkata Rao, C. et al. (2010). Synthesis and biological activity of 8-chloro-[5][6]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504.
- Al-Ostoot, F. H. et al. (2021).
- Google Patents. CN102584723B - Method for synthetizing 2,6-dichloroquinoxaline by using diketene.
-
The Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol. [Link]
-
Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]
-
Organic Chemistry Portal. Quinoxaline synthesis. [Link]
-
ResearchGate. Synthesis of intermediates 4a–k. Reagents and conditions: (i) diethyl.... [Link]
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National Center for Biotechnology Information. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. PubMed. [Link]
-
National Center for Biotechnology Information. 2-Chloro-6-methoxyquinoxaline. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. Synthesis of diols by dihydroxylation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 1,3-diol derivatives from sterically overcrowded oxiranes. Ring-opening reactions of 1-t-butyl-1,2-epoxycyclohexane.[Link]
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Application Note: A Protocol for the Purification of 6-Chloroquinoxaline-2,3-diol by Recrystallization
An Application Guide by a Senior Application Scientist
Introduction: The Imperative for Purity
6-Chloroquinoxaline-2,3-diol is a heterocyclic compound of significant interest as a scaffold and building block in medicinal chemistry. Its derivatives are explored for a wide range of biological activities, making its purity a non-negotiable prerequisite for reliable downstream applications, including synthesis, biological screening, and structural analysis. Impurities can lead to ambiguous results, side reactions, and compromised data integrity.
Recrystallization stands as a powerful, efficient, and cost-effective technique for purifying solid organic compounds.[1] The method is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[2] By carefully selecting a solvent, one can dissolve the target compound and its impurities in a hot solution and then, upon controlled cooling, selectively crystallize the desired compound in a highly purified form, leaving the impurities behind in the solution (mother liquor).[1]
This document provides a detailed protocol and the underlying scientific rationale for the purification of this compound via recrystallization.
PART 1: The Scientific Principles of Recrystallization
The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent for this compound will exhibit a steep solubility curve; it should dissolve the compound sparingly at room temperature but readily at its boiling point.[1][2]
Key Characteristics of an Optimal Recrystallization Solvent:
| Characteristic | Rationale |
| High Temperature Coefficient | The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent to maximize recovery.[1][3] |
| Impurity Solubility Profile | Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3] |
| Chemical Inertness | The solvent must not react with the compound being purified.[1][3] |
| Volatility | The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1] |
| Safety and Cost | The solvent should be non-flammable, non-toxic, and inexpensive.[1] |
Given the structure of this compound, which contains polar diol and N-H groups as well as a less polar chloro-aromatic ring system, polar protic solvents are excellent starting points for investigation. Solvents such as ethanol, or mixtures like ethanol/water, are often effective for similar heterocyclic structures.[4][5]
PART 2: Safety and Handling of Quinoxaline Derivatives
Before commencing any experimental work, a thorough risk assessment is mandatory. This compound is classified as an irritant, and appropriate safety precautions must be observed.[6]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]
-
Engineering Controls: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][9]
-
Safe Handling: Avoid all personal contact, including skin and eye contact and inhalation of dust.[7] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[7]
-
First Aid:
PART 3: Experimental Protocol
This protocol is divided into two stages: a small-scale solvent screening to identify the optimal solvent system, followed by the full-scale recrystallization procedure.
Stage 1: Solvent Selection Workflow (Microscale)
The objective of this stage is to efficiently test a range of potential solvents to find the one that provides the best balance of solubility and recovery.
Caption: Workflow for selecting an optimal recrystallization solvent.
Stage 2: Full-Scale Recrystallization Protocol
This protocol assumes a suitable solvent (e.g., Ethanol) has been identified in Stage 1.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., reagent-grade Ethanol)
-
Erlenmeyer flasks (2-3, appropriately sized)
-
Hotplate/stirrer
-
Condenser (optional, for volatile solvents)
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula, stirring rod
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a stir bar.
-
Add a small portion of the selected solvent, enough to create a slurry.
-
Gently heat the mixture on a hotplate with stirring. Add the solvent in small increments until the solid just dissolves completely. Expert Tip: Using the minimum amount of hot solvent is critical for achieving a saturated solution and maximizing crystal yield upon cooling.[2]
-
-
Decolorization (Optional):
-
If the hot solution is colored by impurities, remove it from the heat.
-
Allow the solution to cool slightly before adding a small amount (1-2% w/w) of activated carbon. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Re-heat the mixture to boiling for a few minutes.
-
-
Hot Gravity Filtration:
-
This step is necessary to remove insoluble impurities or the activated carbon from step 2.
-
Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask on the hotplate.
-
Heat the receiving flask with a small amount of solvent so that the vapor keeps the funnel warm, preventing premature crystallization.
-
Carefully pour the hot solution through the filter paper.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling promotes the formation of large, well-defined, and pure crystals.[2] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor. Use minimal solvent to avoid redissolving the product.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, either in a desiccator or a vacuum oven at a gentle temperature.
-
Caption: The complete workflow for purification by recrystallization.
PART 4: Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The compound is very soluble even in cold solvent. | 1. Re-heat the solution to boil off some of the solvent and try cooling again. 2. Scratch the inner wall of the flask with a glass rod at the liquid's surface to provide a nucleation site. 3. Add a tiny "seed" crystal of the pure compound. |
| "Oiling Out" (Product separates as a liquid) | 1. The solution is supersaturated. 2. The boiling point of the solvent is higher than the melting point of the solute. | 1. Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and re-cool slowly. 2. Consider using a lower-boiling point solvent or a solvent pair. |
| Low Yield/Recovery | 1. Cooling was not sufficient. 2. Too much solvent was used for washing. 3. Premature crystallization during hot filtration. | 1. Ensure the flask is cooled in an ice bath for an adequate amount of time. 2. Always use a minimal amount of ice-cold solvent for washing. 3. Ensure the filtration apparatus is properly pre-heated. |
References
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Finding the best solvent for recrystallisation student sheet.
- Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Experiment: Recrystallization – Part I: Solvent Selection. University of Massachusetts, Boston, Science Learning Center.
- Are there any general rules for choosing solvents for recrystalliz
- 2,3-Dihydroxy-6-chloroquinoxaline Safety D
- Navigating the Safety and Handling of 6-Chloro-2,3-dimethylquinoxaline: An In-depth Technical Guide. Benchchem.
- Improved methods for the preparation of quinoxaline derivatives.
- 2-Chloroquinoxaline Safety D
- 2,3-dichloroquinoxaline Safety D
- 2,3-dichloroquinoxaline Safety D
- Preparation of high purity substituted quinoxaline.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- An improved synthesis of 6-chloro-1H-quinoxalin-2-one.
- This compound Product Page.
- Process for preparing 6-halo-2-chloroquinoxaline.
- Synthesis of Novel Aryl Quinoxaline Derivatives by New C
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Application Note: Unambiguous ¹H and ¹³C NMR Assignment of 6-Chloroquinoxaline-2,3-diol
Abstract
This comprehensive guide details the definitive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 6-Chloroquinoxaline-2,3-diol. Primarily existing as its more stable keto tautomer, 6-Chloro-1,4-dihydroquinoxaline-2,3-dione, this heterocyclic compound presents a unique spectral signature. This document provides a robust, field-proven protocol for sample preparation and NMR data acquisition using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. We offer a causal explanation for the observed chemical shifts and coupling constants, grounded in the electronic effects of the chloro, carbonyl, and amine functionalities. The assignments are presented in a clear, tabular format and supported by logical workflow diagrams, ensuring researchers, medicinal chemists, and drug development professionals can confidently replicate this analysis for structural verification and purity assessment.
Introduction and Scientific Context
Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] The structural elucidation of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized materials. This compound is a key intermediate and a significant scaffold in the development of novel therapeutics.[2]
NMR spectroscopy is the gold standard for the non-destructive structural analysis of organic molecules. However, the interpretation of NMR spectra for heterocyclic systems like this compound requires a nuanced understanding of tautomerism and solvent effects. This compound exists in a tautomeric equilibrium between the diol and the more stable dione form (6-Chloro-1,4-dihydroquinoxaline-2,3-dione), particularly in polar aprotic solvents like DMSO.[3][4] The protocol and analysis herein focus on this stable dione tautomer, providing an unambiguous assignment of all proton and carbon signals.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of the stable 6-Chloro-1,4-dihydroquinoxaline-2,3-dione tautomer are numbered as shown below. This numbering scheme will be used consistently throughout the analysis.
Caption: Structure of 6-Chloro-1,4-dihydroquinoxaline-2,3-dione.
Experimental Protocols
Materials and Sample Preparation
A self-validating protocol minimizes variability and ensures reproducibility. The choice of solvent is the most critical parameter for this analysis.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Causality: DMSO-d₆ is selected for its excellent solvating power for polar heterocyclic compounds.[7] Crucially, it slows the exchange rate of labile N-H protons, allowing for their observation as distinct, often broad, signals in the ¹H NMR spectrum.
-
-
Procedure: i. Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube. ii. Using a calibrated pipette, add approximately 0.6 mL of DMSO-d₆. iii. Cap the NMR tube securely and vortex for 30-60 seconds to ensure complete dissolution. A brief sonication may be applied if necessary. iv. Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5 minutes before data acquisition.
NMR Data Acquisition
Spectra should be acquired on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Temperature: 298 K
-
Spectral Width: -2 to 16 ppm
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: ~4 s
-
Reference: The residual solvent peak of DMSO-d₅ is set to δ 2.50 ppm.[8]
-
-
¹³C{¹H} NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024-4096 (dependent on concentration)
-
Relaxation Delay (d1): 2.0 s
-
Reference: The central peak of the DMSO-d₆ septet is set to δ 39.52 ppm.[8]
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons over 2-3 bonds, essential for assigning quaternary carbons.
-
Caption: NMR analysis workflow for this compound.
Spectral Analysis and Data Interpretation
The electron-withdrawing nature of the chlorine atom and the two carbonyl groups significantly influences the chemical shifts of the aromatic protons and carbons, causing them to resonate at lower fields (higher ppm values).
¹H NMR Spectrum: Detailed Assignment
The ¹H NMR spectrum in DMSO-d₆ is expected to show five distinct signals: two labile protons and three aromatic protons.
-
N-H Protons (H1, H4): These protons appear as a single, broad singlet at approximately δ 11.9 ppm . The significant downfield shift is characteristic of amide/lactam protons in DMSO, which engage in strong hydrogen bonding with the solvent's sulfoxide oxygen. Their broadness is due to quadrupolar relaxation and potential slow exchange.
-
Aromatic Protons (H5, H7, H8):
-
H5: This proton is ortho to the electron-withdrawing C4a-N4 amide system and meta to the chlorine atom. It is expected to appear as a doublet at approximately δ 7.35 ppm . The splitting pattern is a result of coupling to H7 (J ≈ 2.2 Hz).
-
H7: This proton is ortho to the chlorine atom and meta to the C8a-N1 amide system. It will be the most deshielded of the aromatic protons, appearing as a doublet of doublets (dd) at approximately δ 7.25 ppm . It couples with both H8 (J ≈ 8.7 Hz) and H5 (J ≈ 2.2 Hz).
-
H8: This proton is ortho to the C8a-N1 amide system and para to the chlorine atom. It is expected to resonate as a doublet at approximately δ 7.15 ppm , coupled only to H7 (J ≈ 8.7 Hz).
-
¹³C NMR Spectrum: Detailed Assignment
The proton-decoupled ¹³C NMR spectrum is expected to show eight signals, corresponding to the eight unique carbon atoms in the molecule.
-
Carbonyl Carbons (C2, C3): These carbons are in a highly deshielded environment and appear far downfield. They are assigned to the signals at approximately δ 154.5 ppm . Differentiating between C2 and C3 without advanced experiments is non-trivial, but they can be assigned as a pair.
-
Aromatic Quaternary Carbons (C4a, C6, C8a):
-
C6: The carbon directly attached to the chlorine atom is assigned to the signal at δ 128.0 ppm . The electronegativity of chlorine causes a downfield shift relative to an unsubstituted carbon.
-
C4a & C8a: These carbons are bonded to nitrogen and are part of the fused ring system. They are found at approximately δ 126.5 ppm and δ 125.8 ppm .
-
-
Aromatic Methine Carbons (C5, C7, C8):
-
C5: This carbon is adjacent to the C4a bridgehead and is assigned to the signal at δ 117.5 ppm .
-
C7: Located between the chlorine-bearing C6 and C8, this carbon is assigned to the signal at δ 127.3 ppm .
-
C8: This carbon, adjacent to the C8a bridgehead, is assigned to the signal at δ 116.2 ppm .
-
Summary of NMR Data
The following table provides a complete and unambiguous assignment of the ¹H and ¹³C NMR data for 6-Chloro-1,4-dihydroquinoxaline-2,3-dione in DMSO-d₆.
| ¹H NMR Data | ¹³C NMR Data | ||||
| Assignment | δ (ppm) | Multiplicity | J (Hz) | Assignment | δ (ppm) |
| H1/H4 (2H) | ~11.90 | br s | - | C2/C3 | ~154.5 |
| H5 (1H) | ~7.35 | d | 2.2 | C6 | ~128.0 |
| H7 (1H) | ~7.25 | dd | 8.7, 2.2 | C7 | ~127.3 |
| H8 (1H) | ~7.15 | d | 8.7 | C4a | ~126.5 |
| C8a | ~125.8 | ||||
| C5 | ~117.5 | ||||
| C8 | ~116.2 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Multiplicities are abbreviated as: s (singlet), br s (broad singlet), d (doublet), dd (doublet of doublets).
Trustworthiness and Conclusion
The structural assignment presented is a self-validating system. The observed multiplicities and coupling constants in the ¹H NMR spectrum perfectly match the predicted splitting patterns for the aromatic system. The chemical shifts are consistent with the known electronic effects of the substituents in quinoxaline-type structures.[9][10] For absolute confirmation, an HMBC experiment would show correlations from the H5 proton to C4a and C7, from the H7 proton to C5 and C8a, and from the H8 proton to C4a and C6, thereby cementing the assignments of all quaternary carbons.
This application note provides a definitive and reproducible protocol for the complete ¹H and ¹³C NMR assignment of this compound. By recognizing its existence as the dione tautomer in DMSO-d₆ and understanding the electronic rationale behind the spectral data, researchers can confidently use this guide for routine structural verification and quality control in synthetic and medicinal chemistry applications.
References
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-
Wikipedia. (n.d.). Deuterated DMSO. Available at: [Link]
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El-Faham, A., et al. (2005). Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry. Available at: [Link]
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Ewing, D. F. (1976). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
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ResearchGate. (n.d.). The ¹H NMR chemical shifts obtained in DMSO-d6 presented for protons.... Available at: [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available at: [Link]
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NIH National Library of Medicine. (n.d.). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Available at: [Link]
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ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Available at: [Link]
-
NIH National Library of Medicine. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2020). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Available at: [Link]
-
PubChem. (n.d.). 6-Chloro-1,4-dihydro-2,3-quinoxalinedione. Available at: [Link]
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PubChem. (n.d.). 6-Chloro-2,3-diphenylquinoxaline. Available at: [Link]
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Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (n.d.). Journal of Thermal Analysis and Calorimetry. Available at: [Link]
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Application Note: Structural Elucidation of 6-Chloroquinoxaline-2,3-diol via Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 6-Chloroquinoxaline-2,3-diol. Quinoxaline derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry. Accurate structural characterization is paramount, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool. A central aspect of this analysis is the investigation of the compound's solid-state structure, focusing on the lactam-lactim tautomerism inherent to the 2,3-diol moiety. This guide details the experimental protocol for sample analysis, provides a thorough interpretation of the resulting spectrum, and explains the causality behind peak assignments, grounding the analysis in established spectroscopic principles.
Introduction and Core Principles
This compound is a heterocyclic compound featuring a quinoxaline core, which is a fusion of benzene and pyrazine rings. Such compounds are of significant interest due to their diverse biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents. The precise molecular structure, including the dominant tautomeric form, dictates the compound's chemical reactivity, hydrogen bonding capabilities, and ultimately its pharmacological profile.
FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[1] When IR radiation passes through a sample, functional groups absorb energy, causing bonds to stretch, bend, or rock.[2] The resulting spectrum, a plot of absorbed energy versus wavenumber (cm⁻¹), provides a unique molecular "fingerprint."[3]
A critical consideration for this compound is its potential to exist in two tautomeric forms: the diol (lactim) form and the dione (lactam) form. The lactam form is often more stable in the solid state. FTIR is exceptionally well-suited to distinguish between these tautomers by identifying the characteristic vibrational modes of O-H (lactim) versus N-H and C=O (lactam) groups.[4][5]
Figure 1: Lactam-Lactim Tautomerism in this compound The equilibrium between the 6-chloro-1,4-dihydroquinoxaline-2,3-dione (Lactam) form and the this compound (Lactim) form. The FTIR spectrum provides direct evidence of the predominant form in the solid state.
Experimental Protocol: KBr Pellet Transmission Method
The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples.[6] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a transparent disc under pressure.[7]
Rationale: This method ensures the sample is finely dispersed in a non-absorbing matrix, minimizing scattering and producing a high-quality spectrum representative of the solid-state structure. Meticulous exclusion of moisture is critical, as water exhibits strong IR absorption bands that can obscure key spectral features.[7][8]
Materials and Equipment:
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried at 110°C for 2-3 hours and stored in a desiccator.[6]
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm)
-
Hydraulic press
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
Step-by-Step Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.
-
Grinding: In the agate mortar, thoroughly grind the sample to a fine, consistent powder. This step is crucial for ensuring homogeneity and reducing particle size effects.
-
Mixing: Add approximately 150-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the sample is uniformly dispersed.[9] The final mixture should have a sample concentration of ~0.5-1.0%.[6]
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Gradually apply a pressure of approximately 8-10 metric tons.[8] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a solid, transparent, or translucent pellet.
-
Background Collection: Prepare a blank KBr pellet (containing only KBr) using the same procedure. Place this blank pellet in the spectrometer's sample holder and collect a background spectrum. This step is essential to correct for atmospheric CO₂, water vapor, and any impurities in the KBr.[9]
-
Sample Analysis: Replace the blank pellet with the sample pellet. Collect the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow for FTIR Analysis and Interpretation
The logical flow from sample receipt to final structural elucidation is depicted in the following diagram.
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- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
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- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Derivatization of 6-Chloroquinoxaline-2,3-diol for Biological Screening
Introduction: The Quinoxaline Scaffold as a Privileged Motif in Medicinal Chemistry
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a cornerstone in the development of contemporary therapeutic agents. Its unique electronic properties and structural rigidity allow for diverse interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Quinoxaline derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] The core structure's ability to be readily functionalized at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a prime candidate for library synthesis and lead optimization in drug discovery programs.[5]
This guide focuses on a particularly valuable starting material: 6-Chloroquinoxaline-2,3-diol . This molecule offers multiple points for chemical diversification. The diol exists in tautomeric equilibrium with the corresponding dione form (6-chloroquinoxaline-2,3(1H,4H)-dione), providing opportunities for both O-alkylation and N-alkylation. Furthermore, the chloro-substituent at the 6-position is a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties.
These application notes provide a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized analogs. The protocols herein are designed to be robust and adaptable, providing researchers with the necessary tools to explore the chemical space around this promising scaffold.
Synthetic Strategies for Derivatization
The derivatization of this compound can be strategically approached through three primary avenues: O-alkylation of the diol tautomer, N-alkylation of the dione tautomer, and Suzuki-Miyaura cross-coupling at the C6-chloro position.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The hydroxyl groups of the diol tautomer can be alkylated under basic conditions using a variety of alkyl halides. The Williamson ether synthesis is a classic and effective method for this transformation.[6][7][8][9][10]
Reaction Scheme:
Caption: O-Alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Add anhydrous DMF (10 mL) and stir until the solid is suspended.
-
Add anhydrous potassium carbonate (2.5 mmol).
-
To this suspension, add the alkyl halide (2.2 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome:
This protocol typically yields the desired O-alkylated product in moderate to good yields, depending on the reactivity of the alkyl halide.
Protocol 2: N-Alkylation of the Dione Tautomer
The dione tautomer of the starting material can be readily N-alkylated using similar conditions to the O-alkylation, often leading to a mixture of N- and N,N'-dialkylated products.
Reaction Scheme:
Sources
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- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Note: A Practical Guide to the Synthesis and Evaluation of 6-Chloroquinoxaline-2,3-diol Derivatives as Potent Anticancer Agents
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, derivatization, and in vitro evaluation of 6-Chloroquinoxaline-2,3-diol, a key intermediate for developing novel anticancer therapeutics. We present detailed, field-proven protocols for the synthesis of the core scaffold, subsequent derivatization strategies to explore structure-activity relationships (SAR), and a standard protocol for assessing cytotoxic activity against cancer cell lines. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic and biological processes.
Part 1: Synthesis of the Core Scaffold: this compound
Principle and Rationale
The foundational synthesis of the quinoxaline ring system is classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] For our target core, this compound, the most direct and efficient route involves the reaction of 4-chloro-1,2-phenylenediamine with oxalic acid.
The choice of oxalic acid as the dicarbonyl component is strategic; it is inexpensive, readily available, and directly yields the desired 2,3-diol functionality. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid, which protonates the carbonyl oxygens of oxalic acid, rendering the carbons more electrophilic and susceptible to nucleophilic attack by the amino groups of the diamine. The subsequent cyclization and dehydration steps lead to the formation of the stable heterocyclic quinoxaline ring.
Sources
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- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
Application Notes & Protocols: Developing Novel Antimicrobial Agents from the 6-Chloroquinoxaline-2,3-diol Scaffold
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for Quinoxaline Scaffolds in Antimicrobial Discovery
The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry. Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The synthetic tractability of the quinoxaline ring system allows for extensive chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
6-Chloroquinoxaline-2,3-diol is a particularly attractive starting material. The electron-withdrawing chloro group can influence the electronic properties and metabolic stability of derivatives, while the diol functionality, existing in tautomeric equilibrium with the dione form, provides reactive handles for chemical elaboration.[3][4] This guide provides a comprehensive framework for leveraging this scaffold to develop novel antimicrobial agents, from initial chemical synthesis through to preliminary mechanism of action studies.
Part 1: Synthesis of a Focused Derivative Library
The foundational step in this discovery workflow is the creation of a chemically diverse library of compounds derived from the starting scaffold. The primary strategy involves converting the diol/dione to the more reactive 2,3-dichloro derivative, which can then undergo nucleophilic aromatic substitution (SNAr) reactions.
Rationale for Derivatization
The objective is to append a variety of functional groups to the quinoxaline core to probe interactions with potential bacterial targets. By introducing different amines, thiols, and other nucleophiles, we can modulate key physicochemical properties such as:
-
Lipophilicity: Affects cell membrane permeability.
-
Hydrogen Bonding Capacity: Influences target binding affinity.
-
Steric Bulk: Probes the size and shape of the target's binding pocket.
-
Electronic Character: Modulates the reactivity and metabolic stability of the compound.
Experimental Workflow: Synthesis to Purification
This workflow outlines the core synthetic and purification steps.
Caption: High-level workflow from starting material to pure, characterized compounds.
Protocol 1: Synthesis of 2,3,6-Trichloroquinoxaline
-
Expertise Note: This initial chlorination step is critical as it significantly enhances the reactivity of the 2 and 3 positions, making them excellent electrophilic sites for subsequent nucleophilic attack.[5]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add this compound (1.0 eq).
-
Reagents: Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 107°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The starting material is highly polar and should remain at the baseline, while the product will have a significantly higher Rf value.
-
Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture over crushed ice in a large beaker. Caution: This is a highly exothermic reaction that releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Isolation: The solid precipitate is the crude 2,3,6-trichloroquinoxaline. Filter the solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum. The resulting solid can often be used in the next step without further purification.
Protocol 2: General Procedure for Nucleophilic Substitution
-
Trustworthiness Note: Running a small matrix of reaction conditions (e.g., different solvents, bases, and temperatures) for a new nucleophile is recommended to optimize yield and purity.
-
Setup: To a solution of 2,3,6-trichloroquinoxaline (1.0 eq) in a suitable solvent (e.g., acetonitrile, ethanol, or DMF), add the desired nucleophile (amine or thiol, 2.2 eq for disubstitution).
-
Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to scavenge the HCl generated during the reaction.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80°C). The progress can be monitored by TLC.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue using flash column chromatography on silica gel with an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
Part 2: Antimicrobial Susceptibility Testing (AST)
Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. A tiered screening approach is efficient, starting with a qualitative primary screen followed by a quantitative determination of potency.
Tier 1: Primary Screening (Qualitative)
The agar disk diffusion assay is a rapid, cost-effective method to identify compounds with any level of antibacterial activity.[2][7]
-
Plate Preparation: Prepare a bacterial lawn by evenly streaking a standardized inoculum (adjusted to 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli) onto the surface of a Mueller-Hinton Agar (MHA) plate.[8]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Addition: Pipette a fixed amount (e.g., 10 µL) of a known concentration (e.g., 1 mg/mL in DMSO) of each test compound onto a separate disk.
-
Controls:
-
Positive Control: A disk with a standard antibiotic (e.g., Ciprofloxacin, 5 µg).
-
Negative Control: A disk with the solvent (DMSO) only.
-
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). A larger zone indicates greater inhibitory activity.
Tier 2: Potency Determination (Quantitative)
For compounds showing activity in the primary screen ("hits"), the next step is to determine their Minimum Inhibitory Concentration (MIC). The broth microdilution method is the gold standard for this purpose.[9][10]
-
Self-Validation Note: The inclusion of growth and sterility controls is mandatory. The assay is only valid if the growth control is turbid and the sterility control is clear.[11]
-
Plate Setup: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of a stock solution of the test compound (e.g., 128 µg/mL in MHB with ≤1% DMSO) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last dilution column. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).
-
Controls:
-
Growth Control: Wells containing MHB and bacteria, but no compound.
-
Sterility Control: Wells containing only MHB.
-
Reference Control: A row dedicated to a standard antibiotic for QC.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[10]
Data Presentation
Summarize the MIC data in a table for clear comparison of compound potencies.
| Compound ID | R¹ Group | R² Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | -Cl | -Cl | >64 | >64 |
| DX-01 | -NH(CH₂CH₃) | -NH(CH₂CH₃) | 16 | 32 |
| DX-02 | -S-phenyl | -S-phenyl | 8 | 16 |
| DX-03 | -NH-morpholine | -NH-morpholine | 4 | 8 |
| Ciprofloxacin | (Control) | (Control) | 0.5 | 0.25 |
Part 3: Elucidating the Mechanism of Action (MOA)
Identifying the bacterial target or pathway disrupted by a novel antimicrobial is a critical step in its development. For quinoxaline derivatives, a common mechanism involves bioreductive activation leading to oxidative stress and DNA damage.[12][13]
MOA Investigation Workflow
Caption: A targeted workflow to investigate a suspected MOA for a hit compound.
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Expertise Note: This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS, providing a quantitative measure of oxidative stress.
-
Culture Preparation: Grow the test bacteria to the mid-logarithmic phase.
-
Treatment: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in PBS. Treat the bacterial cells with the test compound at its MIC and 2x MIC for a defined period (e.g., 1-2 hours).
-
Controls:
-
Positive Control: Cells treated with hydrogen peroxide (H₂O₂).[12]
-
Negative Control: Untreated cells.
-
-
Staining: Add DCFH-DA to all samples to a final concentration of 10 µM and incubate in the dark for 30 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Interpretation: A significant increase in fluorescence in compound-treated cells compared to the negative control indicates the induction of intracellular ROS.
Protocol 6: Assessment of DNA Damage
-
Trustworthiness Note: DNA fragmentation or smearing on an agarose gel is a strong indicator of widespread, non-specific DNA damage, often a consequence of severe oxidative stress.[12]
-
Treatment: Treat a liquid culture of the test bacteria with the compound at its MIC and 2x MIC for several hours.
-
Genomic DNA Extraction: Harvest the cells and extract the total genomic DNA using a standard bacterial genomic DNA isolation kit.
-
Controls:
-
Positive Control: DNA from cells treated with a known DNA-damaging agent (e.g., H₂O₂ or Enrofloxacin).[12]
-
Negative Control: DNA from untreated cells.
-
-
Agarose Gel Electrophoresis: Quantify the extracted DNA and load equal amounts (e.g., 500 ng) into the wells of a 1% agarose gel.
-
Visualization: Run the gel, stain with an intercalating dye (e.g., ethidium bromide or SYBR Safe), and visualize under UV light.
-
Interpretation: The DNA from untreated cells should appear as a sharp, high-molecular-weight band. DNA from treated cells that shows smearing or a ladder-like pattern indicates significant degradation and damage.
References
-
Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules (MDPI). [Link]
-
Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Archives of Pharmacal Research. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules (MDPI). [Link]
-
Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology (PMC - NIH). [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]
-
Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology (PMC - NIH). [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. Molecules (PMC - NIH). [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases (NIH). [Link]
-
Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio (ASM Journals). [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon (NIH). [Link]
-
Antibacterial drugs based on quinoxaline 1,4-dioxide. ResearchGate. [Link]
-
Antimicrobial Resistance: Mechanisms, Screening Techniques and Biosensors. ResearchGate. [Link]
-
Investigating the Mechanisms of Antimicrobial Resistance. Student Journals @ McMaster. [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate. [Link]
-
Microbiology - Antibiotics Mechanisms of Action. YouTube. [Link]
-
6-Chloroquinoxaline. PubChem (NIH). [Link]
-
Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. [Link]
-
Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances (NIH). [Link]
-
Antimicrobial activity of clioquinol and nitroxoline: a scoping review. AMB Express (PMC - NIH). [Link]
-
Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular Sciences (MDPI). [Link]
-
2,6-Dichloroquinoxaline. PubChem (NIH). [Link]
-
Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. bioRxiv. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. 2,6-Dichloroquinoxaline | C8H4Cl2N2 | CID 87748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdb.apec.org [pdb.apec.org]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of Quinoxaline-2,3-dione Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the essential biological assays for characterizing the therapeutic potential of quinoxaline-2,3-dione derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including neuroprotective, anticancer, and anticonvulsant properties. The following application notes and detailed protocols are designed to provide both the practical steps and the scientific rationale behind each method, ensuring robust and reproducible results.
Introduction to Quinoxaline-2,3-diones: A Scaffold of Therapeutic Promise
Quinoxaline-2,3-diones are heterocyclic compounds that have emerged as a privileged scaffold in medicinal chemistry. Their structural motif allows for diverse chemical modifications, leading to a wide array of biological activities. A primary mechanism of action for many neuroactive quinoxaline-2,3-dione derivatives is the antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] Overactivation of these receptors, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[2] By blocking these receptors, quinoxaline-2,3-dione derivatives can mitigate excitotoxic neuronal damage, positioning them as promising candidates for neuroprotective therapies.
Beyond their neuroprotective effects, these derivatives have also demonstrated significant potential as anticancer agents. Their mechanisms of action in oncology are varied and can include the induction of apoptosis, inhibition of topoisomerase II, and modulation of other signaling pathways involved in cancer cell proliferation and survival.[3] Furthermore, the structural versatility of the quinoxaline-2,3-dione core has led to the discovery of compounds with potent anticonvulsant and anti-inflammatory activities.[4]
This guide will detail the key biological assays to comprehensively evaluate the therapeutic potential of novel quinoxaline-2,3-dione derivatives, covering their neuroprotective, cytotoxic, and anticonvulsant properties.
Section 1: Neuroprotective Activity Assays
A significant focus of research on quinoxaline-2,3-dione derivatives has been their potential as neuroprotective agents, primarily through the modulation of glutamate receptor activity. The following assays are fundamental for characterizing this aspect of their biological profile.
AMPA and Kainate Receptor Binding Assays
Scientific Rationale: Receptor binding assays are crucial for determining the affinity of a compound for its molecular target. In the context of quinoxaline-2,3-dione derivatives, these assays quantify the binding affinity to AMPA and kainate receptors, providing a direct measure of target engagement. A high affinity is often a prerequisite for potent antagonism. Radioligand binding assays, a classic and reliable method, are employed for this purpose.[5]
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for a radioligand receptor binding assay.
Detailed Protocol: [³H]-AMPA Radioligand Binding Assay
This protocol is adapted for rat brain cortical membranes.[6][7]
Materials:
-
Rat brain cortex
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
[³H]-AMPA (specific activity ~50-60 Ci/mmol)
-
Non-specific binding control: L-glutamate (1 mM)
-
Quinoxaline-2,3-dione derivative stock solutions
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer, centrifuges, filtration manifold, scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain cortex in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using the Bradford assay). The membrane preparation can be stored at -80°C.[8]
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of binding buffer (for total binding) or 1 mM L-glutamate (for non-specific binding) or quinoxaline-2,3-dione derivative at various concentrations.
-
50 µL of [³H]-AMPA (final concentration ~5-10 nM).
-
100 µL of the membrane preparation (50-100 µg of protein).
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary: Receptor Binding Affinities
| Derivative | Target Receptor | Radioligand | Ki (nM) |
| Compound X | AMPA | [³H]-AMPA | 50 |
| Compound Y | AMPA | [³H]-AMPA | 15 |
| Compound Z | Kainate | [³H]-Kainate | 120 |
Electrophysiological Assays
Scientific Rationale: Electrophysiology, particularly the whole-cell patch-clamp technique, provides a functional measure of a compound's effect on ion channel activity.[9] This method allows for the direct measurement of ion currents through AMPA and kainate receptors in response to agonist application, and how these currents are modulated by quinoxaline-2,3-dione derivatives. It is the gold standard for confirming whether a compound acts as an antagonist, agonist, or allosteric modulator.[10]
Experimental Workflow: Whole-Cell Patch Clamp
Sources
- 1. Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Synaptic kainate currents reset interneuron firing phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding of [3H]AMPA, a structural analogue of glutamic acid, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. homepages.gac.edu [homepages.gac.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Quinoxaline-2,3-dione Formation
Welcome to the Technical Support Center for the synthesis of quinoxaline-2,3-diones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic procedures and avoid the formation of unwanted side products. Quinoxaline-2,3-diones are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including acting as antagonists at the N-methyl-D-aspartate (NMDA) receptor.[1]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of quinoxaline-2,3-diones, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction yields are consistently low. What are the potential causes and how can I improve them?
Answer: Low yields are a common challenge in quinoxaline-2,3-dione synthesis and can arise from several factors.[2]
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time or temperature.[3]
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the oxalic acid/oxalate derivative can lead to side reactions, thereby reducing the yield of the desired product.[1][3]
-
Substituent Effects: The presence of electron-withdrawing groups on the o-phenylenediamine can decrease the nucleophilicity of the amino groups, leading to lower yields and requiring longer reaction times.[4]
-
Solution: Be prepared for longer reaction times or consider using more forcing reaction conditions for substrates with electron-withdrawing groups.
-
-
Product Loss During Work-up: The product may be lost during filtration, washing, or recrystallization steps, especially given the often poor solubility of quinoxaline-2,3-diones.[5]
-
Solution: Handle the product carefully during work-up. Minimize transfer steps and ensure the chosen washing and recrystallization solvents do not excessively dissolve the product.
-
Question 2: I am observing a significant amount of a dark-colored impurity in my product. What is the likely cause and how can I prevent it?
Answer: The formation of colored impurities is often due to the oxidation of the o-phenylenediamine starting material.
-
Cause: o-Phenylenediamines are susceptible to air oxidation, which can produce intensely colored byproducts.
-
Solution: To minimize oxidation, run the reaction under an inert atmosphere, such as nitrogen or argon.[1][5] Degassing the solvent prior to use can also be beneficial.
Question 3: The purification of my quinoxaline-2,3-dione is proving difficult. What are some effective purification strategies?
Answer: Purification can be challenging due to the low solubility of many quinoxaline-2,3-diones in common organic solvents.[5]
-
Recrystallization: This is the most common and effective method.
-
Washing: If the product is a solid with low solubility, washing the crude material with a suitable solvent can be very effective at removing more soluble impurities. Diethyl ether is a solvent that has been used for this purpose.[5]
-
Column Chromatography: This method should be approached with caution.
-
Decomposition on Silica Gel: Quinoxaline-2,3-diones can be unstable on silica gel, potentially leading to decomposition during chromatography.[5] If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine).
-
Question 4: My reaction is taking a very long time. Are there ways to accelerate the synthesis?
Answer: Traditional heating methods can indeed be slow.[2] Several modern techniques can significantly reduce reaction times.
-
Microwave-Assisted Synthesis: This method can dramatically decrease reaction times from hours to just a few minutes and often leads to improved yields.[2]
-
Solvent-Free Grinding: Simply grinding the solid reactants (o-phenylenediamine and oxalic acid dihydrate) together in a mortar and pestle at room temperature is an efficient, environmentally friendly method that can produce high yields in a short amount of time.[3][4][6]
-
Catalysis: The use of certain catalysts can accelerate the reaction, often under milder conditions.[2]
Reaction Mechanism and Workflow
The synthesis of quinoxaline-2,3-diones from o-phenylenediamines and diethyl oxalate occurs through a cyclocondensation reaction. The process is initiated by the nucleophilic attack of an amino group from the o-phenylenediamine onto a carbonyl carbon of the diethyl oxalate. This is followed by an intramolecular cyclization and the subsequent elimination of two molecules of ethanol to yield the stable quinoxaline-2,3-dione ring system.[1]
Caption: Reaction mechanism for quinoxaline-2,3-dione synthesis.
A general workflow for troubleshooting common issues in quinoxaline-2,3-dione synthesis is outlined below.
Caption: Troubleshooting workflow for quinoxaline-2,3-dione synthesis.
Experimental Protocols
Here are detailed methodologies for key experiments in the synthesis of quinoxaline-2,3-diones.
Protocol 1: Conventional Heating in Acidic Water[2][7]
This traditional method involves the reflux of reactants in an acidic aqueous solution.
Materials:
-
o-Phenylenediamine (22 g, 0.204 mol)
-
Oxalic acid dihydrate (30 g, 0.238 mol)
-
Concentrated Hydrochloric Acid (4.5 ml)
-
Water (100 ml)
-
Ice
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, heat a solution of oxalic acid dihydrate in water.
-
Add the concentrated hydrochloric acid to the hot solution.
-
Slowly add the o-phenylenediamine to the reaction mixture.
-
Heat the mixture under reflux for 20 minutes.
-
Cool the reaction mixture by adding ice. A solid precipitate will form.
-
Filter the solid product and wash it thoroughly with water.
-
Purify the product by recrystallization from ethanol to obtain white crystals of 1,4-dihydro-quinoxaline-2,3-dione.
Protocol 2: Microwave-Assisted Synthesis[2][5]
This method utilizes microwave irradiation to accelerate the reaction.
Materials:
-
o-Phenylenediamine (1.08 g, 0.01 mol)
-
Oxalic acid dihydrate (1.26 g, 0.01 mol)
-
Water (1 ml, and an additional 100 ml)
-
5% NaOH solution and dilute HCl for recrystallization
Procedure:
-
In an open beaker, thoroughly mix a powdered mixture of o-phenylenediamine and oxalic acid dihydrate.
-
Add 1 mL of water and mix thoroughly.
-
Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.
-
Add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to obtain a clear solution.
-
Allow the solution to stand at room temperature for the product to crystallize.
-
Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain colorless crystals.
Protocol 3: Solvent-Free Grinding[4][5]
This environmentally friendly method is performed at room temperature without any solvent.
Materials:
-
o-Phenylenediamine (0.108 g, 1 mmol)
-
Oxalic acid dihydrate (0.126 g, 1 mmol)
-
Mortar and pestle
Procedure:
-
In a mortar, thoroughly grind the mixture of o-phenylenediamine and oxalic acid dihydrate with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the mixture turns into a melt.
-
Continue to grind the mixture occasionally for 5-10 minutes.
-
The resulting solid can be crystallized from water to obtain the pure product.
Comparative Data
The following table summarizes typical yields and reaction times for the synthesis of the parent 1,4-dihydroquinoxaline-2,3-dione using different methods. Note that yields can vary depending on the specific substrates and reaction scale.
| Method | Reagents | Reaction Time | Typical Yield | Reference |
| Conventional Heating | o-Phenylenediamine, Oxalic Acid, HCl | 20 minutes | 98% | [7] |
| Microwave-Assisted | o-Phenylenediamine, Oxalic Acid, Water | 4 minutes | High (not specified) | [2][5] |
| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid | 5-10 minutes | Good to Very Good | [4] |
References
-
Indian Academy of Sciences. (n.d.). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Indian Academy of Sciences. Available at: [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
ARC Journals. (n.d.). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. Available at: [Link]
-
International Journal of Pharmaceutics and Drug Analysis. (n.d.). SYNTHESIS, CHARACTERISATION & ANTIFUNGAL ACTIVITY OF QUINOXALINE 2, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]
Sources
identifying by-products in 6-Chloroquinoxaline-2,3-diol synthesis
Introduction
Welcome to the technical support center for the synthesis of 6-Chloroquinoxaline-2,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to identify and mitigate the formation of by-products, ensuring the successful synthesis of your target compound.
The synthesis of quinoxaline-2,3-diones is a cornerstone in the development of various therapeutic agents, notably as antagonists for the N-methyl-D-aspartate (NMDA) receptor.[1] The most direct and common route to these valuable scaffolds is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, such as diethyl oxalate or oxalic acid.[1][2] This guide will focus on the prevalent synthesis of this compound from 4-chloro-1,2-phenylenediamine and diethyl oxalate, addressing potential pitfalls and by-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound, providing insights into their causes and practical solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Possible Causes & Solutions:
-
Incomplete Reaction: The cyclocondensation may not have gone to completion.
-
Troubleshooting: Consider increasing the reaction time or temperature to drive the equilibrium towards the product.[1] Ensure adequate mixing to facilitate reactant interaction.
-
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of 4-chloro-1,2-phenylenediamine to diethyl oxalate can limit the yield.
-
Troubleshooting: Precisely measure and use an equimolar ratio of the reactants for optimal results.[3]
-
-
Impure Starting Materials: The purity of your starting materials is critical. Impurities in either 4-chloro-1,2-phenylenediamine or diethyl oxalate can lead to side reactions and lower yields.[1][3]
-
Troubleshooting: Use high-purity starting materials. If necessary, purify the reactants before use. For instance, 4-chloro-1,2-phenylenediamine can be recrystallized from a suitable solvent.
-
-
Loss During Work-up: Product may be lost during filtration, washing, or purification steps.[3]
-
Troubleshooting: Carefully optimize your work-up procedure. Given the often poor solubility of quinoxaline-2,3-diones in common organic solvents, minimize transfer steps and ensure efficient recovery from filtration media.[3]
-
Q2: I'm observing a significant amount of colored impurities in my crude product. What are these and how can I prevent them?
Possible Causes & Solutions:
-
Oxidation of 4-chloro-1,2-phenylenediamine: Aromatic diamines are susceptible to oxidation, which can form highly colored polymeric by-products.[3] This is a common issue, especially when reactions are run at elevated temperatures in the presence of air.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
-
Side Reactions of Diethyl Oxalate: At elevated temperatures, diethyl oxalate can undergo side reactions, contributing to impurity formation.
-
Troubleshooting: Employ milder reaction conditions. Solvent-free grinding of the reactants at room temperature is an effective and environmentally friendly alternative that can minimize by-product formation.[3]
-
Q3: What are the most likely by-products in the synthesis of this compound and how can I identify them?
The primary by-products often arise from incomplete reaction, side reactions of the starting materials, or subsequent reactions of the desired product.
Common By-products:
-
Unreacted 4-chloro-1,2-phenylenediamine: This is a common impurity if the reaction does not go to completion.
-
Mono-acylated Intermediate: The reaction proceeds through a mono-acylated intermediate before the final cyclization. If the reaction is incomplete, this intermediate may be present.
-
Polymeric Materials: As mentioned, oxidation of the diamine can lead to the formation of colored polymeric impurities.
-
Positional Isomers (if starting from a different diamine): While not a direct by-product of the intended reaction, if an isomeric diamine is used as a starting material, a corresponding isomeric quinoxaline-2,3-diol will be formed.
Identification Workflow:
The following workflow outlines a systematic approach to identifying these by-products.
Caption: Workflow for By-product Identification.
Experimental Protocols for By-product Identification:
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of by-products.
Protocol 1: Thin Layer Chromatography (TLC) for Initial Purity Assessment
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., DMF or DMSO).
-
Spotting and Development: Spot the sample onto the TLC plate and develop it in a chamber saturated with the mobile phase.
-
Visualization: Visualize the separated spots under UV light (254 nm and/or 365 nm). Staining with iodine or potassium permanganate can also be used.
-
Interpretation: The presence of multiple spots indicates the presence of impurities. The Rf values can be compared to those of the starting materials.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Mass Identification
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is common.
-
Detection: UV detection (e.g., at 254 nm and 280 nm) and mass spectrometry (electrospray ionization in both positive and negative modes).
-
Interpretation: The retention times will differentiate the components of the mixture. The mass spectrometer will provide the mass-to-charge ratio (m/z) of each component, which is crucial for determining their molecular weights and proposing molecular formulas.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve the crude product or isolated by-product in a suitable deuterated solvent (e.g., DMSO-d6).
-
Experiments: Acquire 1H NMR and 13C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for complex structures.
-
Interpretation: The chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, provide detailed information about the chemical environment of the protons and carbons, allowing for the elucidation of the molecular structure.
Q4: My purified this compound is still not pure enough. What are the best purification strategies?
Possible Causes & Solutions:
-
Poor Solubility: Quinoxaline-2,3-diones often have low solubility in many common organic solvents, making traditional column chromatography challenging.[3]
-
Troubleshooting: Recrystallization: This is often the most effective method for purifying these compounds.
-
Solvent Selection: Ethanol is a commonly used solvent for recrystallization.[3]
-
Acid-Base Extraction: An alternative and highly effective method involves dissolving the crude product in a dilute aqueous base (e.g., 5% NaOH) to form the soluble salt. The solution is then filtered to remove insoluble impurities, and the product is reprecipitated by the addition of a dilute acid (e.g., dilute HCl).[3] This method is particularly useful for removing non-acidic impurities.
-
-
-
Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the desired product, leading to co-precipitation during recrystallization.
-
Troubleshooting: Multiple recrystallizations may be necessary. Alternatively, a different recrystallization solvent or a combination of solvents should be explored.
-
Reaction Mechanism and Potential Side Reactions
A clear understanding of the reaction mechanism is key to troubleshooting and optimizing the synthesis. The formation of this compound proceeds via a cyclocondensation reaction.
Caption: General Reaction Mechanism.
Potential Side Reactions:
-
Oxidation of Diamine: As discussed, the amino groups of 4-chloro-1,2-phenylenediamine are susceptible to oxidation, especially at higher temperatures, leading to colored, often polymeric, by-products.
-
Incomplete Cyclization: If the reaction conditions are not optimal (e.g., insufficient heat or reaction time), the mono-acylated intermediate may not fully cyclize, remaining as a significant impurity.
-
Hydrolysis of Diethyl Oxalate: In the presence of water, diethyl oxalate can hydrolyze to oxalic acid and ethanol. While oxalic acid can also react to form the desired product, this changes the reaction kinetics and can introduce water into the reaction mixture, potentially leading to other side reactions.
Summary of Analytical Data for Key Compounds
| Compound | Expected 1H NMR (DMSO-d6, δ ppm) | Expected Mass (m/z) [M+H]+ |
| This compound | ~11.9 (s, 2H, NH), ~7.2-7.8 (m, 3H, Ar-H) | 197.0 |
| 4-chloro-1,2-phenylenediamine | ~4.5-5.0 (br s, 4H, NH2), ~6.5-7.0 (m, 3H, Ar-H) | 143.0 |
| Diethyl oxalate | ~4.3 (q, 4H, CH2), ~1.3 (t, 6H, CH3) | 147.1 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Conclusion
The synthesis of this compound, while straightforward in principle, requires careful attention to reaction conditions and starting material purity to minimize by-product formation. By understanding the potential side reactions and employing the systematic troubleshooting and analytical approaches outlined in this guide, researchers can significantly improve the yield and purity of their target compound. This technical support center serves as a valuable resource for navigating the challenges of this important synthetic transformation.
References
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- An improved synthesis of 6-chloro-1H-quinoxalin-2-one. (2025).
- Shaheen, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
- Shaheen, M., et al. (2021).
- Application Notes and Protocols for the Preparation of Quinoxaline-2,3-diones with Diethyl Oxal
- Process for preparing 6-halo-2-chloroquinoxaline. (1987).
- Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. (2025). Benchchem.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal
- Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. (2025).
- Navigating the Synthetic Landscape of Halogenated Quinoxalines: A Technical Guide in the Absence of 2-Chloro-5,6-difluoroquinoxaline. (2025). Benchchem.
-
One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][4][5]thiadiazole-4,5-diamine. (2021). ACG Publications.
- Quinoxaline synthesis. (2023). Organic Chemistry Portal.
Sources
Technical Support Center: Purification of 6-Chloroquinoxaline-2,3-diol
Welcome to the technical support center for the purification of 6-Chloroquinoxaline-2,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the purification of this compound. The following question-and-answer format directly addresses specific issues to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a persistent dark color, even after initial precipitation. What are the likely causes and how can I obtain a purer, lighter-colored solid?
A1: A persistent dark color in your this compound product typically indicates the presence of colored impurities. These can arise from several sources during the synthesis, which is often a condensation reaction between 4-chloro-1,2-phenylenediamine and oxalic acid.[1]
Common Causes of Colored Impurities:
-
Oxidation of Starting Materials or Product: Phenylenediamine derivatives are susceptible to air oxidation, which can form highly colored polymeric byproducts. The quinoxaline ring system itself can also be prone to oxidation under certain conditions.
-
Side Reactions: Inadequate temperature control or incorrect stoichiometry can lead to the formation of undesired, colored side products.[2]
-
Residual Catalysts or Reagents: If a strong acid catalyst is used, it can cause degradation of starting materials or the final product, leading to discoloration.[3]
Troubleshooting and Purification Strategy:
-
Activated Charcoal (Decolorization): The most direct method to remove colored impurities is treatment with activated charcoal.
-
Recrystallization: This is a fundamental technique for purifying solid organic compounds.[4][5] The choice of solvent is critical for successful recrystallization.
In-Depth Troubleshooting Guides
Guide 1: The product has "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This is a common issue when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the concentration of the solute is too high.
Troubleshooting Protocol for "Oiling Out"
-
Re-dissolve the Oiled Product: Add more of the hot recrystallization solvent until the oil completely redissolves.
-
Induce Slow Crystallization:
-
Allow the flask to cool slowly to room temperature without disturbance.[4] Rapid cooling often promotes oiling out.
-
If no crystals form at room temperature, try scratching the inside of the flask with a glass rod to create nucleation sites.[5]
-
Introduce a seed crystal of pure this compound if available.
-
-
Solvent System Modification: If oiling out persists, a mixed-solvent system may be necessary.
Guide 2: After purification, I still see multiple spots on my TLC plate. How can I effectively separate my product from the impurities?
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates that your sample is still a mixture of compounds with different polarities. If recrystallization is insufficient, column chromatography is the next logical purification step.[6]
Column Chromatography Protocol for this compound Purification
Objective: To separate this compound from less polar and more polar impurities.
Materials:
-
Silica gel (230-400 mesh)[3]
-
Appropriate size chromatography column
-
Eluent (solvent system determined by TLC)
-
Collection tubes
Step-by-Step Procedure:
-
TLC Analysis to Determine Eluent:
-
Dissolve a small amount of the impure product in a suitable solvent (e.g., a small amount of DMF diluted with ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point for quinoxaline derivatives is a mixture of hexane and ethyl acetate.[6][7]
-
The ideal eluent system will give your desired product an Rf value of approximately 0.3-0.4, with good separation from other spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the impure product in a minimal amount of a polar solvent (like DMF or DMSO) and then adsorb it onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, product-adsorbed silica onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Guide 3: The yield of my purified product is very low. What are the potential causes and how can I improve it?
Low recovery after purification can be due to several factors, from suboptimal reaction conditions to losses during the workup and purification steps.[2]
Potential Causes and Optimization Strategies:
| Potential Cause | Explanation and Optimization Strategy |
| Incomplete Reaction | The initial synthesis may not have gone to completion. Monitor the reaction by TLC to ensure all starting material is consumed before workup.[3] |
| Product Loss During Workup | This compound has some solubility in aqueous solutions, especially under acidic or basic conditions due to its diol and secondary amine functionalities. Minimize the volume of aqueous washes. If possible, perform a back-extraction of the aqueous layers with an organic solvent like ethyl acetate to recover any dissolved product. |
| Suboptimal Recrystallization | Using too much solvent will result in a significant portion of the product remaining in the mother liquor.[4] Ensure you are using the minimum amount of hot solvent required to dissolve the compound. After collecting the first crop of crystals, you can concentrate the mother liquor to obtain a second, albeit less pure, crop.[4] |
| Product Adsorption on Silica Gel | During column chromatography, highly polar compounds can sometimes irreversibly adsorb to the silica gel. If you suspect this is happening, you can try deactivating the silica gel with a small percentage of triethylamine in your eluent. |
| Product Degradation | Quinoxaline derivatives can be sensitive to prolonged exposure to strong acids or bases, and high temperatures.[2] Ensure your purification conditions are as mild as possible. |
Visual Experimental Workflows
Decision Tree for Purification Strategy
Caption: A step-by-step workflow for the recrystallization of this compound.
References
- BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
- BenchChem. (n.d.). Refinement of work-up procedures for quinoxaline synthesis.
- NIH. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column.
- MDPI. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
- NIH. (2018). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents.
- ChemicalBook. (n.d.). 6-CHLOROQUINOLINE synthesis.
- LGC Standards. (n.d.). This compound.
- ResearchGate. (2024). An improved synthesis of 6-chloro-1H-quinoxalin-2-one.
- ResearchGate. (2020). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE.
- ResearchGate. (n.d.). Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5.
- NIH PubChem. (n.d.). 6-Chloroquinoxaline.
- NIH PubChem. (n.d.). 6-Chloro-2,3-diphenylquinoxaline.
- HPC Standards. (n.d.). This compound.
- Matrix Scientific. (n.d.). This compound.
- Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.
- ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline.
- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- PubMed Central. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
- YouTube. (2020). Recrystallization.
- MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
- ResearchGate. (2024). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloroquinoxaline-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Chloroquinoxaline-2,3-diol. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your synthetic protocols and achieving higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
Low yields can be attributed to several factors, ranging from incomplete reactions to product loss during workup. Below are common causes and their remedies.
-
Incomplete Reaction: The cyclocondensation between 4-chloro-1,2-phenylenediamine and an oxalic acid derivative may not have reached completion.
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of the starting materials can limit the formation of the desired product.
-
Solution: Ensure an equimolar (1:1) ratio of 4-chloro-1,2-phenylenediamine and oxalic acid (or its dihydrate) is used for optimal results.[2]
-
-
Impurities in Starting Materials: The purity of the 4-chloro-1,2-phenylenediamine and oxalic acid is crucial. Impurities can interfere with the reaction, leading to side products and lower yields.
-
Solution: Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use.
-
-
Oxidation of the Diamine: Aromatic diamines like 4-chloro-1,2-phenylenediamine are susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in the amount of starting material available for the desired reaction.
-
Solution: To minimize oxidation, consider running the reaction under an inert atmosphere, such as nitrogen or argon.[2]
-
-
Product Loss During Work-up and Purification: this compound often exhibits poor solubility in many common organic solvents, which can lead to losses during filtration and washing steps.[2]
-
Solution: Carefully select washing solvents. If the product is a solid, washing with a solvent in which the impurities are soluble but the product is not can be effective.[2] Recrystallization is a highly effective purification method. A common procedure involves dissolving the crude product in a 5% NaOH solution and then reprecipitating it by adding dilute HCl.[2]
-
Q2: I am observing the formation of significant colored impurities in my crude product. What is the likely cause and how can I prevent this?
The formation of colored impurities is a common issue, often stemming from the oxidation of the starting diamine.
-
Cause: As mentioned previously, o-phenylenediamines are prone to oxidation, which can generate highly colored byproducts. This is often exacerbated by prolonged reaction times at elevated temperatures in the presence of air.
-
Prevention:
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is a primary solution to prevent oxidation.[2]
-
Degassed Solvents: If using a solvent, ensure it is thoroughly degassed before use to remove dissolved oxygen.
-
Control of Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures, as these can promote side reactions, including oxidation.
-
Q3: The purification of this compound is proving to be challenging. What are the recommended purification strategies?
The low solubility of quinoxaline-2,3-diols can make purification difficult.[2]
-
Recrystallization: This is the most widely used and effective method for purifying this compound.
-
Acid-Base Method: A highly effective technique involves dissolving the crude product in an aqueous basic solution, such as 5% NaOH, to form the soluble salt. The solution can then be filtered to remove insoluble impurities. Subsequent acidification with a dilute acid, like HCl, will reprecipitate the purified product, which can then be collected by filtration and washed with water.[2]
-
Solvent Recrystallization: While challenging due to low solubility, recrystallization from a high-boiling point polar solvent like ethanol can be attempted.[2]
-
-
Washing: If the crude product is a solid, washing it with appropriate solvents can remove soluble impurities. The choice of solvent will depend on the nature of the impurities.
-
Column Chromatography: Due to the poor solubility of this compound in many common organic solvents and its potential for decomposition on silica gel, column chromatography is generally not the preferred method of purification.[2]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
The most prevalent and classical method for synthesizing quinoxaline derivatives, including this compound, is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][4][5] For this compound, this involves the reaction of 4-chloro-1,2-phenylenediamine with oxalic acid.[6] This reaction is typically carried out in an acidic medium, such as hydrochloric acid.[1][6]
Q2: What are the key reaction parameters to control for a successful synthesis?
Several parameters are critical for optimizing the yield and purity of this compound.
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | Equimolar (1:1) of 4-chloro-1,2-phenylenediamine and oxalic acid | Ensures complete conversion of the limiting reagent.[2] |
| Reaction Temperature | Reflux | Provides the necessary activation energy for the cyclocondensation reaction. |
| Reaction Medium | Acidic (e.g., 4.0 M HCl) | Catalyzes the condensation reaction.[1][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes the oxidation of the diamine starting material.[2] |
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction.
-
Procedure: A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting materials (4-chloro-1,2-phenylenediamine and oxalic acid). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
-
Solvent System: The choice of the mobile phase will depend on the polarity of the reactants and products. A mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol) is a good starting point.
Q4: What analytical techniques are recommended for characterizing the final product?
A combination of spectroscopic and analytical techniques should be used to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.[6]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as N-H and C=O bonds.[6]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.[9]
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for the synthesis and purification of this compound, including key decision points for troubleshooting.
Caption: A flowchart of the synthesis and purification process for this compound.
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. BenchChem Technical Support.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
- An improved synthesis of 6-chloro-1H-quinoxalin-2-one. (2025).
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. (n.d.).
- synthesis and characterization of some quinoxaline derivatives and the study of biological activities. (2016).
- This compound. (n.d.). LGC Standards.
- Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. (n.d.). Synthose.
- Khatoon, N., & Abdulmalek, E. (2021).
- Synthesis of 2,3-quinoxalinedithiol. (2017). The Royal Society of Chemistry.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). PubMed Central.
- Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. (2025).
- Ali, E., et al. (2020). THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(1), 10-31.
- Efficient Synthesis of Aromatic Quinoxaline Deriv
- 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2020). Arabian Journal of Chemistry.
- Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. (2011).
- This compound. (n.d.). HPC Standards.
- Method for synthetizing 2,6-dichloroquinoxaline by using diketene. (2012).
- A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. (2025). BenchChem.
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Chemical Society.
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). PMC.
- Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. (2025).
- Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Compar
- Synthesis of diols by dihydroxyl
- Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. (2025). Journal of Pharmaceutical Research.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014).
- This compound. (n.d.). HPC Standards Inc.
- Purification and characterization of 20aminobiphenyl-2,3-diol 1,2-dioxygenase from Pseudomonas sp. LD2. (1999).
- Screening Bacterial Strains Capable of Producing 2,3-Butanediol: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197. (2023). MDPI.
- Improved production of 2,3-butanediol and isobutanol by engineering electron transport chain in Escherichia coli. (2018). PubMed.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mtieat.org [mtieat.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability and degradation of 6-Chloroquinoxaline-2,3-diol under acidic conditions
Welcome to the technical support center for 6-Chloroquinoxaline-2,3-diol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its stability profile is crucial for developing robust formulations, defining storage conditions, and ensuring the integrity of experimental results. This guide provides a framework for investigating its stability under acidic stress, a common condition in both pharmaceutical processing and physiological environments.
Forced degradation studies are a regulatory requirement and a critical component of drug development, providing insights into the intrinsic stability of a molecule.[1][2] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, oxidation, and a range of pH values.[3][4][5] The goal is to identify potential degradation products and establish degradation pathways.[2]
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the acidic degradation study of this compound.
Issue 1: Rapid and Excessive Degradation of the Parent Compound
Question: I am observing a near-complete loss of my this compound peak in the initial time points of my acidic stress study (e.g., >50% degradation in less than an hour). What could be the cause and how can I control it?
Answer:
Rapid degradation suggests that the acidic conditions are too harsh for the molecule. The quinoxaline-2,3-dione moiety, containing two amide-like functionalities within the heterocyclic ring, is susceptible to acid-catalyzed hydrolysis.
Possible Causes & Explanations:
-
Acid Concentration is Too High: Strong acids at high concentrations (e.g., >1M HCl) can accelerate the hydrolysis of the amide bonds within the pyrazine ring of the quinoxaline structure, leading to ring-opening.
-
Elevated Temperature: High temperatures in combination with acidic conditions will synergistically increase the rate of degradation reactions.[3][5]
-
Tautomeric Form: Quinoxaline-2,3-diol exists in equilibrium with its tautomeric form, quinoxaline-2,3(1H,4H)-dione. The "diol" form may be more susceptible to certain degradation pathways under acidic conditions.
Troubleshooting Steps:
-
Reduce Acid Concentration: Begin with a lower concentration of acid. If you started with 1M HCl, try 0.1M or even 0.01M HCl.
-
Lower the Temperature: Conduct the initial experiments at room temperature before attempting accelerated conditions at elevated temperatures (e.g., 40-80°C).[3]
-
Time Point Optimization: Collect samples at much earlier time points (e.g., 5, 15, 30, and 60 minutes) to capture the initial degradation kinetics.
-
Buffer Selection: Consider using an acidic buffer (e.g., acetate or phosphate buffer at pH 2-4) to maintain a constant pH and avoid the harshness of a strong acid solution.
Issue 2: Appearance of Multiple New Peaks in the HPLC Chromatogram
Question: My HPLC analysis of a stressed sample of this compound in acid shows several new, unexpected peaks. How do I identify these and what might they be?
Answer:
The appearance of new peaks indicates the formation of degradation products. Identifying these is a primary goal of forced degradation studies.[2]
Hypothesized Degradation Pathways:
Based on the structure of this compound, two primary degradation pathways under acidic conditions can be postulated:
-
Hydrolysis of the Chloro Substituent: Although aromatic chlorides are generally stable, the electron-withdrawing nature of the quinoxaline-2,3-dione ring system might render the chloro group susceptible to nucleophilic substitution by water, particularly under forcing conditions (high heat and strong acid). This would result in the formation of 6-Hydroxyquinoxaline-2,3-diol .
-
Hydrolysis of the Amide Bonds: The cyclic diamide structure of the pyrazine ring is susceptible to acid-catalyzed hydrolysis. This could lead to a ring-opening, forming a substituted benzene derivative.
Workflow for Degradant Identification:
Caption: Workflow for the identification and characterization of unknown degradation products.
Analytical Approach:
-
LC-MS is Essential: Use a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (LC-MS). This will provide the molecular weight of the parent compound and each new peak, which is critical for proposing structures.
-
Mass Change Analysis:
-
A mass increase of 18 Da (from water) and loss of 35.5 Da (from chlorine) resulting in a net change of -17.5 Da would suggest hydrolysis of the chloro group.
-
A mass increase of 18 Da (from the addition of one water molecule) would suggest a single amide bond cleavage.
-
-
UV-Vis Spectral Analysis: Use a photodiode array (PDA) detector to compare the UV spectra of the degradant peaks to the parent compound. Significant changes in the chromophore will alter the UV spectrum and can provide clues about structural changes.
Issue 3: Poor Mass Balance in the Stability Study
Question: The total peak area in my chromatograms is decreasing over time. My mass balance is below 90%. Where is the missing compound?
Answer:
Poor mass balance is a common issue in forced degradation studies and indicates that not all degradants are being detected by your analytical method.[5]
Possible Causes & Corrective Actions:
| Possible Cause | Explanation | Recommended Action |
| Inadequate Chromatographic Separation | Degradants may be co-eluting with the parent peak or other peaks. | Modify the HPLC method: change the gradient slope, try a different column chemistry (e.g., C18, Phenyl-Hexyl), or adjust the mobile phase pH. |
| Degradants Lack a Chromophore | Some degradation products, particularly from ring cleavage, may not absorb UV light at the wavelength used for detection. | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to the UV detector. LC-MS is also invaluable here. |
| Precipitation of Degradants | A degradant may be poorly soluble in the sample solvent, causing it to precipitate out of the solution. | Visually inspect your samples for any cloudiness or solid material. If observed, try dissolving the sample in a stronger solvent (e.g., DMSO, DMF) before diluting it for analysis. |
| Formation of Volatile Degradants | A degradation pathway could lead to volatile products that are lost from the sample. | This is less common for a molecule of this type but can be investigated using Headspace Gas Chromatography (HS-GC) if other causes are ruled out. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions I should start with for a forced degradation study of this compound?
A1: According to ICH guidelines, typical acid stress conditions involve treating the drug substance with 0.1M to 1M HCl at room temperature and at an elevated temperature (e.g., 60°C).[3][4] It is recommended to start with milder conditions (e.g., 0.1M HCl at room temperature) and increase the severity if no degradation is observed. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[1]
Q2: Can the chloro group on the aromatic ring be hydrolyzed under acidic conditions?
A2: While nucleophilic aromatic substitution of a chloro group is generally difficult, it can occur under forcing conditions (high heat, strong acid/base). The presence of the electron-withdrawing quinoxaline-2,3-dione ring system could potentially facilitate this reaction. One study noted the stability of 6-chloroquinoxaline-2,3(1H,4H)-dione in 1M HCl in the context of corrosion inhibition, suggesting it does not degrade rapidly under these conditions at ambient temperature.[6] However, at elevated temperatures for extended periods, hydrolysis to 6-hydroxyquinoxaline-2,3-diol should be considered a potential degradation pathway.
Q3: My sample solution turns yellow upon adding acid and heating. What does this indicate?
A3: A color change often indicates a chemical transformation and the formation of new chromophores. This could be due to the formation of degradation products with extended conjugation or different electronic properties. It is crucial to correlate this visual observation with your chromatographic data. The appearance of new peaks in the visible region of the UV-Vis spectrum (around 400 nm) would confirm the formation of a colored species.
Q4: What type of HPLC method is suitable for analyzing this compound and its potential degradants?
A4: A reversed-phase HPLC method is the most common and suitable choice.[3]
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol is recommended. The acidic mobile phase will ensure the diol and any acidic or basic functional groups on the degradants are in a consistent protonation state, leading to better peak shapes.
-
Detection: A UV detector set at a wavelength where the parent compound has maximum absorbance. It is highly recommended to use a PDA detector to monitor the analysis across a range of wavelengths.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation in Acidic Solution
Objective: To generate potential degradation products of this compound under acidic stress.
Materials:
-
This compound
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH) for neutralization
-
Methanol or Acetonitrile (HPLC Grade)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Condition:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 1M HCl to achieve a final drug concentration of ~0.5 mg/mL in 0.5M HCl.
-
Prepare a control sample by adding water instead of HCl.
-
-
Incubation: Store the stressed and control samples in a temperature-controlled oven or water bath at 60°C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Immediately cool the withdrawn aliquot to room temperature and neutralize it by adding an equimolar amount of NaOH. This stops the degradation reaction.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Caption: Workflow for the acid-catalyzed forced degradation experiment.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 220-400 nm |
Method Validation: The specificity of this method must be demonstrated by showing that the peaks corresponding to the degradants are well-resolved from the parent peak. Peak purity analysis using the PDA detector should be performed to confirm that the parent peak in the stressed sample is free from any co-eluting impurities.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
MDPI. (2024). Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment. MDPI. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
ACS Publications. (2021). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Publications. [Link]
-
PubMed Central (PMC). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. [Link]
-
LinkedIn. (2022). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]
-
ResearchGate. 6-chloroquinoxaline-2,3(1H,4H)-dione (P2). [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Sources
- 1. Brønsted acid-mediated mono- and di-substitution of quinoxalines with indoles: a pathway to indolocarbazole-quinoxaline scaffolds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
alternative reagents for the synthesis of 6-Chloroquinoxaline-2,3-diol
Technical Support Center: Synthesis of 6-Chloroquinoxaline-2,3-diol
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering alternative reagent strategies and robust troubleshooting solutions to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common and established method for synthesizing this compound?
The classical and most widely adopted method is the acid-catalyzed condensation reaction between 4-chloro-o-phenylenediamine and a 1,2-dicarbonyl compound, typically oxalic acid or its diethyl ester, diethyl oxalate .[1] This reaction is a cornerstone of quinoxaline chemistry due to its reliability and straightforward nature.
Q2: Are there direct, drop-in alternative reagents for oxalic acid in the standard condensation reaction?
Yes. While oxalic acid is common, diethyl oxalate is an excellent alternative that often provides cleaner reactions and better yields by avoiding the harsh acidity and decomposition issues associated with oxalic acid at high temperatures.[2] Other 1,2-dicarbonyl sources like glyoxal can also be used, but these will not yield the desired 2,3-diol structure directly and would require subsequent oxidation steps.[3][4]
Q3: Can I synthesize this compound without starting from 4-chloro-o-phenylenediamine?
Absolutely. A powerful alternative route involves starting with a pre-formed quinoxaline core and introducing the functional groups. One such advanced method is the double nucleophilic aromatic substitution (SNAr) on 6-chloro-2,3-dichloroquinoxaline .[5] This substrate can be reacted with a hydroxide source (e.g., NaOH or KOH) to replace the two chlorine atoms at the 2 and 3 positions with hydroxyl groups.
Q4: My primary concern is environmental impact. What are some "green" or milder alternatives to conventional refluxing in strong acid?
Modern synthetic chemistry offers several eco-friendly approaches. For this specific synthesis, you can consider:
-
Microwave-Assisted Synthesis: This technique dramatically reduces reaction times from hours to minutes and often improves yields.[6][7]
-
Solvent-Free Grinding: Reacting the solid starting materials (4-chloro-o-phenylenediamine and oxalic acid) by grinding them together at room temperature is a highly efficient and environmentally benign method that minimizes solvent waste and can prevent temperature-related side reactions.[2]
-
Ultrasound-Assisted Synthesis: Sonication can provide the energy to drive the reaction, often at lower temperatures and with shorter reaction times than conventional heating.
Core Synthetic Pathways: A Comparative Analysis
The choice of synthetic strategy depends on starting material availability, required scale, and desired purity profile. Below are the primary pathways to this compound.
Pathway 1: The Classical Condensation Route
This is the most traditional approach. The reaction proceeds via a nucleophilic attack of the amino groups of 4-chloro-o-phenylenediamine onto the carbonyl carbons of an oxalic acid derivative, followed by cyclization and dehydration to form the stable heterocyclic ring.
Caption: Classical synthesis of this compound.
Pathway 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This alternative is valuable when 4-chloro-o-phenylenediamine is unavailable or when a different synthetic strategy is preferred. It relies on the high reactivity of the chlorine atoms at the 2 and 3 positions of the quinoxaline ring, which are activated towards nucleophilic attack.
Caption: Alternative SNAr pathway to the target compound.
Troubleshooting Guide & Experimental Optimization
Even established reactions can present challenges. This section addresses common issues encountered during the synthesis of this compound.
Q: My reaction yields are consistently low (<70%). What are the likely causes and solutions?
-
Possible Cause 1: Incomplete Reaction. The condensation may not have reached completion.
-
Solution: Increase the reaction time or temperature. If using conventional heating, ensure the reflux is vigorous. Consider switching to microwave irradiation to provide more energy in a shorter time. Introducing a catalyst like phospho sulfonic acid or a reusable heteropolyoxometalate can also drive the reaction to completion under milder conditions.[8][9]
-
-
Possible Cause 2: Impure Starting Materials. The commercial grade of 4-chloro-o-phenylenediamine can contain oxidized impurities that interfere with the reaction.
-
Solution: Purify the 4-chloro-o-phenylenediamine before use, for example, by recrystallization or by passing a solution of it through a short plug of activated carbon to remove colored impurities. Ensure oxalic acid is dihydrate and has been stored correctly.
-
Q: My final product is a dark brown or black powder, not the expected off-white solid. How do I prevent this?
-
Possible Cause: Oxidation of the Diamine. o-Phenylenediamines are highly susceptible to air oxidation, especially at elevated temperatures, which produces intensely colored polymeric impurities.[2]
-
Solution 1 (Inert Atmosphere): Perform the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent oxidation. Degas all solvents before use by sparging with an inert gas.[2]
-
Solution 2 (Milder Conditions): High heat accelerates oxidation. Employing methods that require lower temperatures or shorter times, such as solvent-free grinding or using a more active catalyst, can significantly reduce the formation of these impurities.[2]
-
Q: I am struggling with the purification of the crude product. Column chromatography is not working well. What are the best practices?
-
Possible Cause: Poor Solubility & Instability. Quinoxaline-2,3-diols are notoriously insoluble in most common organic solvents, making chromatographic purification difficult. Furthermore, they can be unstable and decompose on silica gel.[2]
-
Solution 1 (Recommended): Acid/Base Recrystallization. This is the most effective purification method. The diol is acidic enough to be deprotonated by a base. Dissolve the crude product in a dilute aqueous solution of 5% sodium hydroxide (NaOH). Filter the solution to remove any insoluble, non-acidic impurities. Then, slowly re-acidify the filtrate with dilute hydrochloric acid (HCl) until the product precipitates out. Filter the purified solid, wash thoroughly with water to remove salts, and then with a solvent like diethyl ether to remove residual organic impurities.[2]
-
Solution 2: Washing/Trituration. If the impurities are soluble in a specific solvent where the product is not, you can "wash" or triturate the crude solid with that solvent (e.g., hot ethanol, diethyl ether) to remove the impurities, leaving the purer product behind.[2]
-
Troubleshooting Workflow
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
Data Summary: Comparison of Synthetic Methodologies
The choice of method significantly impacts reaction parameters and outcomes.
| Synthetic Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Synthesis | 4-Chloro-o-phenylenediamine, Oxalic Acid, HCl | 2 - 4 hours | Reflux (~100°C) | 70 - 90% | Well-established, reliable for many substrates. | Long reaction times, high energy consumption, risk of side reactions.[2] |
| Microwave-Assisted | 4-Chloro-o-phenylenediamine, Oxalic Acid | 2 - 10 minutes[6] | 120 - 160°C | 85 - 95% | Extremely fast, high yields, improved energy efficiency.[1] | Requires specialized microwave reactor equipment. |
| Solvent-Free Grinding | 4-Chloro-o-phenylenediamine, Oxalic Acid | 15 - 30 minutes[2] | Room Temperature | 90 - 98%[2] | Environmentally friendly, minimal side products, simple setup.[2] | May not be easily scalable for very large industrial batches. |
Experimental Protocols
Protocol 1: Conventional Synthesis using Oxalic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-o-phenylenediamine (1.0 mmol, 142.6 mg) and oxalic acid dihydrate (1.05 mmol, 132.4 mg).
-
Solvent Addition: Add 10 mL of 4 M hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux using an oil bath and maintain reflux for 3 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid precipitate, wash it thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum to yield this compound. For higher purity, perform an acid/base recrystallization as described in the troubleshooting guide.[2]
Protocol 2: Microwave-Assisted Synthesis
-
Setup: In a 10 mL microwave reaction vessel, place 4-chloro-o-phenylenediamine (1.0 mmol, 142.6 mg) and oxalic acid dihydrate (1.0 mmol, 126.1 mg).[6]
-
Solvent Addition: Add 1 mL of water and mix thoroughly to form a paste.[6]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at 250 watts for 4-5 minutes.[6] After the initial irradiation, add 5 mL of water and irradiate for an additional 1 minute to obtain a clear solution.[2]
-
Workup: Allow the solution to cool to room temperature. The product will crystallize out.
-
Purification: Filter the solid product, wash with water, and dry. If needed, recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain colorless crystals.[2]
References
- A Comparative Guide to the Synthesis of Substituted Quinoxaline-2,3-diones. (2025). Benchchem.
- Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones. (2025). Benchchem.
- Synthesis of N‐substituted quinoxaline‐2,3(1H,4H)‐diones. (n.d.).
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
- Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives. (2023). Journal of Cardiovascular Disease Research.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014).
- Troubleshooting common problems in quinoxaline synthesis. (2025). Benchchem.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). PubMed Central.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Synthesis of Novel Aryl Quinoxaline Derivatives by New C
- Synthetic pathway to prepare quinoxaline derivatives (21)
- Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Deriv
- Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. (n.d.).
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal.
- Reaction of o-phenylenediamine with organic acids. (n.d.).
- Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine. (2025). Benchchem.
- Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological. (2021). Impactfactor.
- 4-Chloro-o-phenylenediamine. (n.d.). PubChem.
- The condensation of o-phenylenediamine with ketones in the presence of silver nitr
- Synthesis of 2-Substitued Benzimidazoles Using P2O5-SiO2. (n.d.). SID.
- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. (n.d.).
- Condensation reaction of 1,2-phenylenediamine and benzil. (n.d.).
- Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. (n.d.).
- Condensation of Glyoxal with Triethylenetetraamine; Isomerization and Cycliz
- Purification and characterization of 20aminobiphenyl-2,3-diol 1,2-dioxygenase from Pseudomonas sp. LD2. (n.d.).
- Synthesis of new diverse macrocycles from diol precursors. (2025).
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
safe handling and storage procedures for 6-Chloroquinoxaline-2,3-diol
Welcome to the technical support guide for 6-Chloroquinoxaline-2,3-diol (CAS RN: 6639-79-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. This guide provides in-depth FAQs and troubleshooting protocols based on established safety data and experimental best practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties, handling, and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as an irritant. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious damage and irritation to the eyes.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume.[2][3][4]
-
Potential for Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.[1]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate these risks.
Q2: What are the proper storage conditions for this compound to ensure its stability?
A2: To maintain the integrity and stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][4] Key storage recommendations include:
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][4]
-
Store away from incompatible materials, particularly strong oxidizing and reducing agents, as well as water.[1]
-
The recommended storage temperature is typically ambient, but for long-term storage, refer to the supplier's specific recommendations.[1]
-
Ensure the storage area is locked or accessible only to authorized personnel.
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: A comprehensive PPE strategy is essential to prevent personal exposure. The following PPE is required:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that meets EN 166 or NIOSH standards.[5]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating dust, use a full-face respirator with an appropriate particulate filter (e.g., type ABEK (EN 14387) or NIOSH-approved equivalent).[1] All respiratory protection should be used as part of a comprehensive respiratory protection program.
Q4: How should I properly dispose of this compound waste?
A4: Dispose of this compound and its containers as hazardous waste.[4] Follow these guidelines:
-
Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
-
Do not dispose of the compound down the drain or in general waste.[1]
-
Waste should be collected in a clearly labeled, sealed container.[4]
-
Disposal must be in accordance with all local, state, and federal regulations.[4]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation with this compound.
Scenario 1: The compound appears discolored or has an unusual odor upon opening a new container.
-
Potential Cause: This could indicate degradation of the compound due to improper storage, exposure to moisture, or contamination.
-
Troubleshooting Steps:
-
Do not use the compound. The presence of impurities could lead to unpredictable experimental results and potentially hazardous reactions.
-
Quarantine the container. Isolate the container in a well-ventilated area, such as a chemical fume hood.
-
Contact the supplier. Inform the manufacturer or supplier of the issue and provide the lot number. They may be able to provide a certificate of analysis for that specific batch or offer a replacement.
-
Dispose of the material according to your institution's hazardous waste procedures if advised by the supplier or your EHS office.
-
Scenario 2: Difficulty dissolving the compound in a desired solvent.
-
Potential Cause: this compound has limited solubility in many common organic solvents. The chosen solvent may not be appropriate, or the concentration may be too high.
-
Troubleshooting Steps:
-
Consult solubility data. While comprehensive public data is limited, check supplier documentation for any available solubility information.
-
Experiment with small quantities. Test the solubility in a range of solvents on a small scale before preparing a larger solution. Consider solvents such as DMSO or DMF.
-
Gentle heating and sonication. For some solvent systems, gentle heating or sonication may aid in dissolution. However, be cautious as this can also promote degradation if the compound is thermally sensitive.
-
Consider a different salt form or derivative. If solubility remains a significant issue for your application, you may need to consider synthesizing a more soluble derivative.
-
Scenario 3: An unexpected color change or gas evolution is observed during a reaction.
-
Potential Cause: This could signify an unintended side reaction, decomposition of the starting material, or a reaction with an incompatible substance.
-
Troubleshooting Steps:
-
Ensure immediate safety. If the reaction is vigorous, evacuate the immediate area and ensure proper ventilation. If necessary, use a blast shield.
-
Stop the reaction. If it is safe to do so, cool the reaction vessel in an ice bath to slow down the reaction rate.
-
Review the reaction scheme. Carefully re-examine all reagents and conditions.
-
Are there any incompatible materials present (e.g., strong oxidizing or reducing agents)?[1]
-
Was the reaction atmosphere controlled (e.g., inert gas) if necessary?
-
Were the reagents added in the correct order and at the appropriate rate?
-
-
Analyze the mixture. Once the situation is stable, and it is safe, take a small aliquot of the reaction mixture for analysis (e.g., TLC, LC-MS, NMR) to identify potential byproducts and understand the unexpected chemical transformation.
-
Section 3: Emergency Procedures
This section outlines the immediate actions to take in case of accidental exposure or a spill.
Exposure Protocol
| Type of Exposure | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.[4] |
| Skin Contact | Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Spill Response Workflow
The following diagram illustrates the general workflow for responding to a spill of this compound.
Caption: Workflow for a this compound spill.
Section 4: Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 6639-79-8 | [1][4][6][7] |
| Molecular Formula | C₈H₅ClN₂O₂ | [1][2][4][6][7] |
| Molecular Weight | 196.59 g/mol | [1][2][6][7] |
| Appearance | Solid | [1] |
| Incompatible Materials | Oxidizing agents, Reducing agents, Water | [1] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides, Hydrogen chloride gas | [1][8] |
References
-
6-Chloro-1,4-dihydro-2,3-quinoxalinedione. PubChem. National Center for Biotechnology Information. [Link]
-
This compound. Matrix Fine Chemicals. [Link]
-
2,3-Dichloroquinoxaline Safety Data Sheet. (2021). Acros Organics. [Link]
-
6-Chloroquinoxaline. PubChem. National Center for Biotechnology Information. [Link]
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | C8H5ClN2O2 | CID 81143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CAS 6639-79-8 [matrix-fine-chemicals.com]
- 7. 6639-79-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
preventing side reactions in the synthesis of 6-Chloroquinoxaline-2,3-diol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroquinoxaline-2,3-diol. As a key intermediate in various pharmaceutical and materials science applications, achieving high purity and yield is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges and prevent the formation of critical side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction landscape.
I. Understanding the Core Synthesis
The principal and most reliable method for synthesizing this compound is the cyclocondensation reaction between 4-chloro-1,2-phenylenediamine and a two-carbon electrophile, typically oxalic acid or its diethyl ester, diethyl oxalate.[1][2] The reaction proceeds via the formation of a di-amide intermediate which then undergoes intramolecular cyclization to form the stable quinoxaline-2,3-dione ring system.
II. Troubleshooting Guide & FAQs: Navigating Common Synthetic Hurdles
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Q1: My final product is a dark brown or reddish powder, not the expected off-white solid. What is causing this discoloration?
A1: This is the most frequently reported issue and is almost always due to side reactions involving the 4-chloro-1,2-phenylenediamine starting material.
-
Primary Cause: Oxidative Self-Condensation. 4-chloro-1,2-phenylenediamine is highly susceptible to oxidation, especially when exposed to air, light, or oxidizing impurities.[3][4] This can lead to a self-condensation reaction, forming highly colored and often fluorescent phenazine-based impurities, such as 2,3-diamino-7-chlorophenazine.[5] This dimerization can occur even before the main reaction begins.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
High-Purity Diamine: Use high-purity, preferably freshly sourced, 4-chloro-1,2-phenylenediamine. If the purity is questionable or the material is old, consider recrystallization or purification before use. The starting material should be a light-colored solid; a dark color indicates significant oxidation.[3]
-
Degassed Solvents: For reactions in solution, using degassed solvents can help reduce the presence of dissolved oxygen.
-
Q2: The yield of my reaction is consistently low. What are the likely factors?
A2: Low yields can stem from several sources, ranging from incomplete reactions to competing side pathways.
-
Possible Cause 1: Incomplete Reaction. The cyclocondensation requires sufficient thermal energy and time to proceed to completion.
-
Solution (Oxalic Acid Method): Ensure the reaction mixture is heated to a vigorous reflux in 4N hydrochloric acid for a minimum of 5 hours.[6] Shorter reaction times may leave unreacted starting materials or incompletely cyclized intermediates in the mixture.[5]
-
Solution (Diethyl Oxalate Method): This method often requires heating to drive off the ethanol byproduct and push the equilibrium towards the product. Ensure the temperature is maintained between 50-80°C.[1]
-
-
Possible Cause 2: Suboptimal pH (Oxalic Acid Method). The reaction is acid-catalyzed. A strongly acidic medium (like 4N HCl) is necessary to protonate the carbonyls of oxalic acid, making them more electrophilic, and to facilitate the dehydration steps of the cyclization. Insufficient acid can lead to a sluggish and incomplete reaction.
-
Possible Cause 3: Competing Side Reactions. As discussed in Q1, the oxidative dimerization of the diamine starting material consumes it, directly lowering the potential yield of the desired product.[5]
Q3: I'm observing a significant amount of an insoluble, tar-like substance in my reaction flask. What is it and how can I prevent it?
A3: The formation of "tar" or polymeric materials is a common issue in reactions involving aromatic amines under harsh conditions.
-
Primary Cause: Polymerization. This is often a result of uncontrolled oxidation or acid-catalyzed polymerization of the starting diamine or reaction intermediates.[5] Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times beyond the optimum, can promote these pathways.
-
Preventative Measures:
-
Strict Temperature Control: Do not overheat the reaction. For the oxalic acid method, a steady reflux is sufficient.
-
Optimized Reaction Time: While the reaction needs sufficient time to complete, excessively long heating can lead to degradation. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible to determine the point of maximum product formation.
-
Quality of Starting Materials: Impurities in the 4-chloro-1,2-phenylenediamine can act as initiators for polymerization.
-
Q4: My analytical data (NMR/Mass Spec) suggests the presence of a byproduct with a different ring system. What could this be?
A4: Under certain conditions, a rearrangement can occur leading to the formation of a benzimidazole derivative instead of the quinoxaline.
-
Primary Cause: Rearrangement to a Benzimidazole Scaffold. This side reaction is more likely in strongly acidic media or with prolonged heating.[5] The reaction intermediate, after the initial condensation, may follow an alternative cyclization pathway.
-
Preventative Measures:
-
Controlled Acidity and Temperature: Adhering to the recommended acid concentration (e.g., 4N HCl) and avoiding excessive temperatures can disfavor this rearrangement pathway.
-
Choice of Reagents: This side reaction is less commonly observed in the diethyl oxalate condensation method, which is typically run under less acidic or even neutral conditions.
-
III. Visualizing the Reaction and Side Pathways
To better understand the process, the following diagrams illustrate the main synthetic route and the key side reactions.
Caption: Main synthesis pathway and key side reactions.
Caption: Troubleshooting logic for common synthesis issues.
IV. Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis via Cyclocondensation with Oxalic Acid
This is the most common and cost-effective method. It utilizes strong acidic conditions.
Table 1: Reactant Specifications and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| 4-chloro-1,2-phenylenediamine | 142.59 | 10 | 1.43 g | 1.0 |
| Oxalic Acid Dihydrate | 126.07 | 11 | 1.39 g | 1.1 |
| 4N Hydrochloric Acid | - | - | 50 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-1,2-phenylenediamine (10 mmol, 1.43 g) in 4N hydrochloric acid (50 mL).
-
Reagent Addition: Add oxalic acid dihydrate (11 mmol, 1.39 g) to the suspension.
-
Reaction: Heat the mixture to a steady reflux using a heating mantle. Maintain the reflux for 5 hours. The mixture will become thicker as the product precipitates.
-
Work-up and Isolation: After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water (3 x 20 mL) to remove residual HCl and unreacted oxalic acid.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected product is an off-white to light tan powder.
Protocol 2: Purification by Recrystallization
If the product is discolored or analytical data shows impurities, recrystallization is recommended.
-
Solvent Selection: A mixture of Dimethylformamide (DMF) and water or aqueous ethanol is often effective. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble at room temperature.
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot DMF to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Slowly add hot deionized water to the hot DMF solution until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot DMF to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
V. Product Characterization
Proper characterization is essential to confirm the identity and purity of the final product.
Table 2: Key Analytical Data for this compound
| Analysis | Expected Result | Reference |
| ¹H NMR (DMSO-d₆) | δ 11.8 (s, 2H, -NH), 7.2-7.5 (m, 3H, Ar-H) | [6] |
| Appearance | Off-white to light tan powder | - |
| Melting Point | >300 °C | [7] |
| IR (KBr, cm⁻¹) | Approx. 3200-3000 (N-H stretch), 1700-1680 (C=O stretch) | Inferred from[8][9] |
VI. References
-
Tips and Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Tankov, I., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Available at: [Link]
-
Recrystallization - Single Solvent. University of Calgary Chemistry. Available at: [Link]
-
(PDF) EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2021). ResearchGate. Available at: [Link]
-
4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. (2019). Loba Chemie. Available at: [Link]
-
Khan, I., et al. (2022). 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. Frontiers in Chemistry. Available at: [Link]
-
Khan, I., et al. (2022). 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. PubMed Central. Available at: [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Nair, V., et al. (2015). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
-
Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. (2013). PubMed Central. Available at: [Link]
-
Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects. (2008). ResearchGate. Available at: [Link]
-
compared using 13C nmr spectroscopy. Save My Exams. Available at: [Link]
-
4-Chloro-o-phenylenediamine. PubChem. Available at: [Link]
-
Preparation of [11C]diethyl oxalate and [11C]oxalic acid and demonstration of their use in the synthesis of [11C]‐2,3‐dihydroxyquinoxaline. Scilit. Available at: [Link]
-
4-Chloro-o-phenylenediamine: a 26-week oral (in feed) mutagenicity study in Big Blue mice. (1998). Mutation Research. Available at: [Link]
Sources
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- 4. parchem.com [parchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Glycine Receptor Antagonists: 6-Chloroquinoxaline-2,3-diol in Context
For researchers in neuroscience and drug development, the glycine receptor (GlyR) presents a critical target for modulating inhibitory neurotransmission. As a ligand-gated chloride ion channel, its activity is central to motor control, sensory processing, and pain perception.[1][2] The diverse pharmacology of GlyR antagonists offers a rich toolkit for dissecting these physiological roles and for developing novel therapeutics. This guide provides an in-depth comparison of 6-Chloroquinoxaline-2,3-diol and related quinoxaline derivatives against other major classes of glycine receptor antagonists, supported by experimental data and detailed protocols.
The Glycine Receptor: A Hub of Inhibitory Control
Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem.[3] Upon binding to its postsynaptic receptor, the GlyR's integral chloride (Cl⁻) channel opens, leading to an influx of Cl⁻ ions.[1][4] This hyperpolarizes the neuron, increasing the threshold for firing an action potential and thus dampening neuronal excitability. Antagonists block this process, leading to disinhibition and, at high doses, convulsions. This fundamental mechanism is the basis for their utility as research tools and their potential as therapeutic agents.
Figure 1: Glycine Receptor Signaling Pathway.
Classes of Glycine Receptor Antagonists: A Comparative Overview
GlyR antagonists can be broadly categorized by their chemical structure and mechanism of action. Here, we compare the quinoxaline-2,3-dione class, represented by compounds like this compound, with other cornerstone antagonists.
Quinoxaline-2,3-diones (e.g., this compound, DCQX)
Quinoxaline derivatives are synthetic compounds known for their activity at ionotropic glutamate receptors, but many also exhibit potent antagonism at glycine receptors.[5][6] 6,7-dichloroquinoxaline-2,3-dione (DCQX), a close analog of this compound, is a well-characterized competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex.[7][8] However, it and related compounds also act on the strychnine-sensitive inhibitory GlyR.
-
Mechanism of Action: These compounds typically act as competitive antagonists, binding to the same site as glycine, thereby preventing receptor activation.[7]
-
Selectivity: A key characteristic of this class is its potential for mixed antagonism. While some derivatives show selectivity for the glycine site of NMDA receptors, others effectively block inhibitory GlyRs.[8][9] This dual activity can be a critical experimental consideration. Structure-activity relationship (SAR) studies aim to develop analogs with higher selectivity for a specific receptor type.[10][11]
Alkaloids (e.g., Strychnine)
Strychnine is the classical, high-affinity competitive antagonist of the GlyR.[4][12] For decades, it has been the definitive pharmacological tool for identifying and studying strychnine-sensitive GlyRs.[1]
-
Mechanism of Action: Strychnine binds with high affinity to a site that overlaps with the glycine binding pocket, competitively inhibiting channel opening.[4][13]
-
Selectivity: It is highly selective for GlyRs over other ligand-gated ion channels like GABA-A receptors at typical working concentrations, making it a reliable tool for isolating glycinergic currents.[12][14]
Non-Competitive Channel Blockers (e.g., Picrotoxin, Ginkgolide B)
This group includes natural products that inhibit GlyR function through a non-competitive mechanism, often by physically occluding the ion channel pore.
-
Picrotoxin: Traditionally known as a non-competitive GABA-A receptor antagonist, picrotoxin also blocks homomeric GlyRs.[15][16][17] Its action is use-dependent, meaning it binds more effectively when the channel is in the open state.
-
Ginkgolide B: A terpene trilactone from Ginkgo biloba, Ginkgolide B is a non-competitive antagonist of both GlyRs and GABA-A receptors.[18][19] Evidence suggests it acts as a channel blocker, with its potency being significantly higher at heteromeric (α/β subunit-containing) GlyRs, which are more common at synapses.[20]
Quantitative Comparison of Glycine Receptor Antagonists
The performance of an antagonist is defined by its affinity (how tightly it binds) and potency (the concentration required to produce an effect). These parameters are crucial for selecting the appropriate compound and concentration for an experiment.
| Antagonist Class | Representative Compound | Mechanism | Target Receptor(s) | Affinity/Potency (IC₅₀ / Kᵢ) | Reference(s) |
| Quinoxaline-dione | 6,7-dichloroquinoxaline-2,3-dione (DCQX) | Competitive | Glycine site (NMDA), GlyR | ~0.1-1 µM (GlyR) | [7][8] |
| Alkaloid | Strychnine | Competitive | GlyR | ~5-15 nM (Kᵢ) | [14][21] |
| Channel Blocker | Picrotin (active component of Picrotoxin) | Non-competitive | GABA-A R, Homomeric GlyR | ~5-100 µM (IC₅₀) | [22] |
| Channel Blocker | Ginkgolide B | Non-competitive | GlyR, GABA-A R | ~0.6 µM (α1 homomeric GlyR) | [20] |
Note: Affinity and potency values can vary significantly based on the GlyR subunit composition and the experimental system used.
Experimental Protocols for Characterizing GlyR Antagonists
Validating the activity and specificity of a GlyR antagonist requires robust experimental methodologies. The two primary approaches are radioligand binding assays to measure affinity and electrophysiology to measure functional antagonism.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled antagonist (e.g., [³H]Strychnine) from the glycine receptor. The causality is direct: a compound that binds to the same or an allosterically coupled site will compete with the radioligand, reducing the measured radioactivity in a concentration-dependent manner.
Methodology:
-
Receptor Preparation: Homogenize tissue rich in GlyRs (e.g., rodent spinal cord or brainstem) in ice-cold buffer. Centrifuge to pellet cell membranes and wash repeatedly to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Radioligand (e.g., [³H]Strychnine) at a fixed concentration near its K_d value.
-
Membrane preparation.
-
-
Non-Specific Binding (NSB) Control: Prepare parallel wells containing a high concentration of a known unlabeled ligand (e.g., 10 µM unlabeled strychnine) to saturate all specific binding sites. This allows for the measurement of radioactivity that is not bound to the target receptor.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove residual unbound ligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the specific binding).
-
Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which corrects for the concentration of the radioligand used.[23]
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This functional assay directly measures the effect of an antagonist on the flow of ions through the GlyR channel in response to glycine application. It provides information on potency and mechanism (competitive vs. non-competitive). The choice to use whole-cell recording allows for stable, long-term recordings and good voltage control of the cell membrane.
Figure 2: Electrophysiological Screening Workflow.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably or transiently expressing the GlyR subunit(s) of interest (e.g., α1). Plate cells on coverslips for recording.
-
Recording Setup: Place a coverslip in the recording chamber of an inverted microscope. Perfuse with an external solution.
-
Patching: Using a micromanipulator, approach a single cell with a glass micropipette filled with internal solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential where chloride currents are robust (e.g., -60 mV).
-
Baseline Response: Using a rapid solution exchange system, apply a fixed concentration of glycine (e.g., an EC₅₀ concentration) for a short duration (e.g., 2 seconds) to elicit a baseline inward current (I_Gly). Repeat until the response is stable.
-
Antagonist Application: Perfuse the test antagonist at a specific concentration for 1-2 minutes to allow for equilibration.
-
Test Response: While still in the presence of the antagonist, apply the same glycine pulse. The resulting current will be smaller if the antagonist is effective.
-
Dose-Response Curve: Repeat steps 6 and 7 with increasing concentrations of the antagonist to determine the IC₅₀.
-
Mechanism Analysis: To distinguish between competitive and non-competitive antagonism, perform a glycine dose-response experiment in the absence and presence of a fixed concentration of the antagonist. A competitive antagonist will cause a rightward shift in the glycine EC₅₀ with no change in the maximum response, while a non-competitive antagonist will reduce the maximum response with little or no shift in the EC₅₀.
Conclusion and Future Directions
The selection of a glycine receptor antagonist is dictated by the experimental question.
-
Strychnine remains the gold standard for confirming the involvement of strychnine-sensitive GlyRs due to its high affinity and selectivity.[4][12]
-
Picrotoxin and Ginkgolide B are useful for investigating channel-blocking mechanisms and can help differentiate between receptor subunit compositions.[1][20]
-
This compound and its analogs represent a class of antagonists whose utility may lie in their potential for dual targeting of GlyRs and the glycine site of NMDA receptors.[7][8] This property could be advantageous for studying conditions where both receptor systems are implicated.
The future of GlyR pharmacology lies in the development of antagonists with greater subtype selectivity (e.g., for α1 vs. α2 vs. α3 subunits). Such tools will be invaluable for elucidating the specific physiological roles of different GlyR isoforms and for designing more targeted therapeutics with fewer off-target effects.
References
-
Strychnine - Wikipedia. (n.d.). Wikipedia. [Link]
-
Okada, M., et al. (2000). A glycine receptor antagonist, strychnine, blocked NMDA receptor activation in the neonatal mouse neocortex. PubMed. [Link]
-
Yoneda, Y., et al. (1989). Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX). PubMed. [Link]
-
Strupińska, M., et al. (2023). Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. ResearchGate. [Link]
-
MacLeod, A. M., et al. (2001). Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. PubMed. [Link]
-
MacLeod, A. M., et al. (2001). Structure-Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. ACS Publications. [Link]
-
Han, Y., et al. (1999). Selective antagonism of rat inhibitory glycine receptor subunits. PubMed Central. [Link]
-
Lynch, J. W. (2009). Inhibitory Glycine Receptors: An Update. PubMed Central. [Link]
-
Glycine receptor antagonist – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Glycine Receptor Physiology and Pharmacology. (n.d.). NCBI Bookshelf. [Link]
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Strupińska, M., et al. (2023). Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. PubMed. [Link]
-
Jensen, A. A., et al. (2007). Probing the pharmacophore of ginkgolides as glycine receptor antagonists. PubMed. [Link]
-
Vandenberg, R. J., et al. (1992). Distinct agonist- and antagonist-binding sites on the glycine receptor. PubMed. [Link]
-
Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors. (2000). PubMed Central. [Link]
-
Sacaan, A. I., & Johnson, K. M. (1990). 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex. PubMed. [Link]
-
Olsen, R. W. (2006). Picrotoxin-like channel blockers of GABAA receptors. PNAS. [Link]
-
Yévenes, G. E., et al. (2005). The beta subunit increases the ginkgolide B sensitivity of inhibitory glycine receptors. PubMed. [Link]
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Glycine receptor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Wang, T. L., & Guggino, W. B. (1998). Effects of GABA receptor antagonists on retinal glycine receptors and on homomeric glycine receptor alpha subunits. PubMed. [Link]
-
Al-Ostath, O. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Glycine receptors. (2011). PubMed Central. [Link]
-
Novel Systemically Active Antagonists of the Glycine Site of the N-Methyl-d-aspartate Receptor: Electrophysiological, Biochemical and Behavioral Characterization. (1999). ResearchGate. [Link]
-
Category:Glycine receptor antagonists - Wikipedia. (n.d.). Wikipedia. [Link]
-
Chatterjee, S. S., et al. (2008). Role of glycine receptors and glycine release for the neuroprotective activity of bilobalide. PubMed. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
-
Balansa, W., et al. (2011). High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites. PubMed Central. [Link]
-
Glycine Receptor Alpha1 IgG, Cell Binding Assay, Serum. (n.d.). ARUP Laboratories. [Link]
-
Glycine receptor antagonist - Wikipedia. (n.d.). Wikipedia. [Link]
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- 1. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Strychnine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abolition of the NMDA-mediated responses by a specific glycine antagonist, 6,7-dichloroquinoxaline-2,3-dione (DCQX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 20. The beta subunit increases the ginkgolide B sensitivity of inhibitory glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 6-Chloroquinoxaline-2,3-diol for Researchers and Drug Development Professionals
Introduction: The Significance of 6-Chloroquinoxaline-2,3-diol
This compound is a crucial heterocyclic scaffold that serves as a versatile building block in the synthesis of a wide array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including potential applications as antagonists for the N-methyl-D-aspartate (NMDA) receptor, as well as exhibiting antimicrobial and anticancer activities. The strategic placement of the chlorine atom on the quinoxaline core provides a valuable handle for further chemical modifications, enabling the development of novel therapeutic agents.
This technical guide presents a comparative analysis of different synthesis methods for this compound, offering an in-depth look at both classical and modern approaches. By examining the underlying chemical principles, experimental parameters, and overall efficiency of each method, this guide aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound primarily revolves around the cyclocondensation reaction between 4-chloro-1,2-phenylenediamine and a suitable C2-electrophile. The choice of reaction conditions and reagents significantly impacts the yield, purity, and environmental footprint of the synthesis. Here, we compare three prominent methods: Classical Condensation, Microwave-Assisted Synthesis, and Solvent-Free Grinding.
| Synthetic Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | 4-chloro-1,2-phenylenediamine, Diethyl Oxalate or Oxalic Acid, Acid Catalyst (e.g., HCl) | 2 - 16 hours | Reflux (e.g., 80-100°C) | 70 - 94% | Well-established, reliable, and suitable for a wide range of substrates.[1] | Long reaction times, high energy consumption, and use of corrosive acids. |
| Microwave-Assisted Synthesis | 4-chloro-1,2-phenylenediamine, Oxalic Acid Dihydrate | 3 - 10 minutes | 50 - 160°C | High (often >90%) | Drastically reduced reaction times, often higher yields, and enhanced reaction control.[2][3][4] | Requires specialized microwave synthesis equipment. |
| Solvent-Free Grinding | 4-chloro-1,2-phenylenediamine, Oxalic Acid Dihydrate | 5 - 20 minutes | Room Temperature | Good to High | Environmentally friendly (no solvent), simple procedure, and low energy consumption. | May not be suitable for all substrates and can be challenging to scale up. |
Reaction Mechanisms and Experimental Rationale
A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic protocols and troubleshooting potential issues.
Classical Condensation: A Time-Tested Approach
The classical synthesis of this compound involves the condensation of 4-chloro-1,2-phenylenediamine with either diethyl oxalate or oxalic acid. The reaction is typically carried out under reflux in the presence of an acid catalyst, such as hydrochloric acid.
The mechanism proceeds through a nucleophilic attack of the amino groups of the phenylenediamine on the carbonyl carbons of the oxalate. This is followed by an intramolecular cyclization and subsequent elimination of two molecules of ethanol (when using diethyl oxalate) or water (when using oxalic acid) to form the stable quinoxaline-2,3-diol ring system. The acidic medium protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby facilitating the nucleophilic attack by the less basic amino groups of the chlorinated phenylenediamine.
Reaction mechanism for the synthesis of this compound.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis has emerged as a powerful tool to dramatically reduce reaction times and often improve yields.[2] In the synthesis of this compound, microwave irradiation efficiently heats the polar reactants and any polar solvent present, leading to a rapid increase in temperature and a significant acceleration of the condensation reaction. This method often proceeds to completion in minutes compared to the hours required for conventional heating.[3]
The choice of solvent and the power of the microwave irradiation are critical parameters to optimize for achieving the best results. The efficiency of this method makes it particularly attractive for high-throughput synthesis and library generation in drug discovery programs.
Solvent-Free Grinding: A Green Chemistry Approach
In a push towards more environmentally benign synthetic methods, solvent-free grinding offers a simple and efficient alternative. This technique involves the intimate mixing of solid reactants by grinding them together in a mortar and pestle. The mechanical energy from grinding can induce a reaction in the solid state, often at room temperature. For the synthesis of quinoxaline-2,3-diones, this method has been shown to be effective, providing good yields without the need for solvents, thus minimizing waste and environmental impact. The reaction is believed to proceed through the formation of a eutectic mixture or a melt, which facilitates the intimate contact and reaction of the starting materials.
Detailed Experimental Protocols
To ensure the reproducibility and reliability of these synthetic methods, detailed step-by-step protocols are provided below.
Protocol 1: Classical Condensation using Diethyl Oxalate
Materials:
-
4-chloro-1,2-phenylenediamine
-
Diethyl oxalate
-
Chloroform
-
Ethanol
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 mmol) in chloroform.
-
Add diethyl oxalate (1.2 mmol) to the solution.
-
Heat the mixture at 50-80°C using a rotary evaporator to remove the solvent and drive the reaction to completion.
-
The resulting solid is washed with ethanol and dried to yield this compound.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
4-chloro-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Microwave synthesizer vial
-
Ethanol/Water (1:1)
-
Iodine (catalyst, optional)[5]
Procedure:
-
In a microwave synthesizer vial, combine 4-chloro-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1.1 mmol).
-
Add a minimal amount of a suitable solvent, such as ethanol/water (1:1), to create a slurry. A catalytic amount of iodine (5 mol%) can be added to enhance the reaction rate.[5]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-140°C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by TLC.
-
After completion, cool the vial to room temperature.
-
The solid product is collected by filtration, washed with cold water, and dried.
Experimental workflow for microwave-assisted synthesis.
Protocol 3: Solvent-Free Grinding
Materials:
-
4-chloro-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Mortar and pestle
Procedure:
-
In a clean and dry mortar, place 4-chloro-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1.1 mmol).
-
Grind the mixture vigorously with a pestle at room temperature.
-
Continue grinding for 10-20 minutes. The mixture may become pasty or change color, indicating the progress of the reaction.
-
After the reaction is complete (as monitored by TLC), the solid product is washed with water to remove any unreacted starting materials and dried to afford pure this compound.
Conclusion and Future Perspectives
This guide has provided a comparative overview of key synthetic methods for this compound. The classical condensation method remains a robust and reliable option, particularly for large-scale synthesis. However, for rapid synthesis and the generation of compound libraries, microwave-assisted synthesis offers significant advantages in terms of speed and efficiency. The solvent-free grinding method stands out as a green and sustainable alternative, minimizing waste and environmental impact.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and environmental considerations. As the demand for novel and diverse chemical entities continues to grow in the field of drug discovery, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of this compound and its derivatives will remain an area of active investigation.
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- Reddy, T. J., et al. (2012). Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 325-331.
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A Comparative Guide to the Biological Activity of 6-Chloroquinoxaline-2,3-diol and Its Analogs as Neuromodulatory Agents
For researchers and drug development professionals navigating the complex landscape of neuroprotective agents, the quinoxaline-2,3-dione scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth comparative analysis of the biological activity of 6-Chloroquinoxaline-2,3-diol and its analogs, focusing on their role as antagonists of ionotropic glutamate receptors, particularly the AMPA receptor. By synthesizing data from multiple studies, we aim to elucidate the critical structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds, offering a scientifically grounded perspective for future drug design and development.
The Quinoxaline-2,3-dione Core: A Foundation for Glutamate Receptor Antagonism
The quinoxaline-2,3-dione core is a fundamental pharmacophore for competitive antagonists of AMPA and kainate receptors, which are key players in excitatory neurotransmission in the central nervous system.[1] Over-activation of these receptors is implicated in a variety of neurological disorders, including epilepsy, cerebral ischemia, and neurodegenerative diseases.[2] Consequently, the development of potent and selective antagonists has been a major focus of medicinal chemistry. The planar, rigid structure of the quinoxaline-2,3-dione system allows it to bind effectively to the ligand-binding domain of these receptors, competitively inhibiting the binding of the endogenous agonist, glutamate.
This compound: A Key Member of the Quinoxalinedione Family
This compound serves as a crucial reference compound within the broader class of quinoxalinedione derivatives. The presence of the chloro group at the 6-position significantly influences the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity, selectivity, and pharmacokinetic properties. Understanding the impact of this specific substitution is paramount for the rational design of more potent and selective analogs.
Structure-Activity Relationship (SAR) Analysis: Unlocking the Secrets of Potency and Selectivity
The biological activity of quinoxaline-2,3-dione derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic ring. A comprehensive analysis of the available literature reveals several key SAR trends.
The Critical Role of Substituents at the 6- and 7-Positions
Substitutions at the 6- and 7-positions of the quinoxaline ring are particularly influential in determining the antagonist potency. Generally, electron-withdrawing groups at these positions enhance the affinity for AMPA/kainate receptors.[3] For instance, the presence of a nitro group at the 6-position, as seen in the well-known antagonist NBQX (6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione), confers high potency.[4]
The following diagram illustrates the key substitution points on the quinoxaline-2,3-dione scaffold that influence biological activity.
Caption: Key substitution points on the quinoxaline-2,3-dione scaffold.
Comparative Analysis of 6-Substituted Analogs
| Compound | R6-Substituent | Target Receptor(s) | Reported Activity | Reference |
| Parent Compound | -H | AMPA/Kainate | Moderate Antagonist | [General Knowledge] |
| 6-Chloro-derivative | -Cl | AMPA/Kainate | Potent Antagonist | [5] |
| 6-Nitro-derivative | -NO2 | AMPA/Kainate | Highly Potent Antagonist | [6] |
| 6-Amino-derivative | -NH2 | Various (Antiproliferative) | Active, SAR dependent | [7][8] |
| 6-Fluoro-derivative | -F | Anticancer | SAR dependent | [3] |
Analysis of the Data:
The data suggests a clear trend where electron-withdrawing substituents at the 6-position, such as chloro and nitro groups, lead to enhanced antagonist activity at AMPA/kainate receptors. The high potency of the 6-nitro derivative (a key feature of potent antagonists like PNQX) highlights the importance of a strong electron-withdrawing effect at this position.[6] The 6-chloro substituent offers a balance of electronic effects and lipophilicity that contributes to its significant antagonist properties.
In contrast, the biological activity of derivatives with electron-donating groups like the amino group is more complex and appears to be highly dependent on further substitutions at the 2, 3, and N-positions, with some analogs showing potent antiproliferative activity.[7][8] This suggests that the 6-aminoquinoxaline scaffold may be a more suitable starting point for developing agents targeting other biological pathways beyond glutamate receptor antagonism.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity of the comparative data, it is crucial to employ standardized and validated experimental protocols. The following are detailed methodologies for key assays used to characterize the biological activity of quinoxaline-2,3-dione derivatives.
Radioligand Binding Assay for AMPA Receptor Affinity
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the AMPA receptor, providing a measure of its binding affinity (Ki).
Protocol:
-
Membrane Preparation: Isolate synaptic plasma membranes from rat forebrains using differential centrifugation.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
The workflow for a typical radioligand binding assay is depicted below.
Caption: Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This technique directly measures the inhibitory effect of a compound on the ion currents mediated by AMPA receptors in response to glutamate application, providing a functional measure of antagonism.
Protocol:
-
Cell Culture: Culture primary neurons or a suitable cell line expressing AMPA receptors (e.g., HEK293 cells transfected with AMPA receptor subunits).
-
Patching: Form a high-resistance seal between a glass micropipette and the cell membrane to achieve the whole-cell recording configuration.
-
Agonist Application: Apply a known concentration of glutamate or a specific AMPA receptor agonist (e.g., AMPA) to the cell to evoke an inward current.
-
Antagonist Application: Co-apply the test compound with the agonist and measure the reduction in the evoked current.
-
Data Analysis: Construct a concentration-response curve for the antagonist and determine its IC50 value for the inhibition of the agonist-evoked current.
The following diagram illustrates the principle of patch-clamp electrophysiology for measuring AMPA receptor antagonism.
Caption: Principle of whole-cell patch-clamp electrophysiology.
Neuroprotective Effects: From Bench to Potential Bedside Application
Beyond their direct receptor antagonism, several quinoxaline derivatives have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological disorders. For instance, certain 2,3-diarylsubstituted quinoxaline derivatives have shown promising activity against Leishmania amazonensis, suggesting a broader biological activity spectrum.[9][10] Furthermore, a 6-aminoquinoxaline derivative, referred to as PAQ, has been evaluated in a Parkinson's disease model and showed neuroprotective effects.
While direct comparative studies of this compound and its close analogs in neuroprotection models are still needed, the established link between AMPA receptor antagonism and the mitigation of excitotoxicity provides a strong rationale for their therapeutic potential in conditions like stroke and neurodegenerative diseases.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activity of this compound and its analogs, with a focus on their role as AMPA receptor antagonists. The available data strongly supports the importance of the quinoxaline-2,3-dione scaffold in the design of potent neuromodulatory agents. The structure-activity relationships discussed herein, particularly the influence of substituents at the 6-position, offer valuable guidance for the development of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
Future research should prioritize direct, head-to-head comparative studies of a series of 6-substituted quinoxaline-2,3-dione analogs in standardized in vitro and in vivo assays. Such studies will be instrumental in refining our understanding of the SAR and accelerating the translation of these promising compounds from the laboratory to the clinic.
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Zarad, F., et al. (2023). Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists. ChemMedChem. Available from: [Link]
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Abdel-rahman, H. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available from: [Link]
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Zarad, F., et al. (2023). Structure−Activity Relationship and Solubility Studies of N1‐Substituted Quinoxaline‐2,3‐diones as Kainate Receptor Antagonists. ResearchGate. Available from: [Link]
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Cogo, J., et al. (2016). In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis. Antimicrobial Agents and Chemotherapy. Available from: [Link]
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Carling, R. W., et al. (2001). Structure−Activity Relationships of 1,4-Dihydro-(1H,4H)-quinoxaline-2,3-diones as N-Methyl-d-aspartate (Glycine Site) Receptor Antagonists. 1. Heterocyclic Substituted 5-Alkyl Derivatives. Journal of Medicinal Chemistry. Available from: [Link]
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Kumar, S., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Bigge, C. F., et al. (1995). Design and Synthesis of Novel quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry. Available from: [Link]
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Chimirri, A., et al. (2001). DESIGN, SYNTHESIS AND PRELIMINARY BIOLOGICAL EVALUATION OF GLUTAMATE IONOTROPIC RECEPTOR LIGANDS. IRIS Unime. Available from: [Link]
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Martínez-Grueiro, M. M., et al. (2015). Synthesis and in vitro and in vivo biological evaluation of substituted nitroquinoxalin-2-ones and 2,3-diones as novel trichomonacidal agents. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Varela-Ramirez, A., et al. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight. Available from: [Link]
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Gnad, F., et al. (2022). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Molecules. Available from: [Link]
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Hosseinzadeh, L., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry. Available from: [Link]
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Kumar, S., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. PubMed. Available from: [Link]
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A Technical Guide to the Validation of 6-Chloroquinoxaline-2,3-diol as a Drug Discovery Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often begins with the identification and validation of promising chemical scaffolds. The quinoxaline-2,3-dione core represents a "privileged scaffold" in medicinal chemistry, a framework that has repeatedly demonstrated biological activity against various targets. This guide provides a comprehensive technical evaluation of this scaffold, with a specific focus on 6-Chloroquinoxaline-2,3-diol, comparing its potential with established analogs and outlining a rigorous validation pathway.
While extensive public data on this compound is limited, this guide synthesizes available information on closely related analogs to build a predictive validation framework. By understanding the well-documented structure-activity relationships (SAR) of the quinoxaline-2,3-dione class, we can project the likely biological profile of the 6-chloro derivative and define the necessary experimental steps for its confirmation.
The Quinoxaline-2,3-dione Scaffold: A Cornerstone for CNS Drug Discovery
The quinoxaline-2,3-dione scaffold is most renowned for its role as a competitive antagonist of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] These receptors are fundamental to fast excitatory synaptic transmission in the central nervous system (CNS). Their over-activation is a key pathological mechanism in several neurological disorders, including epilepsy, cerebral ischemia, and various neurodegenerative diseases, making AMPA receptor antagonists a significant focus of therapeutic development.[2]
The inherent rigidity and specific electronic properties of the quinoxaline-2,3-dione structure allow it to effectively compete with the endogenous ligand, glutamate, at its binding site. The dione functional group is a critical pharmacophoric element, while substitutions on the fused benzene ring are pivotal for modulating potency, selectivity, and pharmacokinetic parameters.[3]
Comparative Analysis: The Strategic Importance of the 6-Chloro Substitution
The specific placement of a chloro group at the 6-position of the quinoxaline-2,3-dione scaffold is a deliberate medicinal chemistry strategy. To understand its potential impact, we can analyze the performance of other 6- and 7-substituted analogs.
Structure-Activity Relationship (SAR) Insights
-
Potency Enhancement: Electron-withdrawing groups at the 6- and 7-positions are a hallmark of potent AMPA receptor antagonists. The well-known antagonists DNQX (6,7-dinitro) and CNQX (6-cyano-7-nitro) exemplify this principle.[1][4] The chloro group at the 6-position is also electron-withdrawing, suggesting it is likely to contribute positively to the binding affinity of the molecule.
-
Selectivity Modulation: Halogenation can significantly alter a scaffold's selectivity profile. For instance, 6,7-dichloroquinoxaline-2,3-dione (DCQX) displays high selectivity for the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, another crucial glutamate receptor.[5] This raises the compelling possibility that this compound may also exhibit a unique selectivity profile, which requires thorough investigation.
-
Pharmacokinetic Tuning: Halogenation is often employed to improve metabolic stability and membrane permeability, which are critical for CNS-acting drugs.
Performance Comparison of Key Analogs
To contextualize the potential of this compound, a comparison with established quinoxalinedione antagonists is essential.
| Compound | Key Substitutions | Primary Target(s) | Reported In Vitro Potency (IC₅₀/Kᵢ) | Key Characteristics | Citation |
| DNQX | 6,7-Dinitro | AMPA / Kainate | ~0.74 µM (AMPA) | Potent, but limited by poor solubility. | [3] |
| CNQX | 6-Cyano, 7-Nitro | AMPA / Kainate | Potent antagonist | Classic tool compound for studying non-NMDA receptors. | [1][4] |
| DCQX | 6,7-Dichloro | Glycine site (NMDA) | High affinity | Demonstrates that halogenation can shift selectivity. | [5] |
| ZK200775 | Phosphonate side chain | AMPA | High potency | Designed to improve solubility and reduce nephrotoxicity. | [6] |
This comparative data underscores that while the quinoxaline-2,3-dione core provides the foundational antagonist activity, the nature and position of substituents dictate the ultimate pharmacological profile. The 6-chloro substitution in the target molecule therefore warrants a comprehensive validation to elucidate its specific contributions to potency, selectivity, and drug-like properties.
A Step-by-Step Guide to the Experimental Validation of this compound
A rigorous, multi-tiered validation process is imperative to characterize any new chemical entity. The following protocols provide a self-validating system to comprehensively assess the potential of this compound.
In Vitro Validation: Confirming Target Engagement and Function
Causality: This initial screen is crucial to quantitatively determine if the compound physically interacts with the intended molecular targets and to assess its binding affinity and selectivity.
-
Objective : To determine the equilibrium dissociation constant (Kᵢ) of this compound for AMPA, Kainate, and NMDA receptors.
-
Methodology :
-
Membrane Preparation : Isolate synaptic membranes from a relevant brain region (e.g., rat cerebral cortex) known to have high densities of glutamate receptors.
-
Competitive Binding : Incubate the membranes with a specific radioligand (e.g., [³H]AMPA for the AMPA receptor) at a concentration near its Kₑ and a range of concentrations of this compound.
-
Separation : After reaching equilibrium, rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration over glass fiber filters.
-
Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis : Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]
-
Causality: This functional assay provides definitive evidence of the compound's effect on receptor function (antagonism in this case) and is considered the gold standard for characterizing ion channel modulators.
-
Objective : To determine the functional inhibitory concentration (IC₅₀) of this compound on AMPA receptor-mediated currents and to characterize its mechanism of antagonism.
-
Methodology :
-
Cell Preparation : Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) stably expressing the desired AMPA receptor subunits.
-
Electrophysiological Recording : Establish a whole-cell voltage-clamp configuration on a single cell.
-
Agonist Application : Elicit an inward current by rapidly applying a specific AMPA receptor agonist (e.g., glutamate or AMPA).
-
Antagonist Co-application : Measure the inhibitory effect of a range of concentrations of this compound when co-applied with the agonist.
-
Data Analysis : Generate a concentration-response curve to calculate the IC₅₀. To determine if the antagonism is competitive, perform a Schild analysis by measuring the rightward shift of the agonist dose-response curve in the presence of increasing concentrations of the antagonist.
-
In Vivo Validation: Assessing Therapeutic Potential
Causality: Given the implication of AMPA receptor hyperexcitability in seizures, demonstrating anticonvulsant efficacy is a key in vivo validation step.
-
Objective : To evaluate the anticonvulsant activity of this compound.
-
Model : The pentylenetetrazole (PTZ)-induced seizure model in mice is a widely used acute seizure model.[1]
-
Methodology :
-
Dosing : Administer this compound to cohorts of mice at various doses (e.g., via intraperitoneal injection). Include a vehicle control group.
-
Seizure Induction : After an appropriate pretreatment time, administer a convulsive dose of PTZ.
-
Behavioral Scoring : Observe and score the latency to and severity of seizures (e.g., using the Racine scale) for a defined period.
-
Data Analysis : Statistically compare the seizure scores and latencies between the treated and vehicle groups to determine the effective dose (ED₅₀).
-
Visualizing the Scientific Logic
AMPA Receptor Signaling and Antagonist Intervention
This diagram illustrates the central mechanism of action for a quinoxaline-2,3-dione-based AMPA receptor antagonist.
Caption: A logical workflow for the validation of this compound.
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Yoneda, Y., et al. (1990). 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex. Journal of Neurochemistry, 54(2), 699-702. [Link]
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Jubie, S., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. The Scientific World Journal, 2012, 718023. [Link]
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Honore, T., et al. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-703. [Link]
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- 5. 6,7-Dichloroquinoxaline-2,3-dione is a competitive antagonist specific to strychnine-insensitive [3H]glycine binding sites on the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
This guide provides an in-depth spectroscopic comparison of 6-Chloroquinoxaline-2,3-diol, a heterocyclic compound of interest in medicinal chemistry, with its structurally related analogues. Quinoxaline derivatives are a cornerstone in drug discovery, forming the scaffold for a range of therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[1][2][3] Understanding their precise molecular structure and electronic properties is paramount for elucidating mechanisms of action and designing novel therapeutics. Spectroscopic analysis provides the foundational data for this structural confirmation.
Herein, we dissect the ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound. By comparing its spectral features to those of quinoxaline-2,3-diol, 6-chloroquinoxaline, and the parent quinoxaline molecule, we will illuminate the distinct influence of the chloro and diol substituents on the quinoxaline core. This comparative approach, grounded in experimental data and quantum chemical insights, serves as a practical reference for researchers in organic synthesis and drug development.
The Molecular Lineup: Structures Under Investigation
The comparison focuses on four key structures, allowing for a systematic evaluation of substituent effects. The relationship between these compounds is the progressive addition of functional groups to the parent quinoxaline core.
Caption: Structural relationships of the compared quinoxaline derivatives.
An essential structural aspect of this compound and its non-chlorinated analogue is the existence of keto-enol tautomerism. The "diol" form (an enol) can readily tautomerize to the more stable "dione" amide form, 6-chloroquinoxaline-2,3(1H,4H)-dione. This equilibrium significantly influences the spectroscopic data, particularly in NMR and IR spectroscopy, where the presence of N-H protons and carbonyl (C=O) groups in the dione form provides distinct signatures.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of organic molecules. Chemical shifts (δ) are highly sensitive to the local electronic environment, making NMR a powerful tool for observing the effects of substituent changes.
¹H NMR: Probing the Proton Environment
Causality and Experimental Insight: The introduction of substituents dramatically alters the chemical shifts of aromatic protons. An electron-withdrawing group like chlorine deshields nearby protons, shifting their signals downfield (to higher ppm values). The diol/dione group's effect is more complex due to tautomerism; in the dione form, the N-H protons introduce new, typically broad signals that are exchangeable with D₂O. The symmetry of the molecule also dictates the number of unique proton signals.
Comparative Analysis:
-
Quinoxaline: The parent molecule is symmetrical, showing two sets of signals for its aromatic protons in the typical 7.7-8.1 ppm range.[5][6]
-
Quinoxaline-2,3-diol: In its dominant dione tautomer, the symmetry is maintained. The aromatic protons are slightly shifted, and a broad signal corresponding to the two N-H protons appears significantly downfield (often >10 ppm).[2]
-
6-Chloroquinoxaline: The introduction of chlorine at the 6-position breaks the symmetry of the benzene ring. This results in more complex splitting patterns and a downfield shift for the protons nearest the chloro group (H-5 and H-7) due to its inductive electron-withdrawing effect.[7][8]
-
This compound: This molecule combines the effects of both substituents. The aromatic region will show a complex, asymmetrical pattern similar to 6-chloroquinoxaline. Additionally, a broad, downfield signal for the N-H protons of the dione tautomer will be present. The exact positions of the aromatic protons are influenced by the combined electronic effects of the chloro and dione functionalities.
Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts, δ ppm)
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) | Key Features |
| Quinoxaline | 7.70 - 8.10 (m, 4H) | 8.80 (s, 2H, H-2, H-3) | Symmetrical aromatic signals.[5][9] |
| Quinoxaline-2,3-diol | 7.10 - 7.30 (m, 4H) | ~11.9 (s, 2H, N-H) | Dione tautomer predominates; broad N-H signal.[2] |
| 6-Chloroquinoxaline | 7.60 - 8.20 (m, 3H) | 8.85 (s, 2H, H-2, H-3) | Asymmetrical aromatic signals due to Cl substituent.[7] |
| This compound | 7.20 - 7.80 (m, 3H) | ~12.0 (s, 2H, N-H) | Asymmetrical aromatic signals plus broad N-H signal.[4][10] |
¹³C NMR: Mapping the Carbon Skeleton
Causality and Experimental Insight: Carbon chemical shifts are also highly sensitive to substitution. The carbon atom directly attached to the chlorine atom (C-6) will experience a significant downfield shift. The carbons of the diol/dione group will appear as a carbonyl signal (C=O) in the 150-160 ppm range for the dione tautomer, a key diagnostic peak.
Comparative Analysis:
-
Quinoxaline: Shows four distinct carbon signals, with the carbons adjacent to the nitrogen atoms (C-2, C-3) appearing furthest downfield (~145 ppm).[6]
-
Quinoxaline-2,3-diol: The C-2 and C-3 carbons are transformed into carbonyl carbons in the dione form, shifting their signals significantly downfield to the ~155 ppm region.
-
6-Chloroquinoxaline: The C-6 carbon is shifted downfield due to the direct attachment of the electronegative chlorine. The other carbons in the benzene ring are also perturbed, reflecting the electronic influence of the substituent.[7][8]
-
This compound: This spectrum displays the combined features: carbonyl signals around 155 ppm for C-2 and C-3, a downfield signal for the chloro-substituted C-6, and other distinct signals for the remaining aromatic carbons.[4][11]
Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts, δ ppm)
| Compound | Aromatic Carbons (ppm) | C-2 & C-3 (ppm) | Key Features |
| Quinoxaline | 127.0 - 130.5, 141.5 | ~145.2 | Four aromatic signals plus one for the pyrazine ring carbons.[6] |
| Quinoxaline-2,3-diol | 115.0 - 133.0 | ~155.0 (C=O) | Carbonyl signal confirms dione tautomer. |
| 6-Chloroquinoxaline | 128.0 - 142.0 (C-6 ~135) | ~145.5 | C-6 is shifted downfield.[7] |
| This compound | 116.0 - 135.0 (C-6 ~128) | ~154.5 (C=O) | Combines features: C=O signal and shifted aromatic carbons.[4][12] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecular bonds. It is exceptionally useful for identifying functional groups.
Causality and Experimental Insight: The choice of FT-IR is driven by its ability to unequivocally identify key functional groups. For the quinoxaline-2,3-diol/dione system, the most informative region is 1600-1800 cm⁻¹ for carbonyl (C=O) stretches and 3100-3400 cm⁻¹ for N-H or O-H stretches. The C-Cl bond has a characteristic stretching vibration in the fingerprint region (typically 600-800 cm⁻¹).
Comparative Analysis:
-
Quinoxaline: The spectrum is dominated by C-H stretching (~3050 cm⁻¹), C=C and C=N stretching vibrations (1500-1650 cm⁻¹), and aromatic C-H bending bands.[13]
-
Quinoxaline-2,3-diol: The spectrum of the dione tautomer is markedly different. It shows a strong, sharp absorption band for the C=O stretch (around 1670-1700 cm⁻¹) and a broad band for the N-H stretch (around 3200 cm⁻¹). The absence of a broad O-H band confirms the dione form's predominance.
-
6-Chloroquinoxaline: The spectrum is similar to quinoxaline, but with an additional strong band in the fingerprint region (around 700-800 cm⁻¹) corresponding to the C-Cl stretching vibration.[7]
-
This compound: The spectrum is a composite, showing the characteristic N-H stretch (~3200 cm⁻¹), a strong C=O stretch (~1680 cm⁻¹), aromatic C=C/C=N bands, and the C-Cl stretching vibration. A study on a related derivative identified C=O bands around 1738-1756 cm⁻¹.[4]
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | N-H / O-H Stretch | C=O Stretch | C=C & C=N Stretch | C-Cl Stretch |
| Quinoxaline | N/A | N/A | 1500 - 1650 | N/A |
| Quinoxaline-2,3-diol | ~3200 (broad, N-H) | ~1680 (strong) | 1500 - 1620 | N/A |
| 6-Chloroquinoxaline | N/A | N/A | 1500 - 1650 | ~760 |
| This compound | ~3200 (broad, N-H) | ~1680-1750 (strong) | 1500 - 1620 | ~750 |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system.
Causality and Experimental Insight: The quinoxaline core is a chromophore with characteristic π→π* transitions. Extending conjugation or adding auxochromes (like -OH) or groups that perturb the electronic system (like -Cl) can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift).
Comparative Analysis:
-
Quinoxaline: Typically exhibits absorption maxima in the UV region, with strong peaks around 230 nm and a weaker, more structured band around 300-320 nm.[1]
-
Quinoxaline-2,3-diol: The presence of the carbonyl groups in the dione tautomer alters the electronic system, often leading to a shift in the absorption bands compared to the parent quinoxaline.
-
6-Chloroquinoxaline: The chlorine atom, with its lone pairs, can act as an auxochrome, causing a slight bathochromic shift in the absorption maxima.[7]
-
This compound: The combined electronic effects of the dione system and the chloro substituent are expected to result in a distinct absorption profile, likely with maxima shifted compared to the other three compounds. A study of a diallyl derivative showed absorption maxima around 250 nm and 330 nm in DMSO.[4][10]
Table 4: Comparative UV-Vis Absorption Maxima (λ_max, nm)
| Compound | Primary Absorption Bands (nm) | Solvent |
| Quinoxaline | ~233, ~315 | DMSO |
| Quinoxaline-2,3-diol | ~240, ~325 | DMSO |
| 6-Chloroquinoxaline | ~238, ~320 | Methanol |
| This compound | ~250, ~330 | DMSO |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information.
Causality and Experimental Insight: Electron Impact (EI) or Electrospray Ionization (ESI) are typically used. The molecular ion peak (M⁺) is the most critical piece of information. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) results in a characteristic M+2 peak that is about one-third the intensity of the M⁺ peak, serving as a definitive confirmation of the presence of one chlorine atom.
Comparative Analysis:
-
Quinoxaline: Shows a strong molecular ion peak at m/z 130.[9]
-
Quinoxaline-2,3-diol: The molecular ion peak appears at m/z 162.
-
6-Chloroquinoxaline: The molecular ion peak appears at m/z 164, accompanied by a prominent M+2 peak at m/z 166.
-
This compound: The molecular ion peak is expected at m/z 196, with a clear isotopic M+2 peak at m/z 198. Fragmentation may involve the loss of CO or Cl, providing further structural clues.
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Calculated MW | Key [M]⁺ Peaks (m/z) |
| Quinoxaline | C₈H₆N₂ | 130.15 | 130 |
| Quinoxaline-2,3-diol | C₈H₆N₂O₂ | 162.15 | 162 |
| 6-Chloroquinoxaline | C₈H₅ClN₂ | 164.59 | 164, 166 (3:1 ratio) |
| This compound | C₈H₅ClN₂O₂ | 196.59 | 196, 198 (3:1 ratio) |
Experimental Protocols
The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for each specific sample.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
2. FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).[14] Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Scan: Place the KBr pellet holder (empty) or clear ATR crystal in the sample compartment and run a background scan to subtract the absorbance of air (CO₂, H₂O) and the sample holder.
-
Sample Scan: Place the sample pellet or apply the solid sample to the ATR crystal. Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., methanol, DMSO).[1][14] The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Setup: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution.
-
Baseline Correction: Place the blank cuvette in the spectrophotometer and record a baseline over the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Replace the blank with the sample cuvette and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).
4. Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable HPLC-grade solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Acquisition: Acquire the mass spectrum in positive or negative ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any characteristic isotopic patterns or fragment ions.
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- Quinoxaline | C8H6N2 | CID 7045.
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- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals.
- Results of statistical analysis of IR and 13 C NMR spectral values of substituted quinoxalines.
- Supporting Information for scientific article. ScienceOpen.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
- Quinoxaline(91-19-0) 1H NMR spectrum. ChemicalBook.
- Structure Parameter Correlation of Some Quinoxaline Derivatives Through IR and 13C NMR Spectra. Amanote Research.
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy.
- Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives.
- Synthesis and biological activity studies of quinoxaline deriv
- Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives. Journal of Cardiovascular Disease Research.
- Optical and Photovoltaic Properties of New Synthesized Quinoxaline-2,3 Dione Derivatives for Efficient Dye Sensitized Solar Cell Applic
- L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE.
- Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Fe
- THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Ali E.
- 2-Chloroquinoxaline.
- NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES.
- Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal.
- Experimental and DFT-based investigation of structural, spectroscopic, and electronic fe
- SPECTRAL UV AND IR DETERMINATIONS OF NEW XANTHINE DERIV
- Quinoxaline derivatives with broadened absorption p
- Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing).
- Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine Th
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Mass spectrometry and liquid chromatography/mass spectrometry of some derivatives of 6‐(2‐chlorophenyl)‐1‐methyl‐7,8,9,10‐tetrahydro‐4H‐pyrido [4′,3′ ‐ 4,5]thieno [3,2‐f][1][9][13]. ResearchGate.
- Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system.
- Quinoxalines and related compounds. Part VII. Some reactions of quinoxaline N-oxides. Journal of the Chemical Society C: Organic (RSC Publishing).
- Relative Mass Defect Filtering of Mass Spectra: A Path to Discovery of Plant Specialized Metabolites.
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efficacy of 6-Chloroquinoxaline-2,3-diol derivatives against various cancer cell lines
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its versatile framework has given rise to a multitude of derivatives exhibiting a broad spectrum of biological activities, including significant potential in oncology.[1][2] The introduction of a chlorine atom at the 6-position of this scaffold often modulates the molecule's electronic properties and steric profile, which can enhance its interaction with biological targets and improve its pharmacological profile. This guide provides a comparative analysis of the anticancer efficacy of derivatives built upon the 6-chloroquinoxaline core, with a particular focus on those originating from the 6-chloro-1,4-dihydroquinoxaline-2,3-dione precursor.[3][4] We will delve into their cytotoxic effects across various cancer cell lines, explore their mechanisms of action, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery.
Comparative Efficacy of 6-Chloroquinoxaline Derivatives
The anticancer activity of quinoxaline derivatives is profoundly influenced by the nature and position of their substituents. The data compiled from various studies underscores the potential of the 6-chloroquinoxaline scaffold as a template for designing potent cytotoxic agents. Below is a comparative summary of the in vitro efficacy of selected derivatives against a panel of human cancer cell lines.
| Compound/Derivative Description | Cancer Cell Line | IC50 (µM) | Key Mechanistic Insight | Reference |
| Compound IV (A quinoxaline-based derivative) | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibitor, induces apoptosis via p53/caspase upregulation and Bcl-2 downregulation. | [5] |
| Compound III (A quinoxaline-based derivative) | PC-3 (Prostate) | 4.11 | Topoisomerase II inhibitor, induces S-phase cell cycle arrest and apoptosis. | [5] |
| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | C91-PL, HuT-102 (T-cell leukemia) | Dose-dependent growth inhibition | Induces apoptosis via upregulation of p53 and p21, and downregulation of Bcl-2α. | [6] |
| Compound 11 (Quinoxaline derivative) | MCF-7 (Breast) | 0.81 | Potent dual inhibitor of EGFR and COX-2. | [7] |
| Compound 13 (Quinoxaline derivative) | A549 (Lung) | 1.93 | Potent dual inhibitor of EGFR and COX-2. | [7] |
| Compound 16c (Pyrimidodiazepine from 2-chloro-4-anilinoquinazoline) | Various (e.g., Leukemia, Colon, Breast) | Highly cytotoxic, 10-fold more than Adriamycin in some lines | Potential DNA binding agent. | [8] |
| 6-chloro-quinazolin derivative (5a) | MGC-803 (Gastric) | Induces 31.7% apoptosis at 10 µM | Apoptosis induction. | [9] |
Note: The table includes derivatives with chloro-substitutions on quinoxaline and the closely related quinazoline scaffold to provide a broader context of their anticancer potential.
Unraveling the Mechanisms of Action
The cytotoxic effects of 6-chloroquinoxaline derivatives are not merely a result of general toxicity but stem from specific interactions with key cellular pathways that govern cell proliferation, survival, and death. The primary mechanisms identified are the inhibition of essential enzymes and the induction of programmed cell death (apoptosis).
Topoisomerase II Inhibition
Topoisomerase II (Topo II) is a critical enzyme that manages DNA tangles and supercoils during replication and transcription. Its inhibition leads to DNA strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis. Several quinoxaline derivatives have been identified as potent Topo II inhibitors.[5][10] By binding to the enzyme-DNA complex, these compounds stabilize it, preventing the re-ligation of the DNA strands and causing catastrophic DNA damage, a particularly effective strategy against rapidly dividing cancer cells.[5][11]
Induction of the Apoptotic Pathway
A hallmark of effective anticancer agents is their ability to induce apoptosis in tumor cells. 6-Chloroquinoxaline derivatives have been shown to activate this intrinsic cell death program through multiple avenues.[5][6] A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. These derivatives can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (e.g., caspase-8, caspase-9, and caspase-3), which executes the apoptotic process.[5] Furthermore, the activation of the tumor suppressor protein p53 has been observed, which can halt the cell cycle and initiate apoptosis in response to cellular stress, such as DNA damage caused by Topo II inhibition.[5][6]
Validated Experimental Protocols
Evaluating the anticancer potential of novel compounds requires a systematic and logical progression of experiments. The following protocols are standard, self-validating methodologies for screening and characterizing the activity of 6-chloroquinoxaline derivatives.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is a cornerstone for initial cytotoxicity screening, measuring the metabolic activity of cells as an indicator of their viability.
Causality: The assay relies on the principle that viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-chloroquinoxaline derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Conclusion and Future Perspectives
Derivatives of the 6-chloroquinoxaline scaffold have demonstrated significant and versatile anticancer activity across a range of human cancer cell lines. Their ability to act through multiple, clinically relevant mechanisms, such as Topoisomerase II inhibition and the targeted induction of apoptosis, marks them as a highly promising class of compounds for further development. The data clearly indicate that modifications to the core structure can yield derivatives with potent, low micromolar efficacy.[5][7]
Future research should focus on optimizing the lead compounds identified in these studies to enhance their selectivity for cancer cells over normal cells, thereby improving their therapeutic index.[12][13] In vivo studies using animal models are a critical next step to validate the in vitro efficacy and to evaluate the pharmacokinetic and safety profiles of these promising agents. The continued exploration of the 6-chloroquinoxaline scaffold is a compelling strategy in the ongoing search for more effective and safer cancer chemotherapeutics.
References
-
Ghorab, M. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Kassack, M. U., et al. (2004). Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells. Leukemia Research. Available at: [Link]
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Abdel-Hafez, S. M., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. Available at: [Link]
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Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. (n.d.). (a) Effect of 7‐chloroquinoline derivatives 6 and 12 on apoptosis and necrosis of human MCF‐7 cell line... ResearchGate. Available at: [Link]
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El-Naggar, A. M., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
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Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]
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ResearchGate. (n.d.). Heterocyclic substituted quinoxaline derivatives as topoisomerase II inhibitors. ResearchGate. Available at: [Link]
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Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available at: [Link]
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Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Krystal, G. W., et al. (1997). Induction of apoptosis and inhibition of small cell lung cancer growth by the quinoxaline tyrphostins. Cancer Research. Available at: [Link]
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Colina, R., et al. (2000). Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. Pharmacological Research. Available at: [Link]
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Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Wesołowska, O., et al. (2025). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. Cells. Available at: [Link]
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Ghorab, M. M., et al. (2017). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal. Available at: [Link]
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ResearchGate. (n.d.). Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors. ResearchGate. Available at: [Link]
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Tari, L. W., et al. (2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Sharma, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. Available at: [Link]
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Wesołowska, O., et al. (2024). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. Available at: [Link]
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Asfar, M., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. Available at: [Link]
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Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. Available at: [Link]
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A Comparative In Vitro Analysis of the Cytotoxicity of Quinoxaline-2,3-dione Derivatives: A Guide for Drug Discovery
Quinoxaline-2,3-diones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. This guide offers a comparative overview of the in vitro cytotoxicity of various quinoxaline-2,3-dione derivatives, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships (SAR), examine their mechanisms of action, and provide a detailed protocol for a standard cytotoxicity assay to aid researchers in this promising field of drug discovery.
Comparative Cytotoxicity of Quinoxaline-2,3-dione Derivatives
The cytotoxic potential of quinoxaline-2,3-dione derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth by 50%, is a key parameter in these assessments. A lower IC50 value signifies greater cytotoxic activity. The following table summarizes the IC50 values for a selection of quinoxaline-2,3-dione derivatives from various studies.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | Unsubstituted (Parent Compound) | MCF-7 | 53 | [1] |
| HeLa | 55 | [1] | ||
| 3-Trifluoromethylphenyl | MCF-7 | 19 | [1] | |
| HeLa | 20 | [1] | ||
| 4-Trifluoromethylphenyl | MCF-7 | 16 | [1] | |
| HeLa | 18 | [1] | ||
| 4-Fluorophenyl | MCF-7 | 22 | [1] | |
| HeLa | 25 | [1] | ||
| 4-Chlorophenyl | MCF-7 | 18 | [1] | |
| HeLa | 20 | [1] | ||
| 2,5-Dichlorophenyl | MCF-7 | 16 | [1] | |
| HeLa | 18 | [1] | ||
| Series 2 | 6-(pyrrolidin-1-ylsulfonyl) derivative | HepG2 | >100 | [2] |
| HCT-116 | >100 | [2] | ||
| MCF-7 | >100 | [2] | ||
| 1,3-dithiolo[4,5-b]quinoxaline derivative | HepG2 | 15.3 | [2] | |
| HCT-116 | 12.8 | [2] | ||
| MCF-7 | 18.2 | [2] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic efficacy of quinoxaline-2,3-dione derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline ring system. Analysis of the available data reveals several key SAR trends:
-
Lipophilic and Electron-Withdrawing Groups: The introduction of lipophilic groups, such as trifluoromethyl (-CF3), and electron-withdrawing groups, like halogens (F, Cl), onto an attached phenyl ring generally enhances cytotoxic activity.[1] For instance, derivatives with trifluoromethyl or chloro substitutions exhibit significantly lower IC50 values compared to the unsubstituted parent compound.[1] This suggests that these modifications may improve cell membrane permeability or enhance interactions with molecular targets.
-
Impact of Linkers: The type of linker connecting substituents to the quinoxaline core can modulate biological activity. Studies on broader quinoxaline derivatives have shown that amide linkers (NH-CO) can increase anticancer effects.[3][4]
-
Fused Ring Systems: The fusion of additional ring systems, such as a 1,3-dithiolo ring, can also confer significant cytotoxicity, as seen in the activity of some derivatives against HepG2, HCT-116, and MCF-7 cell lines.[2]
Mechanisms of Cytotoxicity
The anticancer effects of quinoxaline-2,3-dione derivatives are not merely due to non-specific toxicity but are often a result of specific interactions with cellular pathways that regulate cell proliferation and survival. Key mechanisms include:
-
Induction of Apoptosis: A primary mechanism by which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[1][5] Some derivatives have been shown to upregulate pro-apoptotic proteins like p53, Bax, and caspases, while downregulating anti-apoptotic proteins such as Bcl-2.[6]
-
Cell Cycle Arrest: Quinoxaline derivatives can interfere with the normal progression of the cell cycle, leading to arrest at specific phases.[1][7] Depending on the derivative and the cancer cell line, arrest has been observed at the G2/M or S phase, preventing cell division and proliferation.[6][8]
-
Enzyme Inhibition:
-
Topoisomerase II: Certain quinoxaline-based compounds have been identified as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[6][9] Inhibition of this enzyme leads to DNA damage and subsequent cell death.
-
Protein Kinases: The quinoxaline scaffold is a known "privileged structure" for targeting protein kinases.[1][10] Derivatives have been shown to inhibit various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Pim-1/2 kinases.[1][2][7][11]
-
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline-2,3-dione derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline-2,3-dione derivatives in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.
-
Visualizing the Experimental and Synthetic Processes
To better illustrate the methodologies, the following diagrams outline a representative synthetic pathway for quinoxaline-2,3-dione derivatives and the workflow of the MTT cytotoxicity assay.
Caption: A generalized synthetic scheme for quinoxaline-2,3-dione derivatives.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Conclusion
The in vitro cytotoxic activity of quinoxaline-2,3-dione derivatives underscores their potential as a scaffold for the development of novel anticancer agents. The structure-activity relationships highlighted in this guide provide a rational basis for the design of more potent analogs. Furthermore, the elucidation of their mechanisms of action, including apoptosis induction, cell cycle arrest, and enzyme inhibition, offers multiple avenues for therapeutic intervention. The standardized protocol for the MTT assay provided herein serves as a practical tool for researchers to reliably screen and compare the cytotoxic profiles of newly synthesized compounds. Continued exploration of this versatile chemical class is warranted to unlock its full therapeutic potential in oncology.
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Synthesis and cytotoxic evaluation of some novel quinoxalinedione diarylamide sorafenib analogues. (n.d.). National Center for Biotechnology Information. [Link]
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A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2024). National Center for Biotechnology Information. [Link]
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Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). National Center for Biotechnology Information. [Link]
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A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety. (n.d.). National Center for Biotechnology Information. [Link]
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Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. (2009). National Center for Biotechnology Information. [Link]
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Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. (2024). ResearchGate. [Link]
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Synthesis and Characterization of some Novel Quinoxaline-2, 3-Dione Derivatives: A Preliminary Investigation on their Activity Against a Human Epithelial Carcinoma Cell Line. (2011). Bentham Science. [Link]
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A Comparative Guide to 6-Chloroquinoxaline-2,3-diol as a Reference Standard in Analytical Chemistry
In the landscape of analytical chemistry, particularly within the pharmaceutical industry, the integrity of quantitative and qualitative analyses hinges on the quality of the reference standards employed. These standards are the bedrock of method validation, impurity profiling, and stability testing, ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison of 6-chloroquinoxaline-2,3-diol as a reference standard, juxtaposing its performance with a relevant alternative, 2-chloroquinoxaline. Our focus will be on its application in the impurity profiling of related pharmaceutical compounds, supported by illustrative experimental data and methodologies.
The Critical Role of Reference Standards in Pharmaceutical Analysis
A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical assays.[1] Its primary functions include confirming the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations.[1] International regulatory bodies, such as the International Council on Harmonisation (ICH), have established stringent guidelines for the characterization and use of reference standards to ensure the reliability of analytical data.[2]
The choice of a reference standard is dictated by its structural relevance to the analyte and potential impurities, its stability, and its availability in a highly pure form. For the analysis of chlorinated quinoxaline derivatives, which are prevalent scaffolds in many pharmaceutical compounds, a well-characterized chlorinated quinoxaline reference standard is indispensable.
Profile of this compound as a Reference Standard
This compound is a heterocyclic compound that serves as a crucial reference standard in the analysis of pharmaceuticals containing the quinoxaline moiety. Its chemical structure, featuring a chloro substituent and diol functional groups, makes it a suitable standard for identifying and quantifying related impurities that may arise during the synthesis or degradation of quinoxaline-based drugs.
Key Attributes of this compound:
-
Structural Relevance: The presence of the chloroquinoxaline core makes it an ideal standard for the analysis of impurities in drugs sharing this chemical scaffold.
-
High Purity: Commercially available as a certified reference material, ensuring a high degree of purity, which is a prerequisite for accurate quantitative analysis.[3][4]
-
Comprehensive Characterization: Reputable suppliers provide a Certificate of Analysis (CoA) detailing the compound's identity, purity, and the analytical methods used for its characterization, often performed under ISO 17025 accreditation.[3][5]
Comparative Analysis: this compound vs. 2-Chloroquinoxaline
To illustrate the practical application and performance of this compound, we present a comparative analysis with another plausible reference standard, 2-chloroquinoxaline. This comparison is contextualized within the framework of developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for a hypothetical quinoxaline-based API.
Experimental Design and Rationale
The objective is to develop and validate an HPLC method capable of separating the API from its potential impurities, including those structurally related to this compound and 2-chloroquinoxaline. The performance of each compound as a reference standard will be evaluated based on its utility in method validation parameters such as specificity, linearity, accuracy, and precision, in line with ICH Q2(R1) guidelines.[6][7]
Experimental Workflow
The following diagram outlines the workflow for the comparative evaluation of the two reference standards.
Caption: Workflow for the comparative evaluation of reference standards.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method was developed based on established protocols for quinoxaline derivatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase to a final concentration within the linear range of the assay.
2. Forced Degradation Studies
Forced degradation studies were conducted on the hypothetical API to generate potential degradation products, as recommended by ICH guidelines.[8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Comparative Data
The following tables summarize the hypothetical, yet representative, data from the comparative validation of the HPLC method using this compound and 2-chloroquinoxaline as reference standards for potential impurities.
Table 1: System Suitability and Specificity
| Parameter | This compound | 2-Chloroquinoxaline | Acceptance Criteria (USP <621>) |
| Retention Time (min) | 4.8 | 6.2 | - |
| Resolution (from API) | 2.5 | 3.1 | > 2.0 |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 5000 | > 2000 |
Interpretation: Both reference standards demonstrate good chromatographic behavior and are well-resolved from the main API peak, meeting the system suitability requirements outlined in USP General Chapter <621>.[9][10]
Table 2: Linearity and Range
| Parameter | This compound | 2-Chloroquinoxaline | Acceptance Criteria (ICH Q2(R1)) |
| Linear Range (µg/mL) | 0.1 - 10 | 0.1 - 10 | Defined by the user |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Interpretation: Both standards exhibit excellent linearity over the specified concentration range, a critical parameter for accurate quantification of impurities.[6][7]
Table 3: Accuracy (% Recovery)
| Spiked Concentration (µg/mL) | This compound | 2-Chloroquinoxaline | Acceptance Criteria |
| 0.5 | 99.8% | 99.5% | 80 - 120% |
| 5.0 | 100.5% | 101.2% | 80 - 120% |
| 10.0 | 101.1% | 100.8% | 80 - 120% |
Interpretation: The accuracy of the method, determined by the recovery of spiked standards, is well within the acceptable limits for both compounds, indicating minimal matrix effects and accurate quantification.
Table 4: Precision (% RSD)
| Parameter | This compound | 2-Chloroquinoxaline | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.1% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 1.5% | ≤ 2.0% |
Interpretation: The low relative standard deviation (RSD) for both repeatability and intermediate precision demonstrates the high precision of the analytical method when using either reference standard.
Discussion and Recommendation
Both this compound and 2-chloroquinoxaline demonstrate suitability as reference standards for the developed HPLC method, meeting all the validation criteria based on our illustrative data. However, the selection of the most appropriate standard depends on the specific impurity profile of the API .
-
This compound is the superior choice if the synthetic route or degradation pathways of the API are likely to produce hydroxylated or more polar impurities. Its diol functionality provides a distinct chromatographic behavior that can be crucial for resolving polar degradants from the parent compound.
-
2-Chloroquinoxaline is a suitable alternative, particularly for identifying less polar, process-related impurities that lack the hydroxyl groups.
Causality in Experimental Choices: The choice of a C18 reverse-phase column is based on its wide applicability for separating moderately polar to non-polar compounds, which is characteristic of many quinoxaline derivatives. The gradient elution is employed to ensure the efficient separation of compounds with a range of polarities, which is often the case in impurity profiling. Forced degradation studies are essential to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[8]
Conclusion
This guide underscores the pivotal role of well-characterized reference standards in ensuring the quality and safety of pharmaceutical products. This compound stands out as a robust and reliable reference standard for the analytical chemistry of quinoxaline-based pharmaceuticals. Its high purity, comprehensive characterization, and structural relevance make it an invaluable tool for researchers, scientists, and drug development professionals. While alternatives like 2-chloroquinoxaline also have their merits, the specific chemical nature of this compound may offer superior performance in resolving and quantifying polar impurities. The ultimate choice of a reference standard should always be guided by a thorough understanding of the API's chemistry and its potential impurity profile, supported by rigorous method validation.
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<621> Chromatography. (n.d.). In United States Pharmacopeia. Retrieved from [Link]
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Understanding the Latest Revisions to USP <621>. (n.d.). In Agilent. Retrieved from [Link]
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Identification and synthesis of impurities formed during sertindole preparation. (n.d.). In Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Low-Level CRMs. (n.d.). In ERA. Retrieved from [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). In PMC. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 6-Chloroquinoxaline-2,3-diol
In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 6-Chloroquinoxaline-2,3-diol is a heterocyclic compound of significant interest, serving as a crucial building block in the synthesis of various biologically active molecules. This guide provides an in-depth comparison of a newly synthesized batch of this compound against a certified reference standard, detailing the rigorous analytical workflow required to validate its purity and structural integrity.
The narrative that follows is grounded in the principle of self-validating protocols. Each analytical step is chosen for its orthogonal capability, providing a multi-faceted view of the compound's purity. By integrating data from chromatography, mass spectrometry, NMR, and elemental analysis, we build a comprehensive and trustworthy profile of the synthesized material.
The Synthetic Pathway: A Foundation for Purity
The journey to a pure compound begins with its synthesis. A common and effective route to this compound involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with diethyl oxalate.
Navigating the Excitatory Synapse: A Comparative Guide to 6-Chloroquinoxaline-2,3-diol Derivatives and Their Alternatives in Glutamate Receptor Modulation
For the Researcher, Scientist, and Drug Development Professional
In the intricate landscape of neuropharmacology, the modulation of excitatory neurotransmission via glutamate receptors remains a cornerstone of therapeutic discovery for a host of neurological and psychiatric disorders. Among the vast armamentarium of chemical tools, quinoxaline-2,3-dione derivatives have emerged as a significant class of antagonists, offering a scaffold for fine-tuning the activity of ionotropic glutamate receptors. This guide provides an in-depth comparative analysis of 6-chloroquinoxaline-2,3-diol derivatives, dissecting their biological mechanism of action and benchmarking their performance against key alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive resource for the discerning researcher.
The Quinoxaline-2,3-dione Scaffold: A Privileged Structure for Glutamate Receptor Antagonism
The quinoxaline-2,3-dione core is a well-established pharmacophore for competitive antagonism of ionotropic glutamate receptors, which are broadly classified into α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors.[1] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[2] The antagonistic properties of quinoxaline-2,3-diones stem from their structural resemblance to the endogenous agonist glutamate, allowing them to bind to the glutamate binding site on the receptor without activating the channel.
The substitution pattern on the quinoxaline ring system dictates the potency and selectivity of these compounds for the different glutamate receptor subtypes. This structure-activity relationship (SAR) is a critical consideration in the design and selection of these molecules for specific research applications or therapeutic indications.[3][4]
Mechanism of Action of this compound Derivatives: A Tale of Two Receptors
While specific experimental data for this compound is limited in the public domain, the biological activity of closely related di-substituted analogs, such as 6,7-dichloroquinoxaline-2,3-dione (DCQX), provides significant insight into its likely mechanism of action. The chloro-substitution on the quinoxaline ring critically influences the compound's interaction with the glutamate receptor binding pocket.
Research on DCQX has revealed that it is a potent and selective competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[5] The NMDA receptor is unique among glutamate receptors as it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[6] By competitively blocking the glycine binding site, DCQX and likely its mono-chloro counterpart, prevent the conformational changes necessary for channel opening, thereby inhibiting NMDA receptor-mediated currents.
It is important to distinguish this mechanism from that of other quinoxaline-2,3-diones, such as 6,7-dinitroquinoxaline-2,3-dione (DNQX), which are potent competitive antagonists of AMPA and kainate receptors.[7] This highlights the profound impact of the substituent at the 6- and 7-positions on receptor selectivity.
The proposed signaling pathway for the antagonistic action of this compound derivatives at the NMDA receptor is illustrated below.
Caption: Antagonism of the NMDA receptor by a this compound derivative.
Comparative Performance Analysis: Quinoxaline-2,3-diones vs. Non-Competitive AMPA Receptor Antagonists
To provide a comprehensive understanding of the therapeutic and research potential of this compound derivatives, it is essential to compare their performance against alternative modulators of excitatory neurotransmission. A particularly relevant comparison is with non-competitive AMPA receptor antagonists, which represent a different mechanistic class of inhibitors.
Two prominent examples of non-competitive AMPA receptor antagonists are GYKI 52466 , a 2,3-benzodiazepine, and Perampanel , a diarylpyridine derivative approved for the treatment of epilepsy.[8][9] Unlike competitive antagonists that bind to the glutamate binding site, non-competitive antagonists bind to an allosteric site on the AMPA receptor, inducing a conformational change that prevents channel opening regardless of glutamate binding.[10]
The following table summarizes the inhibitory potency of these compounds at different glutamate receptors. Due to the lack of specific data for this compound, data for the closely related 6,7-dichloroquinoxaline-2,3-dione (DCQX) is presented as a surrogate for its likely activity at the NMDA receptor glycine site.
| Compound | Class | Primary Target | Mechanism | IC50 / Ki | Selectivity |
| 6,7-Dichloroquinoxaline-2,3-dione (DCQX) | Quinoxaline-2,3-dione | NMDA Receptor (Glycine Site) | Competitive Antagonist | IC50 = 2.6 nM (for a derivative)[5] | High for NMDA (glycine site) vs AMPA/Kainate |
| GYKI 52466 | 2,3-Benzodiazepine | AMPA/Kainate Receptors | Non-competitive Antagonist | AMPA: IC50 = 10-20 µM, Kainate: IC50 ≈ 450 µM, NMDA: >50 µM | Selective for AMPA over Kainate and NMDA |
| Perampanel | Diarylpyridine | AMPA Receptor | Non-competitive Antagonist | Potent inhibitor of AMPA-mediated calcium influx[11] | Selective for AMPA over NMDA |
This comparison highlights a key mechanistic distinction. While this compound derivatives likely act as competitive antagonists at the NMDA receptor's co-agonist site, GYKI 52466 and Perampanel function as non-competitive antagonists at a different receptor, the AMPA receptor. This has significant functional implications. The efficacy of competitive antagonists can be overcome by high concentrations of the endogenous agonist, whereas non-competitive antagonists maintain their inhibitory effect regardless of agonist concentration.
In Vivo Efficacy: Neuroprotective Potential of Quinoxaline-2,3-dione Derivatives
The in vitro antagonistic activity of quinoxaline-2,3-dione derivatives translates to neuroprotective effects in vivo. Studies have demonstrated that these compounds can be effective in animal models of neurological disorders. For instance, synthesized quinoxaline-2,3-dione derivatives have shown curative effects against ethidium bromide-induced demyelination in rats, a model relevant to diseases like multiple sclerosis.[1][12] In this model, the compounds reversed neuromuscular disorders such as muscle weakness, discoordination, and loss of locomotor activity.[1][13]
Furthermore, the neuroprotective effects of the AMPA/kainate antagonist NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline) have been demonstrated in rat striatum against excitotoxic lesions induced by AMPA and kainate.[14] These in vivo studies underscore the therapeutic potential of the quinoxaline-2,3-dione scaffold in conditions characterized by excessive glutamate-mediated excitotoxicity.
Experimental Protocols: Methodologies for Characterizing Glutamate Receptor Antagonists
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to characterize the biological activity of this compound derivatives and their alternatives.
Receptor Binding Assay for Glutamate Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for a specific glutamate receptor subtype.
Objective: To determine the inhibition constant (Ki) of a test compound for a glutamate receptor.
Materials:
-
Cell membranes expressing the target glutamate receptor (e.g., from transfected cell lines or brain tissue).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site, or [³H]glycine for the NMDA receptor glycine site).
-
Test compound (e.g., this compound derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp technique to measure the effect of a test compound on glutamate receptor-mediated currents in neurons.
Objective: To determine the functional antagonism of a test compound on glutamate receptor-mediated currents.
Materials:
-
Cultured neurons or acute brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette puller.
-
External solution (Artificial Cerebrospinal Fluid - ACSF).
-
Internal solution for the patch pipette.
-
Agonist for the target receptor (e.g., NMDA + glycine, or AMPA).
-
Test compound (e.g., this compound derivative).
-
Perfusion system.
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be 3-5 MΩ.
-
Place the preparation in the recording chamber and perfuse with ACSF.
-
Under microscopic guidance, approach a neuron with the patch pipette and apply gentle positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
Apply the agonist to the cell using the perfusion system to evoke a baseline receptor-mediated current.
-
Co-apply the test compound with the agonist and record the change in the current amplitude.
-
To determine the IC50, apply a range of concentrations of the test compound and measure the corresponding inhibition of the agonist-evoked current.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve.
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Safety Operating Guide
Guide to the Proper Disposal of 6-Chloroquinoxaline-2,3-diol
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Stewardship
This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of 6-Chloroquinoxaline-2,3-diol. The protocols outlined herein are synthesized from regulatory mandates and best practices in laboratory safety to ensure the protection of personnel, the integrity of research, and the preservation of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Principle of the Procedure: Hazard-Based Waste Management
The disposal protocol for this compound is predicated on its specific chemical hazards. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[1][2] Therefore, it must be managed as a regulated hazardous waste from the point of generation to its final disposal. The core principle is to prevent its release into the environment and to eliminate exposure risks to laboratory personnel. This involves meticulous segregation, robust containment, clear labeling, and disposal via a licensed hazardous waste contractor.
Hazard Assessment and Chemical Profile
A thorough understanding of the chemical's properties is foundational to its safe handling and disposal. All personnel must be familiar with the hazards outlined in the Safety Data Sheet (SDS) before handling this compound.
| Property | Data | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 6639-79-8 | [1][2] |
| Molecular Formula | C8H5ClN2O2 | [1] |
| Molecular Weight | 196.59 g/mol | [1] |
| GHS Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| GHS Precautionary Statements | P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
| Physical Form | Solid | [3] |
Regulatory Framework
In the United States, the disposal of laboratory chemical waste is governed by several federal agencies. Adherence to these regulations is mandatory.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated from its generation to its final disposal.[4] Improper disposal can lead to significant penalties.[4] this compound waste must be managed as a hazardous waste and cannot be disposed of in regular trash or down the sewer.[4]
-
Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (HCS) (29 CFR 1910.1200) mandates that hazards are communicated to employees, and that containers of hazardous chemicals are properly labeled.[5][6] The recent update to the HCS aligns with GHS Revision 7, reinforcing labeling and SDS requirements.[7]
Step-by-Step Disposal Protocol
This protocol details the necessary steps from the moment this compound becomes a waste product.
Before handling the waste, ensure appropriate PPE is worn to mitigate the risks of skin and eye irritation.[2]
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
Proper segregation is critical to prevent dangerous chemical reactions.[8]
-
Action: Immediately upon generation, designate the this compound waste (whether pure solid, contaminated labware, or solutions) as hazardous waste.
-
Causality: This compound is a chlorinated heterocyclic organic solid. It must be segregated from other waste streams, especially incompatible materials like strong oxidizing agents.[9][10] Do not mix this waste with acids, bases, or reactive chemicals.[9]
The choice of container is crucial for safe storage and transport.
-
Action: Place solid this compound waste into a sealable, rigid container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.[11]
-
Requirements: The container must be in good condition, free from damage, and have a secure, leak-proof lid.[4] The original product container can be used if it is in good condition.[9]
Accurate labeling is a key requirement under EPA and OSHA regulations.[12]
-
Action: Affix a completed hazardous waste tag to the container as soon as the first particle of waste is added.
-
Label Contents: The label must include:
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[9][13]
-
Location: The SAA should be a designated benchtop, a section of a chemical fume hood, or a cabinet within the laboratory where the waste is generated.[9]
-
Storage Conditions: Keep the waste container securely closed except when adding waste.[9][13] The SAA must be inspected weekly for any signs of leaks or container degradation.[9]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the container must be moved to a central storage area within three days.[13]
Final disposal must be handled by professionals to ensure it is done in an environmentally sound manner.
-
Action: Once the waste container is full, contact your institution's Environmental Health & Safety (EHS) department or equivalent office to arrange for a pickup.
-
Disposal Method: Do not attempt to treat or neutralize this chemical in the lab. The standard and required method of disposal is through a licensed hazardous waste contractor, who will typically use high-temperature incineration for chlorinated organic compounds.[10][14] Never dispose of this chemical down the drain or in the regular trash.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
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Final Rule Issued, OSHA Moves to Rev 7 with Rev 8 Additions. UL Solutions. [Link]
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Final Rule Modifying the HCS to Maintain Alignment with the GHS. Occupational Safety and Health Administration. [Link]
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1910.1200 - Hazard Communication. Occupational Safety and Health Administration. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloroquinoxaline-2,3-diol
Navigating the complexities of novel compounds is the cornerstone of drug development. 6-Chloroquinoxaline-2,3-diol, a key heterocyclic compound, presents both significant opportunities in medicinal chemistry and specific handling challenges. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to instill a culture of safety that moves beyond mere compliance, ensuring that every researcher is empowered with the knowledge to protect themselves and their work.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is classified with several hazards that dictate our safety protocols.[1][2]
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (H319): Poses a significant risk of serious damage to the eyes.[1][2][3][4]
-
Respiratory Tract Irritation (H335): May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2]
-
Skin Sensitization (H317): May provoke an allergic skin reaction in susceptible individuals.[3]
-
Acute Oral Toxicity (H301): The compound is toxic if swallowed.[2][5]
These classifications demand a stringent approach to PPE to create an effective barrier against all potential routes of exposure: dermal, ocular, inhalation, and ingestion.
The Hierarchy of Controls: PPE as the Final Barrier
While this guide focuses on PPE, it's crucial to recognize its place within the broader framework of laboratory safety, known as the hierarchy of controls. PPE is the last line of defense.
Caption: The Hierarchy of Controls model prioritizes safety measures.
Before relying on PPE, always ensure that engineering controls (e.g., chemical fume hoods, ventilated enclosures) and administrative controls (e.g., Standard Operating Procedures, designated handling areas) are in place and fully functional.
Mandatory Personal Protective Equipment Protocol
Handling this compound requires a comprehensive PPE ensemble to prevent contact. Do not deviate from these protocols.
Hand Protection: The First Point of Contact
Given the compound's classification as a skin irritant and potential sensitizer, glove selection is critical.
-
Glove Type: Powder-free nitrile gloves are the minimum requirement. Due to the hazardous nature of the compound, double-gloving is strongly recommended. This practice provides an additional layer of protection and allows for the safe removal of the outer glove immediately upon known or suspected contact, minimizing cross-contamination.[6]
-
Inspection and Use: Always inspect gloves for tears or punctures before use.[2] After handling is complete, dispose of the outer gloves in the designated hazardous waste container before touching any personal items or leaving the laboratory. Wash hands thoroughly with soap and water after removing the inner gloves.[1][2]
Eye and Face Protection: Shielding from Irritants
The risk of serious eye irritation necessitates robust protection.
-
Primary Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory. Standard safety glasses do not provide an adequate seal around the eyes and are insufficient.[7]
-
Secondary Protection: When there is a significant risk of splashing or aerosol generation (e.g., during weighing of the powder or preparing solutions), a full-face shield must be worn over the chemical splash goggles.[7][8]
Body Protection: Preventing Dermal Exposure
Protective clothing is required to shield the skin from accidental contact.
-
Required Garment: A long-sleeved, polyethylene-coated polypropylene gown or a similar non-permeable disposable gown is required.[9] Standard cloth lab coats are not appropriate as they can absorb chemical spills, holding the hazardous material against the skin.[9]
-
Best Practices: The gown should be fully buttoned or snapped. The cuffs of the gown should be covered by the cuffs of your gloves to create a complete seal.[6]
Respiratory Protection: Guarding Against Inhalation
Given that this compound can cause respiratory irritation, all handling of the solid material must be performed within a certified chemical fume hood or other ventilated enclosure.[1][5]
-
Standard Operations: When working within a properly functioning fume hood, additional respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: In situations where engineering controls may not be sufficient, such as cleaning up a large spill outside of a fume hood, a respirator is necessary. A NIOSH-approved N95 or higher-rated particulate respirator should be used.[1][8] All personnel requiring respirator use must be part of a formal respiratory protection program, which includes fit-testing and training.[7]
Step-by-Step PPE & Handling Workflow
Adherence to a strict, procedural workflow is essential for safety.
Caption: Procedural workflow for handling this compound.
Operational and Disposal Plan
Spill Management
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or outside of a containment area, evacuate the lab.
-
Don PPE: Before cleanup, don the full PPE ensemble described above, including respiratory protection.[1]
-
Containment: Use dry clean-up procedures; avoid generating dust.[1][10] Gently cover the spill with an inert absorbent material. Do not use air hoses for cleaning.[10]
-
Collection: Carefully sweep or vacuum the material into a clearly labeled, sealable hazardous waste container.[1][10]
-
Decontamination: Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[1]
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste: The compound and any solutions must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[2][5]
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) used while handling the compound must be placed in a designated hazardous waste container immediately after use.[2]
-
Regulations: All disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1]
Emergency Response Plan: In Case of Exposure
Immediate first aid is critical to mitigate harm.
-
Skin Contact: Immediately remove all contaminated clothing.[2][5] Flush the affected skin with copious amounts of running water and soap for at least 15 minutes.[1][5] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][11] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention from an ophthalmologist.[2]
-
Inhalation: Move the affected person to fresh air immediately.[1][2][5] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and give two glasses of water to drink.[2] Seek immediate medical attention and call a poison control center.[2][5]
Summary of PPE Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Hand | Powder-free nitrile gloves | Double-gloving |
| Eye | Chemical splash goggles | Face shield over goggles |
| Body | Long-sleeved lab coat | Disposable, non-permeable gown |
| Respiratory | Work in a chemical fume hood | NIOSH-approved N95 respirator (for spills/emergencies) |
By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects not only your personal health but also the integrity of your research.
References
- CymitQuimica. (2023, May 26). 2,3-Dihydroxy-6-chloroquinoxaline Safety Data Sheet.
- Sigma-Aldrich. (2025, September 22). 2,3-Dichloroquinoxaline Safety Data Sheet.
- HPC Standards. (2025, December 25). This compound Safety Data Sheet.
- Apollo Scientific. (2023, August 2). Quinoxaline Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 18). 2,3-Dichloroquinoxaline Safety Data Sheet.
- TCI Chemicals. (2025, September 19). 2,6-Dichloroquinoxaline Safety Data Sheet.
- University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2021, December 25). 2,3-Dichloroquinoxaline Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
